3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3,6-dibromo-9-(3,5-dimethylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Br2N/c1-12-7-13(2)9-16(8-12)23-19-5-3-14(21)10-17(19)18-11-15(22)4-6-20(18)23/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASACIWHKQZICTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1873364-08-9 | |
| Record name | 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole
This guide provides a comprehensive technical overview for the synthesis and characterization of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole, a key intermediate for advanced materials and pharmaceutical research. Designed for researchers, scientists, and professionals in drug development, this document elucidates the scientific principles and practical methodologies requisite for the successful preparation and validation of this target compound.
Introduction: The Significance of Substituted Carbazoles
Carbazole and its derivatives are a cornerstone in the architecture of functional organic materials and pharmacologically active agents. Their rigid, planar structure and rich electron density make them exceptional candidates for hole-transporting materials in organic light-emitting diodes (OLEDs), hosts for phosphorescent emitters, and as key scaffolds in medicinal chemistry.[1] The strategic introduction of substituents onto the carbazole core allows for the fine-tuning of its electronic and photophysical properties.
The target molecule, this compound, is of particular interest. The bromine atoms at the 3 and 6 positions serve as versatile handles for further functionalization through cross-coupling reactions, enabling the construction of more complex molecular architectures. The N-aryl substitution with a 3,5-dimethylphenyl group enhances the solubility and morphological stability of the resulting materials, while also influencing the electronic communication within the molecule.[2]
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process:
-
Electrophilic Bromination: The direct bromination of the carbazole core to yield the key intermediate, 3,6-Dibromo-9H-carbazole.
-
N-Arylation: The subsequent copper-catalyzed Ullmann condensation to introduce the 3,5-dimethylphenyl group at the 9-position.
This strategy is both robust and scalable, relying on well-established and understood reaction mechanisms.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 3,6-Dibromo-9H-carbazole
The electrophilic bromination of carbazole is a well-established procedure. The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) provides a reliable method for achieving dibromination at the electron-rich 3 and 6 positions.
Protocol:
-
In a round-bottom flask, dissolve carbazole (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Slowly add a solution of NBS (2.1 equivalents) in DMF dropwise to the cooled carbazole solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a beaker containing distilled water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with distilled water to remove residual DMF.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to yield 3,6-Dibromo-9H-carbazole as a white to off-white solid.[2]
Part 2: Synthesis of this compound via Ullmann Condensation
The Ullmann condensation is a classic and effective method for the formation of carbon-nitrogen bonds, particularly for the N-arylation of heterocycles like carbazole.[3] This reaction typically involves a copper catalyst, a base, and a suitable ligand to facilitate the coupling of the N-H bond of the carbazole with an aryl halide.
Protocol:
-
To an oven-dried Schlenk flask, add 3,6-Dibromo-9H-carbazole (1 equivalent), 1-iodo-3,5-dimethylbenzene (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This is repeated three times to ensure an inert atmosphere.
-
Add a suitable ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) (0.2 equivalents), to the flask. The choice of ligand can significantly impact the reaction efficiency.[4][5]
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Wash the Celite pad with additional toluene or dichloromethane.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to afford this compound as a pure solid.
Characterization of this compound
Comprehensive characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Figure 2: A systematic workflow for the characterization of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum will provide key information. The disappearance of the N-H proton signal from the 3,6-Dibromo-9H-carbazole precursor (typically a broad singlet around 8-9 ppm) is a primary indicator of successful N-arylation. New signals corresponding to the protons of the 3,5-dimethylphenyl group will appear. Specifically, a singlet for the two methyl groups and aromatic protons will be observed. The protons on the carbazole core will also exhibit characteristic shifts due to the electronic influence of the N-aryl substituent.[6]
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule. The signals for the carbons in the 3,5-dimethylphenyl group will be present, and the chemical shifts of the carbazole carbons will be consistent with the N-aryl substitution.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the target compound by providing a highly accurate mass measurement. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in the molecule. The disappearance of the N-H stretching vibration (typically around 3400 cm⁻¹) from the starting material is a key diagnostic feature. The spectrum will be dominated by C-H and C=C stretching and bending vibrations of the aromatic rings.
Physical and Analytical Data
The following table summarizes the key physical and analytical data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅Br₂N | |
| Molecular Weight | 429.15 g/mol | |
| CAS Number | 1873364-08-9 | [7] |
| Appearance | White to off-white solid | |
| Purity (typical) | >95% (HPLC) |
Conclusion
The synthesis and characterization of this compound presented herein provide a reliable and reproducible pathway for obtaining this valuable building block. The two-step synthetic route is efficient and utilizes well-understood chemical transformations. The comprehensive characterization workflow ensures the structural integrity and purity of the final product, which is critical for its application in the development of novel organic electronic materials and pharmaceutical agents. This guide serves as a foundational resource for researchers and scientists working in these dynamic fields.
References
- Görgün, M., et al. (2019). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design.
-
Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole. ResearchGate. Available at: [Link]
- Gruzdev, D. A., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6), 1431-1439.
- Duan, X., et al. (2005). 3,6-Dibromo-9-hexyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3977-o3978.
- Duan, X., et al. (2006). 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 62(3), o1153-o1155.
- Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511.
- Cristau, H.-J., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190-6199.
- Monge, S., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
- Siodla, T., et al. (2015). DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole. Journal of Molecular Structure, 1094, 137-146.
- Ackermann, L., et al. (2008). Copper-Catalyzed "Click" Reaction/Direct Arylation Sequence: Modular Syntheses of 1,2,3-Triazoles. Organic Letters, 10(14), 3081-3084.
- Lee, J., et al. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. Molecules, 26(6), 1735.
- "On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (2018). The Journal of Organic Chemistry, 83(5), 2638-2648.
- Grazulevicius, J. V., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules, 26(22), 6867.
- Zhang, Y., et al. (2009). 3,6-Disubstituted Carbazole-Based Bisboronic Acids With Unusual Fluorescence Transduction as Enantioselective Fluorescent Chemosensors for Tartaric Acid. The Journal of Organic Chemistry, 74(3), 1333-1336.
- Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. (2024). European Journal of Medicinal Chemistry, 277, 116755.
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"photophysical properties of 3,6-dibromo-9-aryl-9H-carbazoles"
An In-depth Technical Guide to the Photophysical Properties of 3,6-Dibromo-9-Aryl-9H-Carbazoles
Authored by: Gemini, Senior Application Scientist
Abstract
Carbazole derivatives are a cornerstone in the field of organic electronics, prized for their robust thermal stability, excellent charge-transporting capabilities, and versatile photophysical properties.[1][2] This guide focuses on a specific, yet crucial, subclass: 3,6-dibromo-9-aryl-9H-carbazoles. The bromine atoms at the 3 and 6 positions serve as versatile synthetic handles for constructing more complex π-conjugated systems, while the aryl substituent at the 9-position provides a powerful tool for tuning the molecule's electronic and photophysical characteristics.[3][4] This document provides a comprehensive overview of the synthesis, core photophysical properties, structure-property relationships, and detailed experimental methodologies relevant to these compounds, tailored for researchers and professionals in materials science and drug development.
The Strategic Importance of the 3,6-Dibromo-9-Aryl-9H-Carbazole Scaffold
The carbazole moiety is an electron-rich heterocyclic system that has been extensively explored for applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors.[5][6] The strategic functionalization of the carbazole core is paramount for optimizing device performance.
-
3,6-Positions: The introduction of bromine atoms at these positions is a key synthetic strategy. These positions are electronically active and the C-Br bonds are ideal leaving groups for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Kumada, and Buchwald-Hartwig aminations.[1][4][7] This allows for the extension of π-conjugation, leading to materials with tailored band gaps and emission colors.
-
9-Position (N-Aryl Group): The substituent on the carbazole nitrogen atom significantly influences the molecule's solubility, morphology, and electronic properties.[8] An aryl group, in particular, can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels through inductive and resonance effects, thereby fine-tuning the absorption and emission characteristics of the molecule.[9]
This guide will dissect how these structural elements synergistically define the photophysical behavior of the 3,6-dibromo-9-aryl-9H-carbazole family.
Synthesis Pathway: From Carbazole to Functionalized Scaffolds
The synthesis of 3,6-dibromo-9-aryl-9H-carbazoles is typically a two-step process starting from carbazole. The workflow is designed for efficiency and high yield, providing a reliable route to the core scaffold.
Step 1: Electrophilic Bromination of the Carbazole Core
The first step involves the selective bromination of carbazole at the 3 and 6 positions. This is most commonly achieved using N-bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] The choice of NBS is critical as it provides a controlled source of electrophilic bromine, minimizing over-bromination and side reactions. The reaction is typically initiated at 0 °C to control the initial exothermic reaction rate and then allowed to proceed at room temperature to ensure complete conversion.[5]
Step 2: N-Arylation of the Dibrominated Core
With the 3,6-dibromo-9H-carbazole intermediate in hand, the final step is the introduction of the aryl group at the 9-position. This is typically accomplished via transition-metal-catalyzed cross-coupling reactions like the Ullmann condensation or Buchwald-Hartwig amination.[3] These reactions form a robust C-N bond between the carbazole nitrogen and the aryl halide. The choice of catalyst, ligand, and base is crucial for achieving high yields and depends on the specific aryl group being introduced.
Caption: General synthetic route to 3,6-dibromo-9-aryl-9H-carbazoles.
Core Photophysical Properties
The interaction of 3,6-dibromo-9-aryl-9H-carbazoles with light is dictated by their electronic structure. Understanding their absorption and emission behavior is fundamental to their application.
UV-Visible Absorption
These compounds typically exhibit strong absorption bands in the UV region, generally between 260 nm and 410 nm.[2] These absorptions correspond primarily to π-π* electronic transitions within the conjugated carbazole ring system. The aryl group at the 9-position can cause slight shifts in the absorption maximum (λ_abs). Electron-donating groups on the aryl ring may cause a small bathochromic (red) shift, while electron-withdrawing groups can lead to a hypsochromic (blue) shift or the appearance of new charge-transfer bands.[10][11]
Fluorescence Emission
Upon excitation, these molecules relax to the ground state via fluorescence. The parent carbazole molecule is known to be fluorescent, with an emission peak around 351 nm.[12] The position of the emission maximum (λ_em) in 3,6-dibromo-9-aryl-9H-carbazoles is highly sensitive to the nature of the N-aryl substituent.
-
Stokes Shift: This is the difference in energy between the absorption and emission maxima. A larger Stokes shift is often observed in molecules with significant geometric relaxation or charge transfer character in the excited state.
-
Influence of Aryl Substituents: Electron-withdrawing groups (EWGs) on the N-aryl ring tend to pull electron density from the carbazole core, lowering the LUMO energy. This can lead to a red-shift in the emission and, in some cases, induce intramolecular charge transfer (ICT) character.[9] Conversely, electron-donating groups (EDGs) can raise the HOMO level, also influencing the emission wavelength. For instance, a 3,6-diphenyl-9-hexyl-9H-carbazole derivative bearing nitro groups (strong EWGs) emits in the orange region (~585 nm), whereas a derivative with formyl groups emits blue light (~450 nm).[11]
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φ_F) quantifies the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed.[13] A high quantum yield is desirable for applications in OLEDs and fluorescent probes. The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are intrinsically linked to the molecular structure. Non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence and can be enhanced by molecular vibrations or the presence of heavy atoms (like bromine), which can sometimes quench fluorescence. However, many carbazole derivatives are known to be highly efficient emitters.[13][14]
Structure-Property Relationships: Tuning Photophysics
The predictive design of materials requires a deep understanding of how specific structural modifications impact photophysical outcomes. For 3,6-dibromo-9-aryl-9H-carbazoles, the electronic nature of the N-aryl group is the primary tuning parameter.
Caption: Influence of N-aryl substituent electronics on the energy levels and photophysics of the carbazole core.
Experimental Methodologies
To ensure scientific rigor and reproducibility, standardized protocols for synthesis and characterization are essential.
Protocol: Synthesis of 3,6-Dibromo-9-phenyl-9H-carbazole
This protocol provides a representative example for the synthesis of a target molecule.
A. Synthesis of 3,6-Dibromo-9H-carbazole [5]
-
Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, dissolve carbazole (5.00 g, 30 mmol) in 50 mL of DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) (11.20 g, 63 mmol, 2.1 eq.) in 30 mL of DMF to the cooled carbazole solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approx. 12-16 hours).
-
Precipitation & Filtration: Pour the reaction mixture into 200 mL of cold water. A precipitate will form. Collect the solid product by vacuum filtration and wash with additional water.
-
Purification: Dry the crude product in air. Purify by flash chromatography (silica gel, eluent: dichloromethane/hexane 1:1) to yield 3,6-dibromo-9H-carbazole as a white solid.
B. Synthesis of 3,6-Dibromo-9-phenyl-9H-carbazole (Ullmann Coupling)
-
Setup: To an oven-dried Schlenk flask, add 3,6-dibromo-9H-carbazole (3.25 g, 10 mmol), iodobenzene (2.24 g, 11 mmol), copper(I) iodide (CuI) (0.19 g, 1 mmol), potassium carbonate (K₂CO₃) (2.76 g, 20 mmol), and 1,10-phenanthroline (0.36 g, 2 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add 50 mL of anhydrous toluene via syringe.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir under an inert atmosphere for 24 hours.
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the Celite pad with dichloromethane.
-
Extraction: Combine the organic filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol to afford the final product.
Protocol: Photophysical Characterization
This workflow outlines the standard procedures for measuring the key photophysical properties.
-
Sample Preparation:
-
Prepare stock solutions of the carbazole derivative in a spectroscopic grade solvent (e.g., dichloromethane or cyclohexane) at a concentration of 1 mM.
-
For absorption measurements, prepare a solution with a concentration of ~10⁻⁵ M. The absorbance at λ_max should be between 0.1 and 1.0.
-
For fluorescence measurements, prepare a dilute solution of ~10⁻⁷ M to avoid inner filter effects and aggregation. The absorbance at the excitation wavelength should be below 0.1.
-
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam spectrophotometer.
-
Record a baseline spectrum with a cuvette containing only the pure solvent.
-
Record the absorption spectrum of the sample solution from approximately 250 nm to 500 nm.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at or near its λ_abs.
-
Record the emission spectrum over a wavelength range starting ~10 nm above the excitation wavelength to capture the full emission profile.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Fluorescence Quantum Yield (Φ_F) Measurement (Relative Method):
-
Select a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546).[15]
-
Measure the absorbance of both the sample and the standard at the same excitation wavelength, ensuring absorbance is < 0.1 for both.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Caption: Standard workflow for the characterization of photophysical properties.
Conclusion and Future Outlook
3,6-dibromo-9-aryl-9H-carbazoles are not merely simple molecules; they are highly versatile platforms for the construction of advanced functional materials. Their true potential is realized when the bromine atoms are used as synthetic anchors to build larger, more complex architectures like polymers, dendrimers, and donor-acceptor systems for applications in thermally activated delayed fluorescence (TADF) and other advanced optoelectronic devices.[7][9] A thorough understanding of the fundamental photophysical properties of this core scaffold, and how they are modulated by the N-aryl substituent, is the critical first step in the rational design of the next generation of organic electronic materials.
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Tuning the emission of carbazole-triazine based emitters through aryl substituents: towards efficient TADF materials. RSC Publishing.
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3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole. Ossila.
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Substituent Effects on Photophysical Properties of N-Thienylcarbazoles. ResearchGate.
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2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles. Encyclopedia.pub.
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3,6-Dibromo-9-hexyl-9H-carbazole. ResearchGate.
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Two decades of carbazole–triarylborane hybrids in optoelectronics. RSC Publishing.
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A Technical Guide to the Photophysical Properties of Substituted 3,6-Dibromocarbazole Derivatives. Benchchem.
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Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. PubMed Central.
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2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central.
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N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles. Royal Society of Chemistry.
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Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. ResearchGate.
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Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. ResearchGate.
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Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. MDPI.
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Synthesis and Structural Characterization of Carbazole-Tailored Luminescent Triarylmethyl Radical and its Stable Cation. PubMed.
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Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5. Thermo Fisher Scientific.
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(a) UV-Vis (Ultraviolet-Visible) Spectrum of 3,6-di(9H-fluoren-2-yl). ResearchGate.
-
Photophysical properties of 9-hexylcarbazole derivatives. Benchchem.
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An In-depth Technical Guide on the Electrochemical Behavior of 3,6-dibromo-9-(3,5-dimethylphenyl)-9H-carbazole
Abstract
This technical guide provides a comprehensive analysis of the electrochemical properties of 3,6-dibromo-9-(3,5-dimethylphenyl)-9H-carbazole, a key building block in the development of advanced organic electronic materials. Carbazole derivatives are renowned for their robust thermal and photochemical stability, high quantum efficiency, and excellent hole-transporting capabilities.[1] The strategic substitution of bromine atoms at the 3 and 6 positions, combined with a bulky 3,5-dimethylphenyl group at the 9-position, significantly modulates the electronic and steric characteristics of the carbazole core. This guide will delve into the anticipated redox behavior, frontier molecular orbital energy levels (HOMO/LUMO), and potential for electropolymerization of this specific derivative. Detailed experimental protocols for its electrochemical characterization via cyclic voltammetry are provided, offering researchers and drug development professionals a thorough understanding of its potential applications in organic light-emitting diodes (OLEDs), solar cells, and as a scaffold for novel therapeutics.
Introduction: The Versatility of the Carbazole Scaffold
The carbazole moiety, a tricyclic aromatic heterocycle, has emerged as a cornerstone in the design of functional organic materials.[2] Its rigid, planar structure, coupled with the electron-donating nature of the nitrogen atom, imparts favorable electronic and photophysical properties. The ability to easily functionalize the carbazole core at the 3, 6, and 9 positions allows for precise tuning of its characteristics to suit a wide array of applications, from organic electronics to medicinal chemistry.[3][4]
The introduction of bromine atoms at the 3 and 6 positions serves a dual purpose. Electronegative bromine atoms are known to influence the highest occupied molecular orbital (HOMO) energy levels.[5] Furthermore, these positions are synthetically versatile, enabling further modifications through cross-coupling reactions to construct more complex conjugated systems.
The N-aryl substituent, in this case, a 3,5-dimethylphenyl group, plays a crucial role in determining the molecule's solubility, morphological stability, and electronic properties. The bulky nature of this group can disrupt intermolecular packing, potentially leading to materials with enhanced amorphous stability, a desirable trait for thin-film devices. The methyl groups, being electron-donating, are expected to have a subtle but discernible effect on the oxidation potential of the carbazole nitrogen.[2]
This guide will explore the confluence of these structural features on the electrochemical behavior of this compound, providing a predictive yet robust framework for its application in materials science and drug discovery.
Predicted Electrochemical Profile
Redox Behavior and Frontier Molecular Orbitals
The primary electrochemical event for carbazole derivatives is the reversible oxidation of the nitrogen atom, leading to the formation of a stable radical cation.[6] The potential at which this oxidation occurs is a direct reflection of the HOMO energy level.
-
Impact of 3,6-Dibromo Substitution: The electron-withdrawing nature of the bromine atoms is anticipated to lower the HOMO energy level, resulting in a higher oxidation potential compared to unsubstituted 9-phenylcarbazole. This effect is well-documented for halogenated aromatic compounds.
-
Influence of the 9-(3,5-dimethylphenyl) Group: The oxidation potential of 9-phenylcarbazoles is generally less sensitive to substituents on the 9-phenyl group compared to those on the carbazole core.[6] However, the electron-donating methyl groups on the phenyl ring are expected to slightly decrease the oxidation potential relative to an unsubstituted 9-phenyl analogue. The steric hindrance from the meta-positioned methyl groups may also influence the dihedral angle between the carbazole and phenyl rings, which can subtly affect electronic communication.
Based on these considerations, the first oxidation potential of this compound is predicted to be in the range of 1.2 - 1.4 V vs. Fc/Fc+ . This would correspond to a HOMO energy level of approximately -5.6 to -5.8 eV .
The Lowest Unoccupied Molecular Orbital (LUMO) energy level can be estimated from the optical bandgap, determined from UV-Vis absorption spectroscopy. The combination of theoretical calculations and experimental data from similar compounds suggests a LUMO energy level in the range of -2.2 to -2.4 eV .[7][8][9]
Electropolymerization Potential
Electropolymerization is a common characteristic of carbazole derivatives, proceeding through the coupling of radical cations at the 3 and 6 positions.[6] However, in the case of this compound, the presence of bromine atoms at these reactive sites will likely inhibit electropolymerization. This makes the molecule an excellent candidate as a stable, non-polymerizable hole-transporting material in organic electronic devices.
Experimental Workflow for Electrochemical Characterization
To validate the predicted electrochemical properties, a systematic experimental approach is necessary. The following section outlines a detailed protocol for the characterization of this compound using cyclic voltammetry.
Materials and Instrumentation
-
Analyte: this compound (synthesis can be adapted from known procedures for similar compounds).[1][10][11]
-
Solvent: Dichloromethane (DCM) or acetonitrile (ACN), anhydrous, electrochemical grade.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), 0.1 M concentration.
-
Reference Electrode: Silver/Silver Ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE).
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Counter Electrode: Platinum wire or mesh.
-
Internal Standard: Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple for potential referencing.
-
Instrumentation: Potentiostat capable of performing cyclic voltammetry.
Step-by-Step Protocol for Cyclic Voltammetry
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (TBAPF₆ or TBAP) in the chosen solvent (DCM or ACN) to a final concentration of 0.1 M. Ensure the solution is prepared under an inert atmosphere (e.g., in a glovebox) to minimize water and oxygen contamination.
-
Analyte Solution Preparation: Prepare a 1-5 mM solution of this compound in the electrolyte solution.
-
Electrochemical Cell Assembly:
-
Polish the working electrode with alumina slurry, sonicate in deionized water and then the chosen solvent, and dry thoroughly.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Purge the solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the potentiostat to the cyclic voltammetry mode.
-
Define the potential window. A typical starting range would be from 0 V to +1.8 V vs. the reference electrode.
-
Set the scan rate, starting with a conventional rate of 100 mV/s.
-
Record the cyclic voltammogram for several cycles to check for stability and film deposition.
-
-
Internal Referencing: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential of the Fc/Fc⁺ couple should be determined and used to reference the oxidation potential of the carbazole derivative.
-
Data Analysis:
-
Determine the onset oxidation potential (E_onset) from the voltammogram.
-
Calculate the HOMO energy level using the following empirical formula: HOMO (eV) = -[E_onset vs. Fc/Fc⁺ + 4.8]
-
If a reversible wave is observed, determine the half-wave potential (E₁/₂) as the average of the anodic and cathodic peak potentials.
-
Expected Results and Interpretation
The cyclic voltammogram is expected to show a single, quasi-reversible oxidation wave corresponding to the formation of the carbazole radical cation. The absence of increasing peak currents with successive cycles would confirm the inhibition of electropolymerization due to the bromo-substituents at the 3 and 6 positions.
Data Summary and Visualization
The following table summarizes the predicted electrochemical and electronic properties of this compound based on the analysis of related compounds.
| Property | Predicted Value | Method of Determination |
| First Oxidation Potential (E_onset) | 1.2 - 1.4 V vs. Fc/Fc⁺ | Cyclic Voltammetry |
| HOMO Energy Level | -5.6 to -5.8 eV | Calculation from E_onset |
| LUMO Energy Level | -2.2 to -2.4 eV | UV-Vis Spectroscopy & Calculation |
| Electrochemical Bandgap | 3.2 - 3.6 eV | Difference between HOMO and LUMO |
| Electropolymerization | Inhibited | Observation of CV stability |
Diagram of the Electrochemical Characterization Workflow:
Caption: Workflow for the electrochemical characterization of this compound.
Signaling Pathway of Electrochemical Oxidation:
Caption: Reversible one-electron oxidation of the carbazole derivative.
Conclusion
This compound represents a strategically designed molecule with significant potential in the field of organic electronics. The dibromo substitution at the 3 and 6 positions is expected to impart a relatively high oxidation potential and inhibit electropolymerization, leading to a stable hole-transporting material. The bulky, electron-donating 3,5-dimethylphenyl group at the 9-position should ensure good solubility and morphological stability in thin films. The predictive analysis and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and utilize this promising carbazole derivative in the development of next-generation electronic devices and as a versatile scaffold in medicinal chemistry.
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"solubility of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole in organic solvents"
An In-depth Technical Guide to the Solubility of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole in Organic Solvents
Abstract
The solubility of active molecular components is a critical parameter that dictates their application, from formulation in drug development to solution-based processing in materials science. This guide provides a comprehensive analysis of the solubility profile of this compound. A thorough review of scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. Consequently, this document presents a predictive analysis of its solubility based on its molecular structure and the established principles of physical organic chemistry. More critically, it offers detailed, field-proven experimental protocols for researchers to determine the solubility of this compound and its analogues in various organic solvents using gravimetric and spectroscopic methods. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a robust understanding and practical methodology for characterizing the solubility of novel carbazole derivatives.
Introduction and Predictive Solubility Analysis
This compound is a substituted aromatic heterocyclic compound. The carbazole core is a well-known building block for functional materials used in organic electronics, such as organic light-emitting diodes (OLEDs), and as a scaffold in medicinal chemistry. The utility of such compounds is often predicated on their ability to be dissolved in organic solvents for purification, processing, or formulation.
A predictive assessment of solubility can be derived from the compound's molecular structure:
-
Carbazole Core : The fundamental 9H-carbazole structure is a large, rigid, and predominantly non-polar aromatic system. This confers low solubility in polar solvents like water but moderate to good solubility in non-polar organic solvents.[1]
-
3,6-Dibromo Substituents : The two bromine atoms increase the molecular weight and introduce polarizable C-Br bonds. Halogenation can influence crystal packing and intermolecular interactions, which can have a complex effect on solubility.[2] The parent compound, 3,6-Dibromocarbazole, is noted to be soluble in solvents like benzene and chloroform.[3][4]
-
9-(3,5-dimethylphenyl) Substituent : Attached to the nitrogen atom is a bulky and hydrophobic 3,5-dimethylphenyl group. The non-polar nature of this group will further enhance solubility in non-polar solvents. Furthermore, such a bulky group can disrupt the planar stacking that is common in carbazole crystals, potentially breaking up strong intermolecular forces and thereby increasing solubility in a wider range of solvents compared to its planar counterparts.
Based on these structural features, it is predicted that this compound will exhibit the following general solubility behavior:
-
High Solubility : In non-polar aromatic solvents (e.g., Toluene, Benzene, Xylene) and chlorinated solvents (e.g., Dichloromethane, Chloroform).
-
Moderate Solubility : In moderately polar aprotic solvents such as Tetrahydrofuran (THF) and Ethyl Acetate.
-
Low to Negligible Solubility : In highly polar protic solvents (e.g., Water, Methanol, Ethanol) and non-polar aliphatic solvents (e.g., Hexane, Cyclohexane), where the energy required to overcome the crystal lattice energy is not compensated by strong solute-solvent interactions.
Experimental Determination of Thermodynamic Solubility
Given the absence of published data, experimental determination is necessary. The following protocols describe two robust methods for quantifying the thermodynamic (equilibrium) solubility of the title compound.
General Experimental Workflow
The process of determining solubility follows a logical sequence, from preparing a saturated solution to quantifying the dissolved solute. This workflow is crucial for ensuring accurate and reproducible results.
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An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for its acquisition, and offers insights into the structural elucidation of this complex molecule.
Introduction: The Significance of Carbazole Derivatives and NMR Spectroscopy
Carbazole derivatives are a class of heterocyclic compounds that form the structural core of many biologically active molecules and functional materials. Their unique electronic properties and rigid planar structure make them invaluable scaffolds in medicinal chemistry and materials science. This compound, with its specific substitution pattern, presents an interesting case for structural analysis. The bromine atoms at the 3 and 6 positions, along with the sterically demanding and electronically influential 3,5-dimethylphenyl group at the nitrogen atom, create a distinct electronic and magnetic environment for each proton.
¹H NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. By analyzing the chemical shifts, signal multiplicities, and coupling constants, we can precisely map the connectivity and spatial arrangement of protons within a molecule. This guide will walk you through a detailed predictive analysis of the ¹H NMR spectrum of the title compound, grounded in the fundamental principles of NMR and supported by empirical data from related structures.
Predicted ¹H NMR Spectrum Analysis
The structure of this compound possesses C₂ symmetry, which simplifies its ¹H NMR spectrum by reducing the number of unique proton signals.
Caption: Molecular structure of this compound with proton labeling.
Due to the molecule's symmetry, H1 is equivalent to H8, H2 to H7, and H4 to H5. Similarly, on the dimethylphenyl ring, the two methyl groups are equivalent, and H2' is equivalent to H6'.
Carbazole Protons:
The chemical shifts of the carbazole protons are influenced by the electron-withdrawing bromine atoms and the N-aryl substituent. Based on data for 3,6-dibromo-9H-carbazole[1][2] and considering the anisotropic effect of the dimethylphenyl ring, the following assignments are predicted:
-
H4, H5: These protons are ortho to the bromine atoms and are expected to be the most downfield of the carbazole protons. The electron-withdrawing nature of bromine deshields these protons. They will appear as a doublet.
-
H2, H7: These protons are meta to the bromine atoms. They will be less deshielded than H4 and H5. Each will appear as a doublet of doublets due to coupling with H1/H8 and H4/H5.
-
H1, H8: These protons are adjacent to the nitrogen and are furthest from the bromine atoms. They are expected to be the most upfield of the carbazole aromatic protons. They will appear as a doublet.
3,5-Dimethylphenyl Protons:
The protons on the 3,5-dimethylphenyl ring will have distinct chemical shifts. Based on typical values for this substituent[3][4], we can predict:
-
H2', H6': These two equivalent protons are ortho to the point of attachment to the carbazole nitrogen. They will appear as a singlet (or a very finely split triplet, often unresolved).
-
H4': This proton is para to the point of attachment and will appear as a singlet.
-
Methyl Protons (CH₃): The six equivalent protons of the two methyl groups will give rise to a sharp singlet in the upfield region of the spectrum.
Predicted Chemical Shifts and Coupling Constants
The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) are given in Hertz (Hz).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4, H5 | ~ 8.2 - 8.4 | d | ⁴J ≈ 1-2 Hz (meta) |
| H2, H7 | ~ 7.5 - 7.7 | dd | ³J ≈ 8-9 Hz (ortho), ⁴J ≈ 1-2 Hz (meta) |
| H1, H8 | ~ 7.3 - 7.5 | d | ³J ≈ 8-9 Hz (ortho) |
| H2', H6' | ~ 7.1 - 7.3 | s | - |
| H4' | ~ 7.0 - 7.2 | s | - |
| Methyl (CH₃) | ~ 2.3 - 2.5 | s | - |
Note: These are predicted values. Actual experimental values may vary depending on the solvent and concentration.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum, a standardized and carefully executed experimental protocol is essential.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[6] Ensure the sample is fully dissolved.
-
Transfer the solution into a high-quality 5 mm NMR tube.[6] The sample height in the tube should be approximately 4-5 cm.[5][6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.[5][7] Many commercially available deuterated solvents already contain TMS.
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including:
-
Pulse Angle: 30-45 degrees for quantitative analysis.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds, depending on the T₁ relaxation times of the protons.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the peak multiplicities and measure the coupling constants.
-
Caption: Experimental workflow for ¹H NMR spectrum acquisition.
Troubleshooting Common Issues
-
Broad Peaks: This can be due to poor shimming, the presence of paramagnetic impurities, or sample aggregation at high concentrations. Re-shimming, filtering the sample, or using a more dilute solution can help.
-
Unexpected Peaks: These may arise from impurities in the sample or the solvent. Using high-purity solvents and ensuring the sample is pure is crucial.
-
Poor Signal-to-Noise Ratio: For dilute samples, increasing the number of scans can improve the signal-to-noise ratio.[5]
Conclusion
The ¹H NMR spectrum of this compound is predicted to show a distinct set of signals that can be unambiguously assigned based on chemical shift theory, spin-spin coupling, and symmetry considerations. This in-depth guide provides a solid foundation for researchers to not only predict and interpret the spectrum of this molecule but also to acquire high-quality data through a robust experimental protocol. The structural insights gained from ¹H NMR are fundamental for quality control, reaction monitoring, and for understanding the structure-activity relationships of this important class of compounds.
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ResearchGate. Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole.[Link]
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The Influence of N-Aryl Substitution on the Supramolecular Architecture of 3,6-Dibromo-9H-carbazole Derivatives: A Technical Guide to Crystal Structure and Polymorphism
Abstract
This technical guide provides an in-depth exploration of the synthesis, crystallization, and solid-state structural characteristics of 3,6-dibromo-9-aryl-9H-carbazole derivatives. These compounds are of significant interest to researchers in materials science and drug development due to their unique photophysical and electronic properties, which are intrinsically linked to their three-dimensional arrangement in the crystalline state. We will delve into the nuanced interplay of intermolecular forces, including halogen bonding, hydrogen bonding, and π-π stacking, and how the nature of the 9-aryl substituent dictates the overall supramolecular assembly. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structure-property relationships in this important class of molecules.
Introduction: The Significance of 3,6-Dibromo-9-aryl-9H-carbazole Derivatives
The carbazole scaffold is a cornerstone in the design of functional organic materials, particularly for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as probes in biological systems.[1] The 3,6-dibromo substitution pattern serves as a versatile synthetic handle for further functionalization, allowing for the fine-tuning of electronic properties through cross-coupling reactions.[2] The introduction of an aryl group at the 9-position (the nitrogen atom) provides a powerful tool to modulate not only the electronic landscape of the molecule but also its solid-state packing, which in turn governs critical material properties such as charge carrier mobility and photoluminescence efficiency.[3][4]
Understanding the principles of crystal engineering as they apply to these derivatives is paramount. The subtle balance of non-covalent interactions can lead to the formation of different polymorphs, each with distinct physical properties. This guide will illuminate the causal relationships between molecular design, experimental conditions, and the resulting crystal structures, providing a framework for the rational design of 3,6-dibromo-9-aryl-9H-carbazole derivatives with tailored solid-state characteristics.
Synthetic Pathways and Crystallization Strategies
The synthesis of 3,6-dibromo-9-aryl-9H-carbazole derivatives typically follows a two-step sequence: the bromination of the carbazole core followed by N-arylation or N-alkylation. The subsequent growth of high-quality single crystals is a critical step for unambiguous structural elucidation via X-ray diffraction.
Synthesis of 3,6-Dibromo-9H-carbazole (Intermediate)
A common and efficient method for the dibromination of carbazole involves the use of N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF).[5]
Experimental Protocol: Synthesis of 3,6-Dibromo-9H-carbazole
-
Reaction Setup: In a round-bottom flask, dissolve carbazole in DMF.
-
Reagent Addition: Add N-bromosuccinimide (2.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3,6-dibromo-9H-carbazole as a white solid.
N-Alkylation and N-Arylation of 3,6-Dibromo-9H-carbazole
The introduction of the aryl or alkyl substituent at the 9-position is typically achieved through an N-alkylation or N-arylation reaction. N-alkylation can be readily accomplished by reacting the deprotonated 3,6-dibromo-9H-carbazole with an appropriate alkyl halide.[6] For instance, the synthesis of 3,6-dibromo-9-(4-pyridylmethyl)-9H-carbazole involves the N-alkylation of 3,6-dibromo-9H-carbazole with 4-(chloromethyl)pyridine hydrochloride in the presence of a base.[7]
Experimental Protocol: Synthesis of 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole [7]
-
Deprotonation: To a stirred solution of 3,6-dibromo-9H-carbazole in DMF, add potassium hydroxide and stir for 40 minutes.
-
Alkylation: Add a solution of 4-(chloromethyl)pyridine hydrochloride in DMF dropwise to the reaction mixture.
-
Reaction: Stir the resulting mixture at room temperature for 12 hours.
-
Isolation: Pour the reaction mixture into water to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a dichloromethane/ethanol mixture to obtain colorless crystals.
Single Crystal Growth Techniques
The growth of single crystals suitable for X-ray diffraction is a crucial step. The slow evaporation method is a widely used and effective technique for organic compounds.[8][9][10]
Experimental Protocol: Single Crystal Growth by Slow Evaporation [8]
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. Common choices include dichloromethane, chloroform, toluene, or mixtures with less polar solvents like hexane.
-
Solution Preparation: Prepare a nearly saturated solution of the purified 3,6-dibromo-9-aryl-9H-carbazole derivative in the selected solvent at room temperature.
-
Filtration: Filter the solution through a syringe filter to remove any particulate matter.
-
Crystallization: Transfer the filtered solution to a clean vial, cover it with parafilm, and pierce a few small holes to allow for the slow evaporation of the solvent.
-
Crystal Harvesting: Allow the solvent to evaporate slowly over several days to weeks. Once suitable crystals have formed, carefully remove them from the mother liquor.
Unveiling the Supramolecular Architecture: A Crystallographic Perspective
The crystal structure of 3,6-dibromo-9-aryl-9H-carbazole derivatives is a delicate balance of various intermolecular interactions. The nature and orientation of the 9-aryl substituent play a pivotal role in directing the packing motif.
Molecular Geometry and Conformation
The carbazole core in these derivatives is generally planar.[6][7] A key structural parameter is the dihedral angle between the plane of the carbazole ring system and the plane of the 9-aryl substituent. This angle is influenced by the steric bulk and electronic nature of the aryl group and any substituents it may bear. For example, in 3,6-dibromo-9-(4-pyridylmethyl)-9H-carbazole, the dihedral angle between the carbazole and pyridine rings is 83.2(8)°.[7]
Dominant Intermolecular Interactions
The supramolecular assembly in the solid state is governed by a variety of non-covalent interactions:
-
C-H···Br Interactions: Weak hydrogen bonds involving the bromine atoms as acceptors are frequently observed, contributing to the overall stability of the crystal lattice.[7]
-
π-π Stacking: The aromatic nature of the carbazole and the 9-aryl substituent facilitates π-π stacking interactions. The extent and geometry of this stacking are highly dependent on the nature of the aryl group. The introduction of electron-withdrawing or electron-donating groups on the 9-aryl ring can significantly influence the strength and nature of these interactions.[5][11]
-
Halogen Bonding (Br···Br contacts): In some structures, short contacts between bromine atoms of adjacent molecules are observed, indicative of halogen bonding. For instance, in 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole, Br···Br contacts shorter than the sum of the van der Waals radii are present.[12][13]
-
Other Weak Interactions: C-H···π interactions and dipole-dipole interactions can also play a role in the crystal packing.
The interplay of these forces dictates the final crystal packing, which can range from herringbone motifs to more complex layered structures.
Diagram: Key Intermolecular Interactions
Caption: Dominant intermolecular interactions governing the crystal packing of 3,6-dibromo-9-aryl-9H-carbazole derivatives.
Structure-Property Relationships: Implications for Organic Electronics
The crystal structure of these carbazole derivatives has a profound impact on their performance in organic electronic devices. The efficiency of charge transport in organic semiconductors is highly dependent on the degree of intermolecular electronic coupling, which is determined by the relative orientation and distance between adjacent molecules in the crystal lattice.[2][14]
-
Charge Transport: A well-ordered crystal structure with significant π-π stacking can facilitate efficient charge transport along the stacking direction. The slip-stacked or cofacial arrangement of the carbazole units influences the electronic coupling and, consequently, the charge carrier mobility.
-
Photophysical Properties: The solid-state packing can also affect the photoluminescent properties of these materials. Aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) phenomena are directly related to the intermolecular interactions in the solid state.
Table: Crystallographic Data for Representative 3,6-Dibromo-9-substituted-9H-carbazole Derivatives
| Compound | 9-Substituent | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole | 4-pyridylmethyl | Monoclinic | P2/n | C-H···Br | [7] |
| 3,6-Dibromo-9-hexyl-9H-carbazole | n-hexyl | Orthorhombic | Pca2 | van der Waals | [6] |
| 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole | ethyl (tetrabromo core) | Monoclinic | P2₁/c | Br···Br | [12][13] |
Diagram: Workflow for Crystal Structure Analysis and Correlation with Properties
Caption: A streamlined workflow from synthesis to the correlation of crystal structure with material properties.
Conclusion and Future Outlook
The crystal structure of 3,6-dibromo-9-aryl-9H-carbazole derivatives is a fascinating and critical area of study. The ability to control the supramolecular architecture through judicious selection of the 9-aryl substituent opens up avenues for the rational design of novel organic materials with enhanced performance in a variety of applications. This guide has provided a comprehensive overview of the synthetic methodologies, crystallization techniques, and the fundamental principles governing the crystal packing of these compounds.
Future research in this field will likely focus on the synthesis of a wider range of derivatives with diverse electronic and steric properties at the 9-position to establish more quantitative structure-property relationships. The use of computational modeling in synergy with experimental studies will be invaluable in predicting crystal packing and guiding the synthesis of materials with desired solid-state properties. The continued exploration of these versatile building blocks holds great promise for the advancement of organic electronics and medicinal chemistry.
References
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Journal of Materials Chemistry C. (2024). Importance of the curvature in electronic, structural and charge transport properties: oligomers of N -pyridine carbazole. [Link]
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ResearchGate. (n.d.). 3,3'-Bicarbazole structural derivatives as charge transporting materials for use in OLED devices | Request PDF. [Link]
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ResearchGate. (2013). How to grow single crystals by slow evaporation method?. [Link]
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University of Colorado Boulder. (2010). Crystal Growing Guide. [Link]
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Kobe University Repository. (2023). Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensit. [Link]
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PubMed. (2010). Charge transport in organic crystals: role of disorder and topological connectivity. [Link]
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RSC Publishing. (n.d.). Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices. [Link]
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ResearchGate. (n.d.). Single crystal growth by a slow evaporation technique: Concept, mechanisms and applications. [Link]
-
PMC. (n.d.). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. [Link]
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PMC. (n.d.). Relative substituent position on the strength of π-π stacking interactions. [Link]
-
YouTube. (2020). How to Grow Single Crystals | Organic Chemistry. [Link]
-
ResearchGate. (2009). Relative substituent position on the strength of π–π stacking interactions. [Link]
-
PubMed. (2015). Crystal structure of 1,3,6,8-tetra-bromo-9-ethyl-9H-carbazole. [Link]
-
ACS Publications. (2020). Substituent and Heteroatom Effects on π−π Interactions: Evidence That Parallel-Displaced π‐Stacking is Not Electrochemically Driven. [Link]
-
PMC. (2015). Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole. [Link]
-
NIH. (2019). Crystal structure of 4-bromo-N-[(3,6-di-tert-butyl-9H-carbazol-1-yl)methylidene]aniline. [Link]
-
ResearchGate. (2005). 3,6-Dibromo-9-hexyl-9H-carbazole. [Link]
-
ResearchGate. (2006). 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. [Link]
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"thermal stability of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole"
An In-depth Technical Guide to the Thermal Stability of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of this compound, a compound of significant interest for applications in organic electronics. While specific experimental thermal analysis data for this exact molecule is not extensively published, this document synthesizes information from closely related carbazole derivatives to offer valuable insights into its expected thermal properties. We will delve into the structural features influencing thermal stability, standard methodologies for its determination, and a comparative analysis of analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are working with or developing carbazole-based materials.
Introduction: The Significance of Carbazole Derivatives and Their Thermal Stability
Carbazole and its derivatives represent a vital class of nitrogen-containing heterocyclic aromatic compounds. Their inherent electronic and photophysical properties, coupled with remarkable thermal stability, have established them as fundamental building blocks in a myriad of advanced applications.[1] The 3,6-dibrominated carbazole scaffold is a particularly important intermediate in the synthesis of functional materials for organic light-emitting diodes (OLEDs), organic solar cells, and as a framework for bioactive molecules in pharmaceutical research.[1]
The operational lifetime, manufacturing conditions, and overall dependability of electronic devices and pharmaceutical formulations that incorporate these compounds are directly tied to their thermal stability. A thorough understanding of how molecules like this compound behave under thermal stress is crucial for predicting their performance, maintaining morphological integrity, and establishing safe manufacturing parameters.[1][2]
This guide will provide a detailed examination of the factors governing the thermal stability of the title compound, outline the experimental protocols for its assessment, and present a comparative analysis of relevant carbazole derivatives.
Molecular Structure and its Influence on Thermal Stability
The thermal stability of this compound is intrinsically linked to its molecular structure. The rigid and planar carbazole core contributes significantly to its inherent stability.[1] The key structural features influencing its thermal properties are:
-
The Carbazole Core: The fused aromatic ring system of the carbazole nucleus is highly stable due to extensive π-electron delocalization. This inherent rigidity requires significant energy to induce thermal decomposition.
-
Bromine Substituents: The carbon-bromine (C-Br) bonds at the 3 and 6 positions are potential sites for initial thermal cleavage.[1] The thermal decomposition of brominated organic compounds can lead to the release of hydrogen bromide (HBr) and various brominated aromatic fragments.[1][3]
-
N-aryl Substitution: The 9-(3,5-dimethylphenyl) group attached to the nitrogen atom significantly impacts the molecule's overall thermal stability. The steric hindrance and electronic effects of the dimethylphenyl group can influence intermolecular interactions and the energy required for bond scission. Generally, N-aryl substitution tends to increase the thermal stability compared to N-H or N-alkyl carbazoles.
The synthesis of the title compound, while not explicitly detailed in the provided search results, can be inferred from standard synthetic routes for similar carbazole derivatives. A plausible synthetic pathway would involve the N-arylation of 3,6-dibromo-9H-carbazole with a suitable 3,5-dimethylphenylating agent. The synthesis of related N-alkylated and N-arylated 3,6-dibromocarbazoles has been well-documented.[4][5][6]
Methodologies for Assessing Thermal Stability
The primary techniques for evaluating the thermal stability of organic materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical information about the thermal stability and decomposition temperature of a material.[7]
Experimental Protocol for TGA:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan, commonly made of alumina or platinum.[2][7]
-
Instrumentation: The analysis is performed using a standard thermogravimetric analyzer.
-
Atmosphere: To prevent oxidative degradation, the experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a typical flow rate of 20-50 mL/min.[2]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature, typically in the range of 600-800 °C, at a constant heating rate, commonly 10 °C/min.[2][8]
-
Data Analysis: The decomposition temperature (Td) is typically determined as the temperature at which a 5% weight loss of the sample is observed.[2][7]
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is utilized to identify phase transitions, such as melting (Tm) and glass transitions (Tg).[7]
Experimental Protocol for DSC:
-
Sample Preparation: A small amount of the sample (typically 3-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan serves as a reference.[2][7]
-
Instrumentation: The analysis is carried out using a standard differential scanning calorimeter.
-
Temperature Program: The sample is subjected to a controlled temperature program, which usually involves a heating-cooling-heating cycle to erase any prior thermal history.
-
Data Analysis: The melting temperature (Tm) is identified as the peak of the melting endotherm. The glass transition temperature (Tg) is observed as a step-like change in the baseline of the thermogram, usually determined during the second heating cycle.[7]
Experimental Workflow Visualization
The general workflow for the thermal analysis of carbazole derivatives is illustrated in the following diagram:
Caption: Workflow for Thermal Stability Analysis.
Comparative Thermal Analysis of Related Carbazole Derivatives
| Compound | Decomposition Temp. (Td) (°C) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Reference |
| Carbazole-based compound 7a | 291 (5% weight loss) | Not observed | 95 | [7] |
| Carbazole-based compound 7b | 307 (5% weight loss) | Not observed | 86 | [7] |
| Series of Benzocarbazole derivatives | 270 - 462 | 78 - 127 | Not specified | [7] |
| Carbazole and dibenzo[b,d]furan-based HTMs | Up to 400 | Above 190 | Not specified | [7] |
| Conjugated polymer (P1) | 314 (5% weight loss) | Not specified | Not specified | [7] |
| 3,3-Di[3-(1-naphthyl)carbazol-9-ylmethyl]oxetane | > 360 | 142 | 250 | [2] |
| 3,3-Di[3-(9-ethylcarbazol-3-yl)carbazol-9-ylmethyl]oxetane | > 360 | 162 | - | [2] |
| 3,3-Di[3-(4-(diphenylamino)phenyl)carbazol-9-ylmethyl]oxetane | > 360 | 145 | - | [2] |
| 3-(N,N-Diphenylamino)carbazole derivative 6 | 389 | 173 | - | [8] |
| 3-(N,N-Diphenylamino)carbazole derivative 7 | 351 | 111 | - | [8] |
| 3-(N,N-Diphenylamino)carbazole derivative 8 | 398 | 173 | - | [8] |
Based on the data from these related compounds, it is reasonable to infer that this compound will exhibit high thermal stability, with a decomposition temperature likely exceeding 300 °C. The presence of the bulky and rigid 3,5-dimethylphenyl group at the 9-position is expected to contribute positively to both the decomposition temperature and the glass transition temperature, enhancing the morphological stability of the material in thin-film applications.
Hypothetical Thermal Decomposition Pathway
The thermal decomposition of brominated aromatic compounds often initiates with the cleavage of the weakest bonds. In the case of this compound, the C-Br bonds are likely to be the initial sites of cleavage at elevated temperatures. This can lead to the formation of radical species and the subsequent release of hydrogen bromide (HBr) and other brominated aromatic fragments.[1][3][10][11]
Caption: Hypothetical Thermal Decomposition Pathway.
Conclusion
The this compound scaffold is a promising platform for the development of advanced materials for organic electronics and other applications. While direct experimental data on its thermal stability is limited, a comprehensive analysis of its molecular structure and a comparative study of related carbazole derivatives strongly suggest that it possesses high thermal stability.
The methodologies of TGA and DSC are essential for the precise determination of its decomposition temperature, melting point, and glass transition temperature. Such experimental data is critical for defining processing parameters, predicting device lifetime, and ensuring the overall reliability of materials based on this promising carbazole derivative. Further experimental investigation into the thermal properties of this compound is highly recommended to fully unlock its potential in various technological applications.
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"HOMO LUMO energy levels of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole"
An In-Depth Technical Guide to Determining the Frontier Molecular Orbital Energy Levels of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole
Abstract
This technical guide provides a comprehensive framework for the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of this compound. Carbazole derivatives are a cornerstone in the development of advanced organic electronic materials, and a precise understanding of their frontier orbital energies is paramount for predicting and optimizing device performance.[1][2] This document outlines a validated, dual-pronged approach, integrating high-level computational modeling with robust experimental electrochemical and spectroscopic techniques. We furnish detailed, field-proven protocols for Density Functional Theory (DFT) calculations, cyclic voltammetry (CV), and UV-Visible (UV-Vis) spectroscopy. The causality behind critical experimental choices is explained to ensure methodological soundness and reproducibility. This guide is intended for researchers, materials scientists, and professionals in drug development seeking to characterize the electronic properties of novel carbazole-based compounds.
Introduction: The Critical Role of Frontier Orbitals in Carbazole Systems
The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, is a privileged scaffold in materials science due to its exceptional thermal stability, high hole-transporting capability, and tunable electronic properties.[1][2][3] Functionalization at the 3, 6, and 9-positions of the carbazole core allows for precise tuning of its electronic characteristics.[1] The specific compound of interest, this compound, incorporates electron-withdrawing bromine atoms at the 3 and 6 positions and a bulky, electron-donating dimethylphenyl group at the 9-position. This substitution pattern is designed to modulate the molecule's HOMO and LUMO energy levels, thereby influencing its charge injection/extraction barriers, intramolecular charge transfer properties, and overall stability in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.
The HOMO and LUMO energy levels, collectively known as the frontier molecular orbitals (FMOs), are fundamental descriptors of a molecule's electronic behavior.[4]
-
The HOMO Level is associated with the ionization potential and governs the ability of a molecule to donate an electron (hole-transport capability).[5]
-
The LUMO Level relates to the electron affinity and dictates the ability of a molecule to accept an electron (electron-transport capability).[6]
-
The HOMO-LUMO Gap (Eg) is the energy difference between these two orbitals and is a primary determinant of a molecule's optical and electronic properties, including its absorption spectrum and kinetic stability.[4][7]
A comprehensive characterization of these energy levels is therefore not merely academic; it is a critical, predictive step in materials design. This guide presents a robust, integrated workflow for accurately determining these values for this compound.
Theoretical Framework: Predictive Modeling with Density Functional Theory (DFT)
DFT has become an indispensable tool in computational chemistry, offering a powerful balance of accuracy and computational efficiency for predicting the electronic structure of organic molecules.[4] It allows for an in silico estimation of the HOMO and LUMO energies prior to undertaking more resource-intensive experimental synthesis and characterization.
Rationale for DFT in Carbazole Characterization
For complex, π-conjugated systems like carbazole derivatives, DFT calculations can elucidate the distribution of electron density in the FMOs, predict the impact of specific substituents, and provide a theoretical HOMO-LUMO gap that complements experimental findings.[8] The selection of an appropriate functional and basis set is critical for obtaining results that correlate well with experimental data.[9] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a Pople-style basis set such as 6-31G(d) is a widely accepted and validated starting point for such molecules.[4]
Self-Validating Computational Protocol
The following protocol describes a workflow designed to ensure the calculated properties correspond to a true energy minimum on the potential energy surface.
-
Molecular Geometry Optimization:
-
Construct the 3D structure of this compound using a molecular editor (e.g., GaussView).
-
Perform a ground-state geometry optimization using the B3LYP functional and the 6-31G(d) basis set.[4] This step is crucial as it finds the lowest energy, most stable conformation of the molecule. The accuracy of all subsequent calculations depends on starting from a properly optimized geometry.
-
-
Frequency Analysis:
-
Conduct a frequency calculation at the same level of theory (B3LYP/6-31G(d)).
-
Validation Check: Confirm that the output shows zero imaginary frequencies. The absence of imaginary frequencies verifies that the optimized structure is a true local minimum.[4] If imaginary frequencies are present, it indicates a saddle point, and the geometry must be re-optimized.
-
-
Extraction of FMO Energies:
-
From the validated output file of the optimization, extract the energies of the molecular orbitals. The highest energy value among the occupied orbitals is the HOMO energy, and the lowest energy value among the unoccupied orbitals is the LUMO energy.[10] These are typically reported in electron volts (eV).
-
-
Data Analysis:
-
Calculate the theoretical HOMO-LUMO gap: Eg (Theoretical) = ELUMO - EHOMO.[10]
-
Visualize the HOMO and LUMO electron density surfaces to understand the spatial distribution of these orbitals, which provides insight into the regions of the molecule involved in electron donation and acceptance.
-
Visualization: DFT Workflow
Caption: Computational workflow for determining HOMO/LUMO energies via DFT.
Experimental Determination: A Synergistic Approach
While DFT provides excellent estimates, experimental validation is essential for definitive characterization. A combined approach using cyclic voltammetry (CV) and UV-Vis spectroscopy provides a robust and comprehensive picture of the molecule's frontier orbitals.[4]
Cyclic Voltammetry (CV): Probing the HOMO Energy Level
CV is an electrochemical technique that measures the redox potentials of a molecule.[11] The oxidation potential is directly related to the energy required to remove an electron from the HOMO.[5][12]
-
System Preparation:
-
Three-Electrode Setup: Employ a standard three-electrode electrochemical cell.[11]
-
Working Electrode (e.g., Glassy Carbon or Platinum): The site where the redox reaction of the analyte occurs. Its material is chosen for inertness and a wide potential window.
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE): Provides a stable potential against which the working electrode's potential is measured.
-
Counter Electrode (e.g., Platinum Wire): Completes the electrical circuit, allowing current to flow without affecting the processes at the working electrode.
-
-
-
Sample and Solution Preparation:
-
Dissolve a small, precise amount (e.g., 1-5 mM) of this compound in a suitable, dry, and degassed electrochemical solvent (e.g., dichloromethane or acetonitrile).
-
Add a supporting electrolyte (e.g., 0.1 M tetrabylammonium hexafluorophosphate - TBAPF6) to the solution. The electrolyte is critical as it ensures conductivity and minimizes solution resistance.
-
Purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
-
Internal Referencing and Measurement:
-
Add a small amount of an internal reference standard, typically ferrocene (Fc/Fc+), to the solution. Ferrocene provides a stable, well-defined redox couple, allowing for accurate potential calibration.[13]
-
Perform a cyclic voltammogram, scanning the potential to a sufficiently positive value to observe the oxidation of the carbazole derivative.
-
Record the resulting voltammogram (current vs. potential).
-
-
Data Analysis and HOMO Calculation:
-
Determine the onset potential of the first oxidation wave (Eox, onset) from the voltammogram. The onset, rather than the peak, represents the minimum energy required for electron removal.
-
Measure the half-wave potential of the ferrocene couple (E1/2, Fc).
-
Calculate the HOMO energy using the empirical relationship established by Bredas et al.[12]: EHOMO (eV) = - [ (Eox, onset vs Fc/Fc+) + 4.8 ] Where (Eox, onset vs Fc/Fc+) = (Eox, onset vs Ag/AgCl) - (E1/2, Fc vs Ag/AgCl). The value of 4.8 eV is the absolute energy level of the Fc/Fc+ redox couple relative to the vacuum level.[13] Some literature may use values up to 5.1 eV.[13]
-
UV-Visible (UV-Vis) Spectroscopy: Determining the Optical Band Gap
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of an electron from an occupied orbital to an unoccupied one.[4] For many π-conjugated organic molecules, the lowest energy absorption band is dominated by the HOMO to LUMO transition.[14] This allows for the direct measurement of the optical band gap (Egopt).
-
Sample Preparation: Prepare a dilute solution of the carbazole derivative in a UV-transparent solvent (e.g., dichloromethane, THF, or chloroform). The concentration should be adjusted to yield a maximum absorbance in the range of 0.5-1.5 a.u. to ensure adherence to the Beer-Lambert law.
-
Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer against a solvent blank.
-
Data Analysis:
-
Identify the wavelength at the onset of the lowest energy absorption band (λonset). This is determined by finding the intersection of the tangent to the slope of the absorption edge with the baseline.[15]
-
Calculate the optical band gap using the Planck-Einstein relation:[14] Egopt (eV) = 1240 / λonset (nm) The constant 1240 is a conversion factor derived from Planck's constant and the speed of light.[4]
-
Data Synthesis: Deriving the LUMO Energy Level
The LUMO energy level can be reliably estimated by combining the experimentally determined HOMO energy and the optical band gap.[12]
ELUMO (eV) = EHOMO (eV) + Egopt (eV)
This integrated approach is powerful because it grounds the entire FMO energy level diagram in a direct, experimentally measured value (EHOMO from CV).
Visualization: Experimental Workflow
Caption: Integrated experimental workflow for FMO energy level determination.
Summary of Data and Interpretation
The successful application of the described protocols will yield a set of values for the HOMO and LUMO energies and the HOMO-LUMO gap. These should be compiled for clear comparison.
Table 1: Summary of Frontier Molecular Orbital Energy Levels
| Parameter | Computational (DFT) | Experimental (CV/UV-Vis) |
| HOMO Energy (eV) | Value from DFT Output | Value from CV Calculation |
| LUMO Energy (eV) | Value from DFT Output | Value from Synthesis (HOMO + Eg) |
| HOMO-LUMO Gap (eV) | ELUMO - EHOMO | Value from UV-Vis (Egopt) |
Note: The values in this table are placeholders. They must be populated by executing the described protocols.
Discrepancies between theoretical and experimental values are common and informative.[4] They can arise from factors such as solvent effects in the experimental setup which are not always perfectly modeled in gas-phase DFT calculations, and inherent approximations within the chosen DFT functional.[4] Nevertheless, a strong correlation between the trends predicted by DFT and those measured experimentally provides a high degree of confidence in the results.
Conclusion
The characterization of the HOMO and LUMO energy levels of this compound is a critical step in evaluating its potential for applications in organic electronics and other fields. A rigorous investigation demands the synergistic use of both computational and experimental techniques. Density Functional Theory provides invaluable predictive insights, while the combination of Cyclic Voltammetry and UV-Vis Spectroscopy delivers experimentally grounded, quantitative values. The detailed, self-validating protocols outlined in this guide provide a robust framework for researchers to reliably determine these fundamental electronic properties, thereby accelerating the rational design and development of next-generation carbazole-based materials.
References
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Yang, F., & Chen, B. W. (2012). Computational Analysis of Substitution Effects on the Electronic Properties of the Carbazole Derivatives. Advanced Materials Research, 538-541, 955-958. [Link]
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Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. [Link]
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Leona, L., et al. (n.d.). CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. University POLITEHNICA of Bucharest. [Link]
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Various Authors. (2014). Regarding HOMO, LUMO energy levels determination from Cyclic Voltammetry (CV)? ResearchGate. [Link]
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Various Authors. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? ResearchGate. [Link]
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Ahmad, V. U., et al. (2014). Synthesis of Novel Derivatives of Carbazole-Thiophene, Their Electronic Properties, and Computational Studies. ResearchGate. [Link]
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Arulkumaran, R., et al. (2022). Investigation on Synthetic and Computational Studies of Carbazole Dertivates. ResearchGate. [Link]
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Shah, Z. A., et al. (2024). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega. [Link]
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Wan, X. J., et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. European Journal of Organic Chemistry, 2010(9), 1681-1687. [Link]
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Kaya, K., et al. (2021). Studies of New 2,7‐Carbazole (CB) Based Donor‐Acceptor‐Donor (D‐A‐D) Monomers as Possible Electron Donors in Polymer Solar Cells by DFT and TD‐DFT Methods. National Institutes of Health (NIH). [Link]
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Garza-García, A., et al. (2014). A computational study of the nonlinear optical properties of carbazole derivatives: Theory refines experiment. ResearchGate. [Link]
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Witulski, B., et al. (2016). Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... ResearchGate. [Link]
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Skuratov, A., et al. (2022). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI. [Link]
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Noman, M. (2019). Calculation of Band Gap of Materials using UV-Visible Spectroscopy. ResearchGate. [Link]
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Reddit User. (2024). Determining Bandgap Energy of Organic Semiconducting Films using UV-Vis Spectrophotometry. Reddit. [Link]
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Touimi, I., et al. (2022). DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. Nanoscale and Advanced Materials. [Link]
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Huang, J., et al. (2005). 3,6-Dibromo-9-hexyl-9H-carbazole. ResearchGate. [Link]
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Huang, J., et al. (2006). 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. ResearchGate. [Link]
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Jhaa, G. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. YouTube. [Link]
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Jatczak, M., et al. (2017). DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole. ResearchGate. [Link]
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Hasan, M. R., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. SN Applied Sciences, 2(7). [Link]
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An In-depth Technical Guide to 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole (CAS Number: 1873364-08-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Versatile Carbazole Core
The carbazole nucleus, a tricyclic aromatic heterocycle, represents a privileged scaffold in both materials science and medicinal chemistry. Its rigid, planar structure and rich electron density make it an exceptional building block for organic electronic materials, while its ability to interact with various biological targets has led to the development of numerous pharmacologically active agents. This guide focuses on a specific derivative, 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole, providing a comprehensive overview of its synthesis, properties, and potential applications, with a particular emphasis on its relevance in drug development and organic electronics.
Chemical Identity and Physicochemical Properties
1.1. Nomenclature and Structure
-
Systematic Name: this compound
-
CAS Number: 1873364-08-9
-
Synonyms: 9H-Carbazole, 3,6-dibromo-9-(3,5-dimethylphenyl)-[1]
-
Molecular Weight: 429.15 g/mol [1]
The structure of this compound is characterized by a central carbazole core, with bromine atoms substituted at the 3 and 6 positions of the carbazole ring system. The nitrogen atom of the carbazole is substituted with a 3,5-dimethylphenyl group.
1.2. Physicochemical Data
A summary of the known physicochemical properties is presented in the table below. It is important to note that publicly available data for this specific compound is limited, and some properties are inferred from closely related carbazole derivatives.
| Property | Value | Source |
| Physical State | Solid, crystal | [2] |
| Melting Point | 240 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents like methanol, ethanol, benzene, and chloroform. | [4] |
| Purity | Typically >95% | [3] |
Synthesis and Characterization
The synthesis of this compound can be approached through a multi-step process that typically involves the bromination of the carbazole core followed by N-arylation.
2.1. Synthetic Workflow
A plausible synthetic route is outlined below. This pathway is based on established methodologies for the synthesis of similar N-substituted dibromocarbazole derivatives.
Caption: Synthetic workflow for this compound.
2.2. Experimental Protocols
Step 1: Synthesis of 3,6-Dibromo-9H-carbazole (Intermediate)
This protocol is adapted from a general method for the bromination of carbazole.[2]
-
Materials: Carbazole, N-bromosuccinimide (NBS), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve carbazole in DMF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with water.
-
The crude 3,6-dibromo-9H-carbazole can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Synthesis of this compound (Final Product)
This protocol is based on the N-alkylation/arylation of carbazoles.
-
Materials: 3,6-Dibromo-9H-carbazole, 1-bromo-3,5-dimethylbenzene, a base (e.g., sodium hydride or potassium carbonate), and a suitable solvent (e.g., DMF or acetone).
-
Procedure:
-
To a solution of 3,6-dibromo-9H-carbazole in the chosen solvent, add the base and stir for a short period at room temperature.
-
Add 1-bromo-3,5-dimethylbenzene to the reaction mixture.
-
Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.
-
Filter the precipitate and wash with water.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
2.3. Characterization Methods
The structural confirmation and purity assessment of the synthesized this compound are crucial. The following analytical techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Potential Applications in Drug Development
While no specific biological activity has been reported for this compound, the broader class of carbazole derivatives has shown a wide range of pharmacological effects, making this compound a person of interest for further investigation.[5]
3.1. Rationale for Exploration
Carbazole-containing compounds have been reported to exhibit various biological activities, including:
-
Anti-inflammatory: Some carbazole derivatives have shown potent anti-inflammatory properties.[2]
-
Antimicrobial: The carbazole scaffold is found in some antibiotics and has been shown to have antibacterial and antifungal activity.[5]
-
Anticancer: Certain carbazole derivatives have demonstrated antitumor activity.[3]
-
Neuroprotective: N-substituted carbazoles have been investigated for their potential in treating neurological disorders.[6]
The presence of bromine atoms and a dimethylphenyl group on the carbazole core of the target molecule can significantly influence its lipophilicity, electronic properties, and steric hindrance, which in turn could modulate its biological activity and selectivity.
3.2. Hypothetical Signaling Pathway Involvement
Based on the known activities of carbazole derivatives, a hypothetical signaling pathway that could be modulated by this compound in an inflammatory context is depicted below. This is a generalized representation and requires experimental validation.
Caption: Hypothetical modulation of an inflammatory signaling pathway.
Applications in Organic Electronics
Carbazole derivatives are widely used in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), due to their excellent thermal stability and charge-transporting properties.
4.1. Role in OLED Devices
The rigid and planar structure of the carbazole core facilitates π-π stacking, which is beneficial for charge transport. The high triplet energy of the carbazole moiety also makes it a suitable host material for phosphorescent emitters. This compound, with its dibromo substitutions, can serve as a versatile building block for the synthesis of more complex OLED materials through cross-coupling reactions.
4.2. Device Architecture and Function
In a typical multilayer OLED device, carbazole-based materials can be used in the following layers:
-
Hole Transport Layer (HTL): Facilitates the transport of holes from the anode to the emissive layer.
-
Host Material in the Emissive Layer (EML): Forms a matrix for the dopant (emitter) and facilitates energy transfer to the emitter.
Caption: Schematic of a multilayer OLED device structure.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care.
-
Hazard Statements: Causes skin irritation and serious eye irritation.[3]
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
In case of contact with skin, wash with plenty of water.
-
If eye irritation persists, get medical advice/attention.
-
Conclusion and Future Perspectives
This compound is a promising carbazole derivative with potential applications in both medicinal chemistry and materials science. Its synthesis is achievable through established chemical methodologies. While specific biological and electronic data for this compound are currently scarce, the known properties of the broader carbazole family suggest that it warrants further investigation. Future research should focus on the detailed biological evaluation of this compound to explore its therapeutic potential and the fabrication and characterization of OLED devices incorporating this molecule or its derivatives to assess its performance in organic electronics.
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MDPI. (n.d.). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Retrieved from [Link]
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Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Retrieved from [Link]
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PubMed Central. (2023, January 25). Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery. Retrieved from [Link]
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-
PubMed Central. (n.d.). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. Retrieved from [Link]
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PubMed Central. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 3,6-DIBROMO-9-(4-BROMO-PHENYL)-9H-CARBAZOLE. Retrieved from [Link]
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ResearchGate. (2006). 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. Retrieved from [Link]
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ResearchGate. (2005). 3,6-Dibromo-9-hexyl-9H-carbazole. Retrieved from [Link]
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International Journal of Research in Pharmacy and Chemistry. (n.d.). CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. Retrieved from [Link]
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ResearchGate. (n.d.). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Retrieved from [Link]
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"3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole molecular weight and formula"
An In-Depth Technical Guide to 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole: A Core Building Block for Advanced Optoelectronic Materials
Abstract
Carbazole derivatives are a cornerstone in the field of organic electronics, prized for their exceptional thermal stability, high hole mobility, and tunable photophysical properties. Among these, this compound emerges as a pivotal intermediate, offering a versatile platform for the synthesis of high-performance materials. The strategic placement of bromine atoms at the 3 and 6 positions allows for subsequent functionalization through various cross-coupling reactions, while the 9-(3,5-dimethylphenyl) substituent enhances solubility and modulates electronic properties. This guide provides a comprehensive overview of the molecule's core properties, a detailed synthesis protocol, and an exploration of its critical applications in next-generation organic light-emitting diodes (OLEDs) and perovskite solar cells.
Core Physicochemical Properties
This compound is a solid, crystalline material under standard conditions.[1] Its key quantitative properties are summarized in the table below, providing essential data for researchers in material synthesis and device fabrication.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₅Br₂N | [2][3] |
| Molecular Weight | 429.16 g/mol | [2] |
| CAS Number | 1873364-08-9 | [1][2][3] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 239 - 243 °C | [1][2] |
| Purity | Typically >95-97% (via HPLC) | [1][2] |
Synthesis and Functionalization: A Self-Validating Protocol
The synthesis of this compound is typically achieved through a robust two-step process. The causality behind this choice is clear: it begins with the creation of the dibrominated carbazole core, followed by the strategic introduction of the N-aryl substituent. This modular approach allows for high purity and yield in both steps.
Synthesis Workflow Overview
The logical flow of the synthesis starts from commercially available carbazole, proceeds to the dibrominated intermediate, and culminates in the target molecule. This pathway is efficient and scalable for laboratory settings.
Caption: Two-step synthesis of the target compound.
Experimental Protocol: Step 1 - Synthesis of 3,6-Dibromo-9H-carbazole
This foundational step involves a selective electrophilic aromatic substitution on the electron-rich carbazole ring. N-Bromosuccinimide (NBS) is the reagent of choice due to its ease of handling and high selectivity for the 3 and 6 positions, which are the most electronically activated sites.
-
Reaction Setup: Dissolve carbazole (1 equivalent) in N,N-Dimethylformamide (DMF) in a round-bottom flask. Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution. The controlled addition is critical to manage the exothermic reaction.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir overnight. The extended reaction time ensures complete conversion.
-
Product Precipitation: Pour the reaction mixture into a large volume of water. This step is crucial as the organic product is insoluble in water, causing it to precipitate out while the DMF and unreacted reagents remain in the aqueous phase.[4]
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude 3,6-Dibromo-9H-carbazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DCM) to achieve high purity for the subsequent step.
Experimental Protocol: Step 2 - N-Arylation
This step attaches the 3,5-dimethylphenyl group to the nitrogen atom of the carbazole core. A strong base is required to deprotonate the N-H of the carbazole, creating a nucleophilic carbazolide anion that then attacks the aryl halide.
-
Reaction Setup: In an oven-dried, argon-flushed flask, dissolve the synthesized 3,6-Dibromo-9H-carbazole (1 equivalent) in anhydrous DMF.
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, ~1.5 equivalents), portion-wise to the solution. The evolution of hydrogen gas indicates the formation of the carbazolide anion.[5]
-
Aryl Halide Addition: Once the gas evolution ceases, add 1-iodo-3,5-dimethylbenzene (or the corresponding bromide, ~1.2 equivalents). The choice of an iodo- or bromo-arene provides a good leaving group for the nucleophilic substitution.
-
Reaction Progression: Heat the reaction mixture (e.g., to 80-100°C) and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Workup and Purification: After cooling, quench the reaction carefully with water. Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the pure this compound.
Applications in High-Performance Organic Electronics
The unique molecular architecture of this compound makes it a highly valuable building block for materials in several cutting-edge applications.
Intermediate for Hole-Transporting and Host Materials in OLEDs
The primary application of this molecule is as an intermediate for more complex organic semiconductor materials.[6] The carbazole core provides excellent hole-transporting capabilities and high thermal stability. The dibromo functionality is the key to its versatility; it serves as a reactive handle for introducing other functional groups via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Kumada).[6] This allows for the synthesis of:
-
Hole-Transport Layer (HTL) Materials: By coupling the dibromo-carbazole with electron-donating moieties, materials with high hole mobility and appropriate energy levels for efficient charge injection in OLEDs can be designed.
-
Host Materials for Phosphorescent OLEDs (PhOLEDs): The carbazole unit provides a high triplet energy, which is essential for hosting phosphorescent emitters and preventing energy back-transfer, leading to highly efficient devices.[6]
Perovskite Solar Cells
The development of stable and efficient hole-transport layers (HTLs) is critical for the performance of perovskite solar cells. Carbazole-based materials are promising candidates to replace the commonly used Spiro-OMeTAD. This compound can be used to synthesize dopant-free HTL materials, which can improve the long-term stability and efficiency of the solar cells.[6]
Safety and Handling
As a laboratory chemical, proper safety precautions are mandatory.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Precautionary Statements:
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
-
Storage: Store in a cool, dry, and well-ventilated area, sealed in a dry environment at room temperature.[3]
Conclusion
This compound is more than just a chemical compound; it is a strategic building block that enables significant advances in organic electronics. Its well-defined structure, coupled with the reactive bromine handles, provides a predictable and versatile platform for molecular engineering. The insights and protocols detailed in this guide equip researchers with the foundational knowledge to leverage this molecule for the creation of next-generation materials for OLEDs, solar cells, and other optoelectronic applications.
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Methodological & Application
Application Notes and Protocols for 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole in OLED Fabrication
Introduction: The Strategic Role of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole in Advanced OLED Materials
The landscape of Organic Light-Emitting Diode (OLED) technology is perpetually evolving, driven by the quest for materials that enhance efficiency, color purity, and operational lifetime. Within the vast library of organic semiconductors, carbazole derivatives have established themselves as a cornerstone, primarily due to their excellent hole-transporting capabilities, high thermal stability, and wide energy gap.[1][2] The subject of this guide, This compound , represents a pivotal molecular scaffold for the synthesis of next-generation hole-transporting materials (HTMs) and host materials for phosphorescent OLEDs (PhOLEDs).
The bromine atoms at the 3 and 6 positions of the carbazole core are not passive substituents; they are highly reactive sites amenable to a variety of cross-coupling reactions. This strategic functionalization allows for the modular construction of complex, high-performance molecules. The 9-(3,5-dimethylphenyl) group provides steric hindrance that can disrupt intermolecular packing, promoting the formation of stable amorphous films—a critical attribute for preventing crystallization and ensuring the longevity of OLED devices.[1]
This technical guide eschews a rigid template to provide a nuanced, in-depth exploration of how to leverage this compound as a versatile building block. We will delve into the synthetic protocols that transform this intermediate into tailored OLED materials and provide a representative protocol for the fabrication of a high-performance OLED device, illustrating the practical application of the resulting compounds.
Physicochemical Properties and Electronic Profile
While detailed experimental data for the HOMO, LUMO, and triplet energy of this compound are not extensively published, we can infer its electronic characteristics based on the well-understood properties of the carbazole moiety and the influence of its substituents.
| Property | Description / Estimated Value | Rationale & Significance |
| Molecular Formula | C₂₀H₁₅Br₂N | Provides the elemental composition. |
| Molecular Weight | 429.16 g/mol | Important for stoichiometric calculations in synthesis. |
| Appearance | White to off-white powder/crystals | Typical for purified small organic molecules. |
| HOMO Level | ~ -5.7 to -6.0 eV (estimated) | The carbazole core is electron-rich, leading to a relatively deep HOMO level suitable for hole injection from standard anodes like ITO when appropriate interlayers are used.[3] The bromine atoms, being electron-withdrawing, may slightly lower this value. |
| LUMO Level | ~ -2.0 to -2.4 eV (estimated) | The LUMO is primarily located on the carbazole ring system. The large HOMO-LUMO gap is characteristic of carbazoles and makes them suitable for high-energy (blue) emission applications. |
| Triplet Energy (ET) | > 2.8 eV (estimated) | Carbazole-based hosts are known for their high triplet energies, which is crucial for confining excitons on blue and green phosphorescent emitters.[1] The dibromo-substitution is not expected to significantly lower this value, making it a promising core for high-energy host materials. |
Note: HOMO, LUMO, and Triplet Energy values are estimations based on related carbazole derivatives. Experimental validation via cyclic voltammetry and phosphorescence spectroscopy is recommended for any newly synthesized material.
Synthetic Pathways: From Intermediate to Functional Material
The true utility of this compound lies in its capacity to be transformed into sophisticated OLED materials through palladium-catalyzed cross-coupling reactions. The two most pertinent synthetic routes are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4][5][6]
main [label="this compound", fillcolor="#FBBC05"]; suzuki [label="Suzuki-Miyaura Coupling\n(Ar-B(OR)₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; buchwald [label="Buchwald-Hartwig Amination\n(Ar₂-NH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
host [label="Bipolar Host Materials\n(e.g., with electron-accepting moieties)", fillcolor="#34A853", fontcolor="#FFFFFF"]; htm [label="Hole-Transporting Materials\n(e.g., with triarylamine moieties)", fillcolor="#34A853", fontcolor="#FFFFFF"];
main -> suzuki [label="Pd Catalyst, Base"]; main -> buchwald [label="Pd Catalyst, Base"]; suzuki -> host; buchwald -> htm; }
Synthetic pathways from the dibromo-carbazole intermediate.
Protocol 1: Synthesis of a Bipolar Host Material via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a bipolar host material by attaching electron-accepting units (e.g., pyridine or benzonitrile moieties) to the 3,6-positions of the carbazole core. This is a crucial strategy for balancing charge transport in the emissive layer of an OLED.
Objective: To synthesize 3,6-di(pyridin-3-yl)-9-(3,5-dimethylphenyl)-9H-carbazole.
Materials:
-
This compound
-
Pyridine-3-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask, combine this compound (1.0 eq), pyridine-3-boronic acid (2.5 eq), and potassium carbonate (4.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add anhydrous toluene and ethanol in a 4:1 ratio to the flask via syringe. Degas the resulting suspension by bubbling with argon for 20 minutes. Subsequently, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the flask under a positive flow of argon.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Hole-Transporting Material via Buchwald-Hartwig Amination
This protocol details the synthesis of a hole-transporting material by coupling electron-donating diarylamine moieties to the carbazole core. This enhances the hole-transporting properties of the final molecule.
Objective: To synthesize N3,N6-di(naphthalen-2-yl)-9-(3,5-dimethylphenyl)-9H-carbazole-3,6-diamine.
Materials:
-
This compound
-
2-Naphthylamine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, charge a Schlenk flask with this compound (1.0 eq), 2-naphthylamine (2.2 eq), and sodium tert-butoxide (2.5 eq).
-
Catalyst and Ligand Addition: Add the palladium precursor, Pd₂(dba)₃ (0.02 eq), and the ligand, Xantphos (0.04 eq), to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the Schlenk flask and heat the mixture at 110 °C with vigorous stirring for 24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting solid by column chromatography on silica gel.
-
Characterization: Verify the identity and purity of the synthesized material by NMR and mass spectrometry.
Application in OLED Fabrication: A Representative Protocol
While this compound is an intermediate, the materials synthesized from it are prime candidates for use in OLEDs. The following is a detailed protocol for the fabrication of a phosphorescent OLED using a generic, high-triplet-energy carbazole-based host material, such as 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), which is a common benchmark and shares structural motifs with materials derived from our topic compound.[7][8] This protocol utilizes vacuum thermal evaporation, a standard technique for producing high-performance OLEDs.
sub [label="1. Substrate Cleaning\n(ITO-coated glass)"]; uv [label="2. UV-Ozone Treatment"]; hil [label="3. HIL Deposition\n(e.g., TAPC)"]; htl [label="4. HTL Deposition\n(e.g., NPB)"]; eml [label="5. Emissive Layer Co-deposition\n(Host:Dopant, e.g., CBP:Ir(ppy)₃)"]; hbl [label="6. HBL Deposition\n(e.g., TPBi)"]; etl [label="7. ETL Deposition\n(e.g., Alq₃)"]; eil [label="8. EIL Deposition\n(LiF)"]; cathode [label="9. Cathode Deposition\n(Aluminum)"]; encap [label="10. Encapsulation"];
sub -> uv -> hil -> htl -> eml -> hbl -> etl -> eil -> cathode -> encap; }
OLED fabrication workflow via vacuum thermal evaporation.
Protocol 3: Fabrication of a Green Phosphorescent OLED
Device Architecture: ITO / TAPC (35 nm) / NPB (15 nm) / CBP:Ir(ppy)₃ (8%, 30 nm) / TPBi (20 nm) / LiF (1 nm) / Al (100 nm)
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole-Injecting Layer (HIL): 1,1-Bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane (TAPC)
-
Hole-Transporting Layer (HTL): N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)
-
Host Material: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)
-
Green Phosphorescent Dopant: fac-Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃]
-
Hole-Blocking Layer (HBL)/Electron-Transporting Layer (ETL): 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) and Tris(8-hydroxyquinolinato)aluminum (Alq₃) can also be used.
-
Electron-Injecting Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning solvents (Decon 90, acetone, isopropanol)
-
UV-Ozone cleaner
Procedure:
-
Substrate Preparation: a. Clean the ITO-coated glass substrates by sonicating sequentially in Decon 90 solution, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of high-purity nitrogen gas. c. Treat the substrates with UV-Ozone for 10-15 minutes immediately before loading into the evaporation chamber to increase the work function of the ITO and remove organic residues.
-
Organic Layer Deposition: a. Place the cleaned substrates into the substrate holder of the thermal evaporation chamber. b. Load the organic materials into separate quartz crucibles. c. Evacuate the chamber to a base pressure of at least 5 x 10⁻⁷ Torr. d. Deposit the organic layers sequentially by heating the crucibles. The deposition rate should be monitored using a quartz crystal microbalance. i. Deposit a 35 nm layer of TAPC as the HIL at a rate of 1-2 Å/s. ii. Deposit a 15 nm layer of NPB as the HTL at a rate of 1-2 Å/s. iii. Co-evaporate CBP and Ir(ppy)₃ to form a 30 nm emissive layer (EML). The doping concentration of 8% is achieved by maintaining a deposition rate ratio of approximately 12:1 (e.g., 2.2 Å/s for CBP and 0.2 Å/s for Ir(ppy)₃). iv. Deposit a 20 nm layer of TPBi as the HBL and part of the ETL at a rate of 1-2 Å/s.
-
Cathode Deposition: a. Without breaking the vacuum, deposit a 1 nm layer of LiF as the EIL at a rate of 0.1-0.2 Å/s. b. Deposit a 100 nm layer of Aluminum (Al) as the cathode at a rate of 3-5 Å/s.
-
Encapsulation: a. Remove the completed devices from the vacuum chamber. b. Immediately encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from atmospheric moisture and oxygen.
Conclusion and Future Outlook
This compound is a strategically designed building block that offers a gateway to a vast array of high-performance materials for OLED applications. Its true value is realized through subsequent chemical modifications, such as Suzuki and Buchwald-Hartwig couplings, which allow for the precise tuning of electronic properties to meet the demanding requirements of next-generation displays and lighting. The protocols provided herein offer a robust framework for both the synthesis of advanced carbazole derivatives and their eventual integration into functional OLED devices. As the field continues to advance, the modular approach enabled by such versatile intermediates will be paramount in the rational design of materials that push the boundaries of OLED performance.
References
- Rothmann, M., et al. (2010). Novel host materials for blue phosphorescent OLEDs. Proc.
-
Journal of Materials Chemistry C. (2014). A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. [Link]
-
National Institutes of Health. (2023). Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering OLEDs: The Role of CBP as a Superior Host Material. [Link]
-
ResearchGate. (2014). A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. [Link]
-
Kaunas University of Technology ePubl. (2019). 3,6-diarylcarbazoles for hole transporting layers of SOLAR cells. [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (2020). Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2024). Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry. [Link]
-
OUCI. (2025). Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. [Link]
-
ThaiScience. (2019). Computational Study of Structure and Photophysical Properties Relationship of Carbazoles with Four Anchoring Groups for DSSC. [Link]
-
ResearchGate. (2017). Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... [Link]
-
PubMed. (2023). Computational study of the photophysical properties and electronic structure of iridium(III) photosensitizer complexes with electron-withdrawing groups. [Link]
-
ResearchGate. (2017). LUMO energy level calculated from αHOMO of the triplet state from... [Link]
-
ResearchGate. (2015). , we collected the values of HOMO and LUMO energy | Download Table. [Link]
-
PubMed Central. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. [Link]
-
ResearchGate. (2022). The 3D HOMO and LUMO orbital profiles, the orbital energy values, and... [Link]
-
MDPI. (2025). Computational Drug-Likeness Studies of Selected Thiosemicarbazones: A Sustainable Approach for Drug Designing. [Link]
-
ResearchGate. (2023). Synthesis, Characterization, Computational, and Photophysical Investigation of Novel Pyran‐Azo Bridged Benzothiazoles and Their Biological Studies. [Link]
-
ResearchGate. (2022). Ligand‐Free Suzuki Coupling for the Practical Synthesis of 4‐(Triphenylen‐2‐yl) dibenzothiophene for Solution‐Processed OLEDs. [Link]
-
Royal Society of Chemistry. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
Sources
- 1. ep2-bayreuth.de [ep2-bayreuth.de]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
Application Notes & Protocols: 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole as a High-Performance Host Material for TADF Emitters
An Application Note for Researchers and Scientists
This guide provides an in-depth technical overview of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole, herein referred to as DBDCz, as a host material for Thermally Activated Delayed Fluorescence (TADF) emitters in Organic Light-Emitting Diodes (OLEDs). We will explore the molecular design rationale, synthesis and characterization protocols, and its application in the fabrication of high-efficiency OLED devices.
The Imperative for Advanced Host Materials in TADF Technology
The evolution of Organic Light-Emitting Diodes (OLEDs) has been marked by a quest for 100% internal quantum efficiency (IQE). First-generation fluorescent OLEDs were limited to harvesting only the 25% of singlet excitons generated upon electrical excitation, with the remaining 75% of triplet excitons lost as heat.[1] Second-generation phosphorescent OLEDs (PhOLEDs) overcame this by using heavy-metal complexes to enable light emission from triplet states, approaching 100% IQE.[2] However, stable and efficient blue PhOLEDs remain a significant challenge.
The third generation of emitter technology, Thermally Activated Delayed Fluorescence (TADF), achieves a theoretical IQE of 100% using purely organic molecules, circumventing the need for costly and rare heavy metals.[1][3] The TADF mechanism relies on molecules with a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). This small gap allows triplet excitons to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC), which is fueled by ambient thermal energy.[4][5] These up-converted excitons then emit light as delayed fluorescence, effectively harvesting the entire population of electrically generated excitons.[6]
The performance of a TADF emitter is critically dependent on its surrounding host material. An ideal host must possess several key characteristics:
-
High Triplet Energy (T₁): The host's T₁ energy must be higher than that of the TADF guest (emitter) to ensure that excitons are confined on the emitter and to prevent reverse energy transfer from guest to host.[7] This is especially critical for high-energy blue emitters.[8]
-
Balanced Charge Transport: The host should facilitate the transport of both holes and electrons to ensure the recombination zone is located within the emissive layer, maximizing efficiency.
-
High Thermal and Morphological Stability: The host material must be able to withstand the heat generated during device operation and form stable, uniform amorphous films to prevent device degradation.[9]
The carbazole moiety has emerged as a foundational building block for host materials, prized for its high triplet energy, excellent hole-transporting capabilities, and robust thermal stability.[10][11] This note focuses on a specifically designed carbazole derivative, DBDCz, engineered to meet the stringent demands of modern TADF emitters.
Molecular Design Rationale of DBDCz
The molecular architecture of this compound is strategically designed to optimize its function as a TADF host.
-
Carbazole Core: This rigid, electron-rich unit provides the requisite high triplet energy backbone (typically >3.0 eV) and inherent hole-transporting character.
-
3,5-Dimethylphenyl Group (at N-9): The attachment of a bulky dimethylphenyl group at the nitrogen atom serves multiple purposes. It introduces significant steric hindrance, which disrupts intermolecular packing (π-π stacking) and promotes the formation of stable amorphous films.[3] This enhances the material's glass transition temperature (Tg) and morphological stability. The meta-linkage of the methyl groups ensures that the electronic conjugation between the phenyl ring and the carbazole nitrogen is minimized, which is crucial for maintaining the high triplet energy of the carbazole core.
-
3,6-Dibromo Substitution: The bromine atoms at the 3 and 6 positions are electron-withdrawing, which helps to deepen the Highest Occupied Molecular Orbital (HOMO) energy level, potentially improving charge injection balance. More importantly, these bromine atoms serve as versatile synthetic handles for further functionalization via palladium-catalyzed cross-coupling reactions, making DBDCz not only a capable host material in its own right but also a key intermediate for creating even more complex bipolar host materials.[12][13]
Caption: Key structural components of DBDCz and their functions.
Synthesis and Purification Protocols
The synthesis of DBDCz is typically achieved in a two-step process starting from carbazole. The protocols described below are based on established methodologies for similar carbazole derivatives.[14][15][16]
Diagram of Synthetic Workflow
Caption: Two-step synthesis of DBDCz from carbazole.
Protocol 1: Synthesis of 3,6-Dibromo-9H-carbazole
This protocol describes the electrophilic bromination of carbazole.[14]
-
Preparation: In a 250 mL round-bottom flask, dissolve carbazole (1.0 eq.) in N,N-Dimethylformamide (DMF).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (2.1 eq.) in DMF to the cooled carbazole solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, pour the mixture into a beaker containing distilled water. A precipitate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid sequentially with water and then a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to yield 3,6-Dibromo-9H-carbazole as a white or off-white solid.
Protocol 2: Synthesis of this compound (DBDCz)
This protocol describes the N-arylation via an Ullmann condensation reaction.
-
Inert Atmosphere: To a Schlenk flask, add 3,6-Dibromo-9H-carbazole (1.0 eq.), 1-iodo-3,5-dimethylbenzene (1.2 eq.), potassium carbonate (K₂CO₃) (2.0 eq.), copper(I) iodide (CuI) (0.1 eq.), and 1,10-phenanthroline (0.2 eq.).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas three times. Add anhydrous toluene as the solvent via syringe.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir under an inert atmosphere for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove inorganic salts. Wash the Celite pad with dichloromethane (DCM).
-
Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/DCM gradient as the eluent.
-
Final Purification: For device-grade purity, the material should be further purified by temperature-gradient vacuum sublimation.
Physicochemical Characterization
Thorough characterization is essential to validate the suitability of DBDCz as a host material.
Table 1: Representative Physicochemical Properties of DBDCz
The following table presents expected or representative data for a material with the structure of DBDCz, based on values for similar carbazole-based host materials.[7][9]
| Property | Symbol | Representative Value | Characterization Method |
| Triplet Energy | T₁ | ~3.05 eV | Phosphorescence Spectrum (77K) |
| Singlet Energy | S₁ | ~3.50 eV | UV-Vis Absorption Onset |
| HOMO Energy Level | E(HOMO) | ~ -5.8 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | E(LUMO) | ~ -2.3 eV | CV + Optical Gap |
| Glass Transition Temp. | Tg | > 100 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. | Td | > 400 °C | Thermogravimetric Analysis (TGA) |
Protocol 3: Photophysical Characterization
-
Sample Preparation: Prepare a dilute solution of DBDCz in a spectroscopic grade solvent (e.g., toluene or DCM) and a thin film by spin-coating or vacuum deposition onto a quartz substrate.
-
UV-Vis Absorption: Record the absorption spectrum to determine the absorption onset, from which the optical bandgap (and an estimate of S₁) can be calculated.
-
Photoluminescence (PL): Excite the sample at its absorption maximum and record the emission spectrum to determine the fluorescence peak.
-
Phosphorescence (for T₁ Energy): Cool the sample (typically a frozen solution or film) to 77 K using a liquid nitrogen cryostat. Record the time-delayed emission spectrum to isolate the phosphorescence peak, which directly corresponds to the T₁ energy level.[17]
-
Photoluminescence Quantum Yield (PLQY): Measure the absolute PLQY using an integrating sphere to quantify the emission efficiency of the host material itself.[17]
Protocol 4: Electrochemical Characterization
-
Setup: Use a standard three-electrode cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). Use a solution of the sample in an appropriate solvent (e.g., DCM) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Measurement: Perform Cyclic Voltammetry (CV), scanning to positive potentials to find the oxidation onset (Eₒₓ).
-
Calculation: Calculate the HOMO energy level relative to the ferrocene/ferrocenium (Fc/Fc⁺) internal standard. The LUMO level can be estimated by adding the optical bandgap to the calculated HOMO energy.[18]
Application in TADF OLEDs: Fabrication and Testing
The ultimate test of a host material is its performance in a device. The following section details the fabrication of a blue TADF OLED using DBDCz as the host.
Diagram of a Multilayer TADF OLED Structure
Caption: Typical architecture for a vacuum-deposited TADF OLED.
Protocol 5: OLED Fabrication by Vacuum Thermal Evaporation
-
Substrate Cleaning: Clean indium tin oxide (ITO)-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-Ozone immediately before loading into the deposition chamber.
-
Vacuum Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Layer Deposition: Deposit the organic and metal layers sequentially without breaking vacuum:
-
Hole Transport Layer (HTL): Deposit a 40 nm layer of TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane).
-
Emissive Layer (EML): Co-deposit DBDCz as the host and a blue TADF emitter (e.g., 2CzTPN) as the guest. A typical doping concentration is 10-20 wt%. The layer thickness is typically 25 nm.
-
Hole Blocking Layer (HBL): Deposit a 10 nm layer of a material like TmPyPb to confine holes and excitons within the EML.
-
Electron Transport Layer (ETL): Deposit a 40 nm layer of TmPyPb (1,3,5-Tris(m-pyrid-3-yl-phenyl)benzene).
-
Electron Injection Layer (EIL): Deposit a 1 nm layer of Lithium Fluoride (LiF).
-
Cathode: Deposit a 100 nm layer of Aluminum (Al).
-
-
Encapsulation: Immediately transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.
Protocol 6: Device Performance Characterization
-
J-V-L Measurement: Using a source measure unit and a calibrated photodiode/spectrometer, apply a forward bias voltage to the device and simultaneously measure the current density (J) and luminance (L).[19]
-
Electroluminescence (EL) Spectrum: Capture the emission spectrum at a constant driving voltage or current to determine the emission peak and calculate the CIE (Commission Internationale de l'Éclairage) color coordinates.
-
Efficiency Calculation: From the J-V-L data, calculate the key performance metrics:
-
External Quantum Efficiency (EQE, %): The ratio of photons emitted out of the device to electrons injected.
-
Current Efficiency (cd/A): Luminance divided by current density.
-
Power Efficiency (lm/W): Luminous flux divided by input electrical power.
-
-
Roll-Off Analysis: Plot the EQE as a function of luminance to evaluate the efficiency roll-off, a critical parameter for practical applications. A stable device will maintain a high EQE at high brightness levels.[20]
Conclusion
This compound (DBDCz) represents a rationally designed host material with significant potential for high-performance TADF OLEDs. Its architecture combines the high triplet energy and stability of the carbazole core with the film-forming and morphology-stabilizing properties imparted by the bulky N-aryl substituent. The protocols detailed in this guide provide a comprehensive framework for the synthesis, characterization, and device-level implementation of DBDCz. Its promising physicochemical properties make it a compelling candidate for hosting next-generation TADF emitters, particularly in the challenging blue region of the spectrum, thereby advancing the development of efficient and durable OLED displays and lighting.
References
-
Edinburgh Instruments. (n.d.). TADF: What is Thermally Activated Delayed Fluorescence? Edinburgh Instruments. [Link]
-
Luminescence Technology Corp. (n.d.). What is TADF OLED? Luminescence Technology Corp. [Link]
-
Nature Research. (2020). Mechanism of TADF OLEDs. ResearchGate. [Link]
-
Wikipedia. (2023). Thermally activated delayed fluorescence. Wikipedia. [Link]
-
Monti, F., et al. (2020). High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach. Frontiers in Chemistry. [Link]
-
Monti, F., et al. (2020). High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach. National Center for Biotechnology Information. [Link]
-
Monti, F., et al. (2019). Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host. Journal of Materials Chemistry C. [Link]
-
Duan, L., et al. (2017). Highly efficient blue thermally activated delayed fluorescent OLEDs with record-low driving voltages utilizing high triplet energy hosts with small singlet–triplet splittings. National Center for Biotechnology Information. [Link]
-
OLED-Info. (2024). Researchers design a highly promising host material for blue TADF OLED devices. OLED-Info. [Link]
-
Zysman-Colman, E., et al. (2024). The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation. ACS Publications. [Link]
-
ResearchGate. (2020). EL characteristics of the TADF OLEDs. ResearchGate. [Link]
-
Pander, P., & Dias, F. B. (2017). Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF) Materials. Old City Publishing. [Link]
-
Edinburgh Instruments. (2023). Thermally Activated Delayed Fluorescence Emitter Characterisation. Edinburgh Instruments. [Link]
-
Spoltore, D. (2023). TADF OLEDs: characterization, modelling and detailed degradation analysis. OPUS. [Link]
-
Lee, J. Y., et al. (2021). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. ResearchGate. [Link]
-
MDPI. (2022). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI. [Link]
-
Chou, H.-H., et al. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. ACS Omega. [Link]
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Cheng, C.-H., et al. (2018). Cyanopyrimidine-Carbazole Hybrid Host Materials for High-Efficiency and Low-Efficiency Roll-Off TADF OLEDs. PubMed. [Link]
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ResearchGate. (2021). Novel carbazole host materials for solution processed TADF Organic Light Emitting Diodes. ResearchGate. [Link]
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Mondal, A., et al. (2024). Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. Materials Advances. [Link]
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ResearchGate. (2017). Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c derivatives. ResearchGate. [Link]
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ResearchGate. (2022). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. [Link]
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Duan, X.-M., et al. (2005). 3,6-Dibromo-9-hexyl-9H-carbazole. ResearchGate. [Link]
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Duan, X.-M., et al. (2006). 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. ResearchGate. [Link]
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Liu, Y., et al. (2018). Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole. Frontiers in Chemistry. [Link]
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Su, Y. O., & Liou, G.-S. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society. [Link]
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ResearchGate. (2020). Blue TADF Emitters Based on Indenocarbazole Derivatives with High Photoluminescence and Electroluminescence Efficiencies. ResearchGate. [Link]
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Beilstein Journal of Organic Chemistry. (2024). Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry. [Link]
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Wiosna-Salyga, G., et al. (2023). Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. National Center for Biotechnology Information. [Link]
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Application Notes & Protocols: Synthesis of High-Performance Hole-Transporting Materials from 3,6-Dibromo-9-Aryl-Carbazole Precursors
Abstract
The 3,6-dibromo-9-aryl-carbazole scaffold is a cornerstone for the development of next-generation hole-transporting materials (HTMs). Its rigid, electron-rich core provides excellent thermal stability and charge-carrying capabilities, while the strategically placed bromine atoms at the 3 and 6 positions serve as versatile handles for molecular elaboration through modern cross-coupling chemistry.[1] This guide provides an in-depth exploration of the key synthetic transformations—namely Suzuki-Miyaura coupling and Buchwald-Hartwig amination—used to convert this precursor into highly efficient HTMs for applications in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). We offer detailed, field-proven protocols, explain the chemical rationale behind procedural choices, and present methods for characterization and device integration.
Introduction: The Strategic Advantage of the Carbazole Core
In the landscape of organic electronics, the performance and stability of devices are critically dependent on the constituent materials. Hole-transporting materials are essential for efficiently extracting and transporting positive charge carriers (holes) from the active layer to the anode.[2] For years, spiro-OMeTAD has been the benchmark HTM in high-efficiency perovskite solar cells.[3] However, its complex synthesis and high cost have driven the search for viable alternatives.[3]
Carbazole-based molecules have emerged as leading candidates due to a compelling combination of properties:
-
High Thermal and Chemical Stability: The fused aromatic structure of carbazole imparts significant robustness.[1]
-
Excellent Hole-Transport Capabilities: The electron-rich nitrogen atom and extended π-system facilitate efficient hole mobility.[1][3]
-
Tunable Optoelectronic Properties: The carbazole core can be easily functionalized at multiple positions (N-9, C-3, C-6, C-2, C-7), allowing for precise tuning of HOMO/LUMO energy levels, solubility, and film-forming properties.[1][4]
The 3,6-dibromo-9-aryl-carbazole derivative is an ideal starting point for creating a diverse library of HTMs. The C-Br bonds are highly reactive in palladium-catalyzed cross-coupling reactions, enabling the attachment of various end-capping groups that define the final properties of the material.
Core Synthetic Strategies and Protocols
The conversion of 3,6-dibromo-9-aryl-carbazoles into advanced HTMs predominantly relies on palladium-catalyzed cross-coupling reactions. The two most powerful and widely used methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Extending π-Conjugation
The Suzuki-Miyaura reaction is the premier method for creating carbon-carbon bonds between an organohalide and an organoboron compound. In the context of HTM synthesis, it is employed to attach aryl or heteroaryl substituents to the 3 and 6 positions of the carbazole core. This strategy effectively extends the π-conjugated system, which can be used to adjust the material's absorption spectrum and energy levels.[5][6]
Causality & Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a robust, commercially available Pd(0) catalyst that is highly effective for coupling aryl bromides.[5] It initiates the catalytic cycle directly without a pre-activation step.
-
Base: An aqueous solution of a carbonate base, such as K₂CO₃ or Na₂CO₃, is crucial.[5][7] The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.
-
Solvent System: A biphasic mixture of an organic solvent (e.g., Toluene, Dioxane) and water is typically used.[5] The organic phase dissolves the carbazole substrate and catalyst, while the aqueous phase dissolves the inorganic base, allowing the reaction to proceed efficiently at the interface.
Protocol 2.1: Synthesis of a 3,6-Diaryl-9-aryl-carbazole via Suzuki-Miyaura Coupling
This protocol details the double Suzuki-Miyaura coupling of a 3,6-dibromo-9-aryl-carbazole with an arylboronic acid.
Materials:
-
3,6-dibromo-9-aryl-carbazole (1.0 eq)
-
Arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid) (2.5 eq)[5]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (4 mol%)[5]
-
Potassium Carbonate (K₂CO₃), 2M aqueous solution[5]
-
Toluene and Ethanol (or Dioxane)[5]
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the 3,6-dibromo-9-aryl-carbazole (1.0 eq), the arylboronic acid (2.5 eq), and Pd(PPh₃)₄ (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a mixture of toluene and ethanol (e.g., 3:1 ratio) followed by the 2M aqueous K₂CO₃ solution. The total solvent volume should be sufficient to create a stirrable slurry.
-
Degassing: Deoxygenate the resulting mixture by bubbling with argon for 15-20 minutes.[5]
-
Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring for 12-24 hours under the inert atmosphere.[5]
-
Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final 3,6-diarylcarbazole product.[5]
Visualization of Suzuki-Miyaura Coupling
Caption: Generalized Suzuki-Miyaura cross-coupling workflow.
Buchwald-Hartwig Amination: Installing Electron-Donating Moieties
The Buchwald-Hartwig amination is the definitive method for forming carbon-nitrogen bonds, coupling an aryl halide with an amine.[8][9] This reaction is paramount for HTM synthesis as it allows for the introduction of electron-rich diarylamine or carbazole units at the 3 and 6 positions.[10][11] These terminal groups are critical for tuning the HOMO energy level for efficient hole injection from the perovskite layer and for enhancing the material's overall hole mobility.[10][12]
Causality & Experimental Choices:
-
Catalyst & Ligand: This reaction requires a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) paired with a specialized phosphine ligand.[12] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are preferred because they promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[9][12]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine, making it a more active nucleophile for coordination to the palladium center.[12]
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are required to prevent catalyst deactivation and unwanted side reactions.[12]
Protocol 2.2: Synthesis of a 3,6-Bis(diarylamino)-9-aryl-carbazole via Buchwald-Hartwig Amination
This protocol outlines the double amination of a 3,6-dibromo-9-aryl-carbazole with a diarylamine.
Materials:
-
3,6-dibromo-9-aryl-carbazole (1.0 eq)
-
Diarylamine (e.g., bis(4-methoxyphenyl)amine) (2.2-3.0 eq)[13]
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%) or Pd₂(dba)₃ (2.5 mol%)[12][13]
-
Biaryl Phosphine Ligand (e.g., XPhos, SPhos, or P(o-tolyl)₃) (10 mol%)[12][14]
-
Sodium tert-butoxide (NaOtBu) (4.0 eq)[13]
Procedure:
-
Reaction Setup: In a glovebox or under a robust stream of inert gas, add the 3,6-dibromo-9-aryl-carbazole (1.0 eq), diarylamine (2.2-3.0 eq), NaOtBu (4.0 eq), palladium precatalyst, and phosphine ligand to a flame-dried Schlenk tube or flask.
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring for 12-24 hours.[14]
-
Monitoring: Follow the reaction's progress by TLC or LC-MS. The product is often highly fluorescent.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding water. Extract the product into an organic solvent like dichloromethane or ethyl acetate.[14]
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration and solvent removal, purify the crude product by column chromatography on silica gel to isolate the desired HTM.[14]
Visualization of Buchwald-Hartwig Amination
Caption: Generalized Buchwald-Hartwig amination workflow.
Physicochemical Characterization of Synthesized HTMs
Once synthesized and purified, the new carbazole derivatives must be thoroughly characterized to validate their structure and evaluate their potential as HTMs.
| Characterization Technique | Purpose | Typical Expected Results for Carbazole HTMs |
| NMR Spectroscopy (¹H, ¹³C) | Structural verification and purity assessment. | Confirms the successful attachment of substituents at the 3 and 6 positions by showing characteristic shifts and disappearance of the C-Br signals.[15] |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Provides the exact mass of the synthesized molecule, confirming its elemental composition. |
| UV-Vis Spectroscopy | Determines the optical absorption range and optical bandgap (E_g). | Shows strong absorption in the UV region (300-400 nm) corresponding to π-π* transitions of the conjugated carbazole system.[15] |
| Cyclic Voltammetry (CV) | Measures oxidation potential to determine the HOMO energy level. | HOMO levels typically range from -5.1 to -5.6 eV, which is crucial for efficient hole injection from standard perovskite materials.[15][16] |
| Thermal Analysis (TGA/DSC) | Assesses thermal stability (decomposition temperature, T_d) and glass transition temperature (T_g). | High T_d (>350 °C) and T_g (>100 °C) are desired, indicating the material can form stable amorphous films resistant to heat-induced degradation.[17] |
Application in Perovskite Solar Cells
The ultimate test of a new HTM is its performance in a functional device. The following is a generalized protocol for fabricating a standard n-i-p mesoporous perovskite solar cell.
Device Architecture Workflow
Caption: Hole and electron transport in an n-i-p solar cell.
Protocol 4.1: Fabrication of a Perovskite Solar Cell
-
Substrate Preparation: Start with a patterned Fluorine-doped Tin Oxide (FTO) coated glass substrate. Clean it sequentially via sonication in detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL): Deposit a compact TiO₂ blocking layer onto the FTO, followed by a mesoporous TiO₂ scaffold layer via spin-coating. Sinter the layers at high temperature.[18]
-
Perovskite Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution (e.g., a mix of FAI, PbI₂, MABr, and PbBr₂) onto the TiO₂ layer by spin-coating. Use an anti-solvent dripping method to induce rapid, uniform crystallization, followed by thermal annealing.[18]
-
Hole Transport Layer (HTL) Deposition: Dissolve the synthesized carbazole HTM in a solvent like chlorobenzene, often with additives such as Li-TFSI and t-BP to improve conductivity and device performance. Spin-coat this HTM solution onto the perovskite layer.[18]
-
Electrode Deposition: Complete the device by thermally evaporating a gold (Au) or silver (Ag) back contact onto the HTL under high vacuum.
Performance Data of Selected Carbazole-Based HTMs
The table below benchmarks the performance of several HTMs derived from 3,6-disubstituted carbazoles against the standard spiro-OMeTAD in n-i-p perovskite solar cells.
| Hole Transporting Material (HTM) | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) | Reference |
| spiro-OMeTAD (Standard) | ~1.0 - 1.15 | ~22 - 25 | ~70 - 80 | ~17 - 22+ | [18] |
| KZRD | - | - | - | 20.40 | [18][19] |
| V1221 | - | - | - | 17.81 | [10] |
| SGT-405 | - | - | - | 14.79 | [20] |
| PCz1 | - | - | - | 18.04 | [21][22] |
Note: V_oc (Open-circuit voltage), J_sc (Short-circuit current density), FF (Fill Factor), PCE (Power Conversion Efficiency). Direct comparison can be complex as device fabrication conditions vary between studies.
Conclusion
The 3,6-dibromo-9-aryl-carbazole scaffold is an exceptionally versatile and powerful platform for the rational design of novel hole-transporting materials. Through well-established and robust synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can readily synthesize a vast array of derivatives with tailored electronic and physical properties. The materials derived from this precursor have demonstrated power conversion efficiencies competitive with, and in some cases exceeding, the expensive spiro-OMeTAD benchmark, highlighting their immense potential for advancing the commercial viability of perovskite solar cells and other organic electronic devices.
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- A Benchmark Study of 3,6-Disubstituted Carbazole Derivatives as Hole Transport M
- Application Notes and Protocols: Buchwald-Hartwig Amination of 3,6-Dibromocarbazole. (2025). Benchchem.
- Radhakrishna, K., et al. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell.
- Daskeviciene, M., et al. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells.
- Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels (RSC Publishing).
- Synthesis and characterization of hole transporting materials containing bis(carbazole) groups for solid-state dye-sensitized solar cells. (2021). Taylor & Francis Online.
- 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials.
- Application Notes and Protocols: 3,6-Dibromocarbazole in the Synthesis of Hole-Transporting M
- Carbazole-based material: synthesis, characterization, and application as hole transporting material in perovskite solar cells. Semantic Scholar.
- A Comparative Guide to the Reactivity of 3,6-Dibromocarbazole and 3,6-Diiodocarbazole in Cross-Coupling Reactions. (2025). Benchchem.
- Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (n.d.). OSTI.GOV.
- An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells. (2022). RSC Publishing.
- Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2024). PMC - NIH.
- Carbazole Based Hole Transporting Materials For Solid State Dssc : Role Of The Methoxy Groups. (2025).
- Comparative study of 2,7 versus 3,6 disubstituted carbazole as hole transporting materials in solid state DSSC. (n.d.).
- Comparative study of 2,7 versus 3,6 disubstituted carbazole as hole transporting materials in solid st
- Carbazole-based material: Synthesis, Characterization and Application as hole transporting material in perovskite solar cells. (n.d.).
- 3,6-diarylcarbazoles for hole transporting layers of SOLAR cells. (n.d.). KTU ePubl.
- Synthesis of New Carbazole-based Hole Transport Molecules for Hybrid Perovskite Solar Cells. (2019). Theses.fr.
- Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cycliz
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
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Application Notes and Protocols for Suzuki Coupling Reactions with 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole
Introduction: The Strategic Importance of 3,6-Disubstituted Carbazoles
Carbazole derivatives are a cornerstone in the field of organic electronics, prized for their robust thermal and electrochemical stability, and excellent hole-transporting properties.[1] The strategic functionalization of the carbazole core, particularly at the 3 and 6 positions, allows for the precise tuning of its electronic and photophysical properties. This targeted modification is critical for the development of advanced materials for organic light-emitting diodes (OLEDs), organic solar cells, and organic transistors.[2][3] The introduction of aryl or heteroaryl substituents at these positions via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a versatile and powerful strategy for creating novel conjugated systems with tailored functionalities.
This guide provides a comprehensive overview and detailed protocols for the Suzuki coupling reaction of a key building block: 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole . The insights and procedures outlined herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile platform for the synthesis of next-generation organic materials.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base.[3] The catalytic cycle, as it pertains to the reaction of this compound, can be conceptually broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the carbazole derivative, forming a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[4]
-
Reductive Elimination: The two organic moieties on the palladium complex couple to form the desired 3,6-diarylcarbazole and regenerate the Pd(0) catalyst, which then re-enters the catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is adapted from a validated procedure for a structurally similar N-alkyl-3,6-dibromocarbazole and is expected to provide high yields for the target substrate.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4 mol%)
-
Potassium carbonate (K₂CO₃) (2M aqueous solution)
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired arylboronic acid (2.5 eq).
-
Solvent Addition: Add a mixture of toluene and ethanol. The ratio can be optimized, but a 4:1 to 3:1 (toluene:ethanol) mixture is a good starting point.
-
Base Addition: Add the 2M aqueous solution of potassium carbonate.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (4 mol%).
-
Degassing: Deoxygenate the reaction mixture by bubbling argon through it for 20 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80°C and stir for 24 hours under an inert atmosphere (argon or nitrogen). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3,6-diaryl-9-(3,5-dimethylphenyl)-9H-carbazole.
Figure 2: Experimental workflow for the Suzuki coupling reaction.
Data Presentation: Reaction of this compound with Various Arylboronic Acids
The following table summarizes representative Suzuki coupling reactions with 3,6-dibromocarbazole derivatives, showcasing the versatility of this transformation.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-(Methoxycarbonyl)phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 24 | High | |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (10) | K₃PO₄ | THF | 60 | 19 | Varies | [5] |
| 3 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 80 | 48 | Good | [6] |
| 4 | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | Na₃PO₄ | 1,4-Dioxane/H₂O | 65 | 12 | 58 | [7] |
Expertise & Experience: Causality Behind Experimental Choices
-
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) is a widely used and effective catalyst for Suzuki couplings due to its ready availability and good performance with a range of substrates.[8] For more challenging couplings, or to improve reaction rates, ligands such as dppf can be employed.[9]
-
The Role of the Base: The base plays a crucial role in the Suzuki coupling. It facilitates the transmetalation step by forming a more nucleophilic boronate species.[4][10] The choice of base can significantly impact the reaction outcome, with common choices including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3]
-
Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is often employed in Suzuki couplings.[3] This allows for the dissolution of both the organic starting materials and the inorganic base. The addition of a co-solvent like ethanol can improve the solubility of the reactants.[11] While the solvent choice can influence reaction rates, the Suzuki coupling is generally tolerant of a wide range of solvents.[12]
-
Inert Atmosphere: The use of an inert atmosphere is critical for the success of the Suzuki coupling. The Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species. Thorough degassing of the reaction mixture is therefore essential.
Conclusion
The Suzuki-Miyaura coupling reaction of this compound is a robust and versatile method for the synthesis of a diverse range of 3,6-disubstituted carbazole derivatives. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently construct novel organic materials with tailored properties for a variety of applications in organic electronics and beyond. The protocols and insights provided in this guide serve as a valuable resource for the successful implementation of this powerful synthetic transformation.
References
-
Application Notes and Protocols for the Synthesis of Conductive Polymers from 3,6-Dibromocarbazole Monomers. BenchChem.
-
Application Notes and Protocols for 3,6-Dibromocarbazole Derivatives in Perovskite Solar Cells. BenchChem.
-
Suzuki reaction. Wikipedia.
-
A Comparative Guide to the Reactivity of 3,6-Dibromocarbazole and 3,6-Diiodocarbazole in Cross-Coupling Reactions. BenchChem.
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. National Institutes of Health.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. Reddit.
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org.
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
-
Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Semantic Scholar.
-
Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions:... ResearchGate.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health.
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Application Notes and Protocols: Buchwald-Hartwig Amination of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole
Introduction: The Strategic Importance of 3,6-Diaminocarbazole Derivatives
Carbazole derivatives are a cornerstone in the development of advanced organic materials and pharmaceuticals.[1][2] Their unique electronic and photophysical properties make them ideal candidates for applications in organic light-emitting diodes (OLEDs), photovoltaics, and as host materials for phosphorescent emitters.[1] In the realm of medicinal chemistry, the carbazole scaffold is a key structural motif in numerous biologically active compounds, including anticancer agents.[3]
The introduction of amino groups at the 3 and 6 positions of the carbazole core dramatically influences its electronic properties, enhancing its electron-donating character and providing sites for further functionalization. The Buchwald-Hartwig amination stands as a premier and versatile method for forging carbon-nitrogen (C-N) bonds, offering a powerful tool for the synthesis of these valuable 3,6-diaminocarbazole derivatives from their corresponding dibromo precursors.[4][5] This application note provides a comprehensive guide to the double Buchwald-Hartwig amination of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole, a key intermediate for advanced materials and drug discovery programs. We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and provide insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6] The choice of an appropriate phosphine ligand is critical, as it modulates the reactivity and stability of the palladium catalyst throughout the cycle.[6] Bulky, electron-rich biaryl phosphine ligands are generally preferred as they promote the key steps of oxidative addition and reductive elimination.[4]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Double Amination of this compound
This protocol outlines a general procedure for the double amination of this compound with a generic primary or secondary amine. Optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary for specific amine substrates.[4]
Materials and Reagents:
| Reagent | CAS Number | Supplier Recommendation | Notes |
| This compound | N/A | Synthesized in-house or custom synthesis | Starting material. |
| Amine (e.g., Aniline, Morpholine) | Varies | Sigma-Aldrich, Acros Organics, TCI America | Ensure high purity and anhydrous conditions. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Strem Chemicals, Sigma-Aldrich | Palladium precatalyst.[4] |
| XPhos | 564483-18-7 | Strem Chemicals, Sigma-Aldrich | A bulky, electron-rich phosphine ligand.[4] |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Sigma-Aldrich, Acros Organics | A strong, non-nucleophilic base.[4] |
| Anhydrous Toluene | 108-88-3 | Sigma-Aldrich (Sure/Seal™), Acros Organics (AcroSeal™) | Anhydrous, deoxygenated solvent is crucial.[4] |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (2.2 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Remove the Schlenk flask from the glovebox and place it under an inert atmosphere (e.g., argon or nitrogen). Add anhydrous, degassed toluene via syringe, followed by the amine (2.2 eq).
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3,6-diamino-9-(3,5-dimethylphenyl)-9H-carbazole.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Purification of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole
Introduction
3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole is a key intermediate in the synthesis of advanced materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] The purity of this building block is paramount, as even trace impurities can significantly degrade the performance and lifetime of resulting devices. This document provides a comprehensive guide to the purification of this compound, detailing robust protocols for recrystallization and column chromatography. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure reproducible, high-purity outcomes.
Understanding the Chemistry of Purification
The purification strategy for this compound is dictated by its molecular structure: a rigid, planar carbazole core with two bromine substituents and a bulky, non-polar 3,5-dimethylphenyl group at the 9-position. This structure results in a compound that is generally non-polar, crystalline, and has good thermal stability.
Potential impurities from a typical synthesis (e.g., Suzuki or Buchwald-Hartwig coupling of 3,6-dibromo-9H-carbazole with a suitable boronic acid or amine) may include:
-
Unreacted 3,6-dibromo-9H-carbazole
-
Homocoupled products of the boronic acid
-
Monobrominated carbazole derivatives
-
Catalyst residues (e.g., palladium complexes)
-
Solvents and other reagents
The selection of an appropriate purification technique hinges on the differential physical and chemical properties between the desired product and these impurities.
Purification Workflow Overview
A multi-step purification approach is recommended to achieve high purity levels (>99.5%). The general workflow is as follows:
Caption: A generalized workflow for the purification of this compound.
Protocol 1: Recrystallization
Recrystallization is an effective technique for removing bulk impurities and is often the first purification step after initial work-up. The principle relies on the difference in solubility of the target compound and its impurities in a given solvent at different temperatures.
Rationale for Solvent Selection:
The ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. For carbazole derivatives, a range of solvents can be effective.[1][3][4] Given the non-polar nature of the 3,5-dimethylphenyl group, a moderately polar solvent system is a good starting point.
Recommended Solvent Systems:
| Solvent System | Rationale |
| Toluene/Hexane | Toluene provides good solubility at reflux, while hexane acts as an anti-solvent to induce crystallization upon cooling. |
| Dichloromethane/Methanol | Dichloromethane is a good solvent, and methanol is a poor solvent, facilitating precipitation. |
| Ethyl Acetate/Ethanol | Similar to the above, with ethyl acetate as the primary solvent and ethanol as the anti-solvent.[3] |
Step-by-Step Protocol:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., toluene) to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add more solvent dropwise until a clear solution is obtained. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent (e.g., hexane) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
For the removal of closely related impurities, such as regioisomers or compounds with similar polarity, column chromatography is the method of choice.[5][6]
Rationale for Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity. Its slightly acidic nature should be considered, though carbazole derivatives are generally stable.[7]
-
Mobile Phase (Eluent): A non-polar to moderately polar solvent system is appropriate. The ideal eluent system should provide a good separation of the target compound from its impurities on a Thin Layer Chromatography (TLC) plate, with the target compound having an Rf value of approximately 0.2-0.4.
Recommended Eluent Systems:
| Eluent System (v/v) | Typical Starting Ratio |
| Hexane/Dichloromethane | 9:1 to 7:3 |
| Hexane/Ethyl Acetate | 9:1 to 8:2 |
| Petroleum Ether/Chloroform | 8:2 to 6:4 |
Step-by-Step Protocol:
-
TLC Analysis: Before running the column, determine the optimal eluent system using TLC. Spot the crude material on a TLC plate and develop it in various solvent mixtures to find the one that gives the best separation.
-
Column Packing:
-
Dry Packing: Fill the column with dry silica gel, then gently tap the column to ensure even packing. Add the eluent and flush the column until the silica is fully wetted and there are no air bubbles.
-
Slurry Packing: Prepare a slurry of silica gel in the eluent and pour it into the column. Allow the silica to settle, and then drain the excess solvent to the top of the silica bed.
-
-
Sample Loading:
-
Dry Loading: Dissolve the compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the compound in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
-
Elution: Add the eluent to the column and begin collecting fractions. The flow rate can be increased by applying gentle positive pressure with a pump or inert gas.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the final product under high vacuum.
Visualization of the Purification Process
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ossila.com [ossila.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 5. 9-Vinyl-9H-carbazole-3,6-dicarbonitrile [mdpi.com]
- 6. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evol ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02785F [pubs.rsc.org]
- 7. Chromatography [chem.rochester.edu]
Application Notes and Protocols: Thin-Film Deposition of 3,6-Dibromo-9-Aryl-Carbazole Derivatives
Introduction: The Role of 3,6-Dibromo-9-Aryl-Carbazole Derivatives in Advanced Organic Electronics
Carbazole and its derivatives are foundational materials in the field of organic electronics, prized for their excellent hole-transporting properties, high thermal stability, and tunable electronic structure.[1][2] The 3,6-dibromo-9-aryl-carbazole scaffold, in particular, serves as a versatile building block for a new generation of high-performance organic semiconductors.[3][4] Strategic functionalization at the 3, 6, and 9 positions allows for precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, making these materials ideal candidates for Hole-Transporting Materials (HTMs) in perovskite solar cells (PSCs) and as host or emitting materials in Organic Light-Emitting Diodes (OLEDs).[5][6][7]
The performance of devices incorporating these materials is critically dependent on the quality of the deposited thin film. Film morphology, crystallinity, purity, and uniformity directly influence charge carrier mobility, exciton recombination efficiency, and overall device stability.[8] This guide provides a detailed overview and validated protocols for the two primary methodologies used to fabricate high-quality thin films of 3,6-dibromo-9-aryl-carbazole derivatives: solution-based processing (Spin Coating and Blade Coating) and Vacuum Thermal Evaporation (VTE). The protocols are designed to be self-validating, with explanations of the causality behind each experimental choice to empower researchers to optimize deposition for their specific molecular variant and device architecture.
Section 1: Solution-Based Deposition: Spin Coating
Spin coating is a ubiquitous laboratory technique for depositing uniform thin films from solution onto flat substrates.[9] It is valued for its simplicity, low cost, and rapid processing time. The process involves dispensing a solution of the carbazole derivative onto a substrate, which is then rotated at high speed. Centrifugal force spreads the liquid, and solvent evaporation leaves behind a solid thin film.[10] The final film thickness and quality are governed by a delicate interplay between solution properties (viscosity, concentration, solvent volatility) and process parameters (spin speed, acceleration, time).[11]
Causality of Parameter Selection
The choice of each parameter is critical for achieving a uniform, defect-free film.
-
Solution Concentration: Directly impacts the amount of material deposited. Higher concentrations generally lead to thicker films.
-
Solvent Selection: The solvent must fully dissolve the carbazole derivative. Its vapor pressure and viscosity are crucial; a solvent that evaporates too quickly can lead to non-uniform films (e.g., "comet tails"), while one that evaporates too slowly can prolong processing time and lead to solvent retention issues. Chlorobenzene and chloroform are common choices for carbazole derivatives.[12]
-
Spin Speed (RPM): This is the primary determinant of film thickness. Higher rotational speeds impart greater centrifugal force, causing more solution to be ejected from the substrate, resulting in a thinner film.[9]
-
Annealing: Post-deposition thermal annealing is often necessary to remove residual solvent, reduce film stress, and improve molecular ordering or crystallinity, which can significantly enhance charge transport properties.[12]
Data Summary: Spin Coating Parameters
| Parameter | Value Range | Effect on Film Quality and Characteristics |
| Solution Concentration | 5 - 20 mg/mL | Higher concentration increases film thickness. At very high concentrations, solubility limits may be reached, and viscosity can lead to processing issues. |
| Solvent | Chlorobenzene, Chloroform, Toluene, o-Dichlorobenzene | Solvent vapor pressure and boiling point affect the drying rate and film morphology. Good solubility of the specific carbazole derivative is essential. |
| Spin Speed | 1000 - 6000 RPM | Higher speeds produce thinner films. A multi-step process (e.g., a low-speed spread cycle followed by a high-speed thinning cycle) often improves uniformity.[11] |
| Spin Time | 30 - 60 seconds | Ensures complete solvent evaporation during the high-speed step. Insufficient time can leave residual solvent; excessive time offers diminishing returns. |
| Annealing Temperature | 80 - 120 °C | Improves film morphology, enhances crystallinity, and removes trapped solvent. The temperature should be below the material's glass transition (Tg) or melting point. |
| Annealing Time | 5 - 15 minutes | Balances the benefits of annealing against the risk of thermal degradation or unwanted morphological changes. |
Experimental Workflow: Spin Coating
Caption: Workflow for thin-film deposition via spin coating.
Detailed Protocol: Spin Coating
-
Substrate Preparation: a. Sequentially sonicate the substrates (e.g., ITO-coated glass or silicon wafers) in baths of detergent (e.g., Alconox), deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates under a stream of high-purity nitrogen gas. c. Treat the substrates with UV-Ozone for 15 minutes immediately before use to remove organic residues and improve the surface hydrophilicity for better solution wetting.
-
Solution Preparation: a. Prepare a solution of the 3,6-dibromo-9-aryl-carbazole derivative in a suitable solvent (e.g., chlorobenzene) at a concentration between 5-20 mg/mL. b. Gently heat the solution (e.g., 40-60 °C) and stir on a hotplate for at least 1 hour in an inert atmosphere (e.g., a nitrogen-filled glovebox) to ensure complete dissolution. c. Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
Deposition and Spinning: a. Place the cleaned substrate onto the chuck of the spin coater and apply vacuum. b. Dispense an excess of the filtered solution onto the center of the substrate to completely cover the surface. c. Immediately initiate the spin program. A typical two-stage program is: i. Stage 1 (Spread): 500 RPM for 10 seconds (acceleration of 100 RPM/s). ii. Stage 2 (Thinning): 4000 RPM for 45 seconds (acceleration of 2000 RPM/s). Note: Adjust RPM in this stage to tune final film thickness.
-
Post-Deposition Annealing: a. Immediately transfer the coated substrate to a hotplate pre-heated to the desired temperature (e.g., 100 °C) within a nitrogen-filled glovebox. b. Anneal for 10 minutes to remove residual solvent and improve film quality. c. Allow the substrate to cool to room temperature before further processing or characterization.
Section 2: Solution-Based Deposition: Blade Coating
Blade coating (or doctor-blading) is a highly scalable deposition technique that is more representative of industrial manufacturing processes.[13] It involves shearing a liquid precursor film using a blade moving at a constant velocity and a fixed height above the substrate.[14] This method is highly material-efficient (>90% utilization) and is suitable for large-area and flexible substrates, making it a compelling alternative to spin coating for commercial applications.[13][15]
Causality of Parameter Selection
-
Solution Viscosity & Concentration: These parameters determine the fluid dynamics under the blade. Higher viscosity/concentration leads to thicker films.
-
Blade Speed: The coating speed influences the shearing and solvent evaporation rates. Slower speeds typically result in thicker films as more solution is deposited per unit area.
-
Blade-Substrate Gap: The height of the blade above the substrate is a direct mechanical control on the wet film thickness.
-
Substrate Temperature: Pre-heating the substrate can aid in solvent evaporation and control the crystallization kinetics of the carbazole film, directly impacting morphology.
Data Summary: Blade Coating Parameters
| Parameter | Value Range | Effect on Film Quality and Characteristics |
| Solution Concentration | 10 - 50 mg/mL | Higher concentration is typically required compared to spin coating to achieve similar film thicknesses. Directly impacts final film thickness. |
| Solvent System | Higher boiling point solvents (e.g., o-Dichlorobenzene, Toluene) | Slower evaporation is needed to prevent premature drying at the meniscus, which can cause defects. Sometimes a co-solvent system is used. |
| Blade Speed | 5 - 50 mm/s | Influences shearing forces and drying kinetics. Must be optimized with solvent choice to achieve a uniform film.[13] |
| Blade-Substrate Gap | 50 - 200 µm | Mechanically defines the initial wet film thickness. Smaller gaps lead to thinner films. |
| Substrate Temperature | 25 - 80 °C | Controls solvent evaporation rate and film crystallization. Crucial for achieving desired morphology. |
Experimental Workflow: Blade Coating
Caption: Workflow for scalable thin-film deposition via blade coating.
Detailed Protocol: Blade Coating
-
Substrate and Coater Preparation: a. Clean the substrate as described in the spin coating protocol (Section 1.4, Step 1). b. Securely mount the substrate on the flat vacuum chuck of the blade coater. If desired, pre-heat the chuck to the target substrate temperature. c. Set the blade-substrate gap to the desired height (e.g., 100 µm) and the coating speed (e.g., 20 mm/s).
-
Solution Preparation: a. Prepare a filtered, concentrated solution (10-50 mg/mL) of the carbazole derivative as described previously (Section 1.4, Step 2), typically using a higher boiling point solvent.
-
Deposition and Coating: a. Dispense a line of the solution onto the substrate just ahead of the blade's starting position. The volume should be sufficient for the entire coating area. b. Initiate the coating process. The blade will move across the substrate at the set speed, depositing a uniform wet film.
-
Drying and Annealing: a. The film may be dried in-situ if the substrate is heated. For more controlled crystallization, an anti-solvent drip or nitrogen gas knife can be employed at the trailing edge of the blade.[13][14] b. After coating, transfer the substrate to a hotplate or convection oven for a final annealing step (e.g., 100 °C for 10 minutes) to remove all solvent and finalize the film morphology.
Section 3: Vacuum Thermal Evaporation (VTE)
Vacuum Thermal Evaporation is a solvent-free physical vapor deposition (PVD) technique that is the industry standard for manufacturing small-molecule OLED displays.[16] The process involves heating the source material (the carbazole derivative) in a high-vacuum chamber until it sublimes. The vapor then travels in a line-of-sight path and condenses onto a cooler substrate, forming a high-purity thin film. VTE offers unparalleled control over film thickness, purity, and the creation of complex multilayer device structures.[16]
Causality of Parameter Selection
-
Base Pressure: A high vacuum (<10⁻⁶ Torr) is essential to minimize the incorporation of impurities (e.g., oxygen, water) into the film and to ensure a long mean free path for the evaporated molecules, leading to directional deposition.
-
Deposition Rate: The rate of material condensation (typically measured in Å/s) is controlled by the source temperature. This rate significantly impacts the film's morphology.[17] Slower rates often lead to more ordered, crystalline films, while faster rates can result in amorphous films.[8]
-
Substrate Temperature: This parameter controls the surface mobility of molecules as they condense on the substrate. Higher temperatures can promote the growth of larger crystal grains but can also lead to re-evaporation if too high.[17]
Data Summary: VTE Parameters
| Parameter | Value Range | Effect on Film Quality and Characteristics |
| Base Pressure | < 5 x 10⁻⁶ Torr | Ensures high film purity by minimizing collisions with background gases. Essential for high-performance electronic devices. |
| Source Temperature | Material Dependent | Must be high enough to achieve sublimation at a controllable rate without causing thermal decomposition of the carbazole derivative. |
| Deposition Rate | 0.1 - 2.0 Å/s | A critical parameter for controlling film morphology. Slower rates generally favor higher crystallinity. Monitored in-situ with a quartz crystal microbalance (QCM). |
| Substrate Temperature | 25 - 100 °C | Influences the adatom surface diffusion length, thereby affecting film crystallinity, grain size, and surface roughness. |
| Source-Substrate Distance | 15 - 30 cm | Affects deposition uniformity ("cosine law") and the flux of material reaching the substrate. |
Experimental Workflow: Vacuum Thermal Evaporation
Caption: Workflow for high-purity thin-film deposition via VTE.
Detailed Protocol: Vacuum Thermal Evaporation
-
System Preparation: a. Clean substrates as described previously (Section 1.4, Step 1). b. Load the 3,6-dibromo-9-aryl-carbazole source material into a suitable evaporation source (e.g., a tantalum or alumina crucible). Ensure the material is a high-purity, sublimation-grade powder. c. Mount the cleaned substrates onto the substrate holder, typically positioned directly above the source.
-
Pump Down and Degassing: a. Seal the vacuum chamber and pump down to a base pressure of < 5 x 10⁻⁶ Torr using a turbomolecular pump. b. Once at base pressure, gently heat the source to a temperature below the material's sublimation point for 20-30 minutes to degas the powder.
-
Deposition: a. Open the shutter between the source and the quartz crystal microbalance (QCM) monitor, but keep the substrate shutter closed. b. Slowly ramp up the current to the source heater until the QCM registers a stable, desired deposition rate (e.g., 0.5 Å/s). c. Once the rate is stable, open the substrate shutter to begin deposition onto the substrate. d. Monitor the film thickness in real-time using the QCM. Close the substrate shutter once the target thickness is achieved.
-
System Cooldown and Venting: a. Turn off the source power and allow the source and substrate to cool down for at least one hour under vacuum. b. Once the system has returned to near room temperature, vent the chamber with high-purity nitrogen gas. c. Remove the coated substrates for device fabrication or characterization.
References
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Topic: Device Architecture for OLEDs using 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole as a Core Building Block
An Application Note and Protocol for Researchers
Audience: Researchers, scientists, and materials development professionals in the field of organic electronics.
Abstract: Carbazole derivatives are foundational to modern Organic Light-Emitting Diode (OLED) technology, prized for their robust thermal stability, high triplet energy, and excellent charge-transporting properties.[1][2] The intermediate, 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole , represents a highly versatile molecular scaffold. The bromine atoms at the 3 and 6 positions serve as strategic synthetic handles for constructing advanced functional materials through cross-coupling reactions, while the 9-(3,5-dimethylphenyl) group enhances solubility and morphological stability.[3][4] This guide provides an in-depth framework for utilizing this intermediate to design and synthesize novel host or emissive materials, and subsequently fabricate and characterize high-performance OLED devices. We will detail the scientific rationale behind material design, provide step-by-step protocols for device fabrication via vacuum deposition, and outline key characterization techniques.
The 3,6-Dibromo-9-aryl-carbazole Scaffold: Properties & Rationale
The utility of this compound stems from the synergistic combination of its three core components: the carbazole nucleus, the dibromo substitution, and the N-aryl group.
-
Carbazole Core: The rigid, electron-rich carbazole ring system is known for its wide energy gap and high triplet energy (T₁), making it an ideal building block for host materials in phosphorescent OLEDs (PhOLEDs) and for deep-blue fluorescent emitters.[2][5] Its inherent hole-transporting nature contributes to balanced charge injection and transport within the device.[6]
-
3,6-Dibromo Functionalization: The bromine atoms are not passive substituents; they are versatile reactive sites. Their presence allows for the facile introduction of various aromatic or heteroaromatic moieties through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille).[3][4] This enables the precise tuning of the final molecule's electronic properties, such as its HOMO/LUMO energy levels and charge transport characteristics, by attaching electron-donating or electron-withdrawing groups.
-
9-(3,5-dimethylphenyl) Group: The bulky dimethylphenyl group attached to the nitrogen atom serves a critical purpose. It disrupts intermolecular π-π stacking, which helps to prevent aggregation-caused quenching (ACQ) of luminescence and improves the morphological stability of thin films. This leads to more uniform amorphous layers, which are essential for device longevity and preventing electrical shorts.[7] Furthermore, it enhances the solubility of the molecule in common organic solvents, which is beneficial for purification and, if desired, solution-based processing.[8]
Table 1: Key Physicochemical Properties of the Intermediate
| Property | Value | Significance |
| Chemical Name | This compound | A versatile intermediate for OLED material synthesis.[9] |
| CAS Number | 1873364-08-9 | Unique identifier for the compound.[9] |
| Molecular Formula | C₂₀H₁₅Br₂N | Provides the elemental composition. |
| Molecular Weight | 429.15 g/mol | Important for stoichiometric calculations in subsequent synthetic steps. |
| Predicted Triplet Energy (T₁) | > 2.8 eV (Estimated) | The high triplet energy of the carbazole core is preserved, making it suitable for hosting high-energy (blue and green) phosphorescent emitters.[2][7] |
| Primary Application | OLED Material Intermediate | Used to synthesize host materials, hole-transporting materials (HTMs), and emitters for optoelectronic devices.[10][11] |
From Intermediate to Functional Host Material: A Synthetic Workflow
The true value of this compound is realized when it is converted into a functional material. A common strategy is to create a bipolar host material by attaching an electron-accepting moiety to the electron-donating carbazole core. This balances charge transport and confines exciton recombination to the emissive layer.
Caption: Synthetic workflow for converting the dibromo-intermediate into a bipolar host material.
Protocol 2.1: Example Synthesis of a Bipolar Host via Suzuki Coupling
This protocol describes a representative synthesis to functionalize the dibromo-intermediate.
-
Reactor Setup: Add this compound (1.0 eq.), the desired electron-accepting boronic acid or ester (2.2 eq.), and potassium carbonate (K₂CO₃, 4.0 eq.) to a flame-dried Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to create an inert atmosphere.
-
Scientist's Note: Oxygen can deactivate the palladium catalyst, so maintaining an inert atmosphere is critical for reaction efficiency.
-
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v), via cannula.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, add deionized water and extract the organic phase with a solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the target bipolar host material. Further purification for high-performance devices can be achieved by temperature-gradient sublimation.
OLED Device Architecture & Design
A high-performance OLED is a precisely engineered multilayer heterostructure. Each layer is selected to optimize charge injection, transport, and recombination, maximizing light output.[12]
Caption: Schematic of a typical multilayer OLED device architecture.
Table 2: Common Materials for OLED Layers
| Layer | Function | Example Materials |
| HIL | Facilitates hole injection from anode | PEDOT:PSS (solution), HAT-CN (vacuum) |
| HTL | Transports holes to the emissive layer | TAPC, α-NPD |
| EML | Site of electron-hole recombination and light emission | Host: Synthesized Carbazole Derivative , CBP, mCPDopant: Ir(ppy)₃ (Green), FIrpic (Blue) |
| ETL | Transports electrons to the emissive layer | TPBi, Alq₃ |
| EIL | Facilitates electron injection from cathode | Lithium Fluoride (LiF), Cesium Carbonate (Cs₂CO₃) |
-
Rationale for Placement: The synthesized bipolar carbazole derivative is ideally suited as a host material in the EML. Its high triplet energy prevents quenching of the phosphorescent dopant, and its bipolar nature ensures that both electrons and holes can be transported effectively within the layer, leading to a wide recombination zone and high efficiency.[7]
Device Fabrication Protocol via Vacuum Thermal Evaporation
Vacuum thermal evaporation (VTE) is the industry-standard method for depositing the uniform, ultra-thin organic layers required for high-performance OLEDs.[13][14]
Protocol 4.1: Substrate Preparation
-
Substrate: Begin with patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Cleaning: Sequentially sonicate the substrates in a series of solvents to remove organic and inorganic contaminants:
-
Deionized water with detergent (15 min)
-
Deionized water rinse (15 min)
-
Acetone (15 min)
-
Isopropyl alcohol (15 min)
-
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Treat the substrates with UV-Ozone for 10-15 minutes immediately before loading into the vacuum chamber.
-
Scientist's Note: This step removes final organic residues and increases the work function of the ITO, which improves hole injection efficiency.
-
Protocol 4.2: Multilayer Deposition
-
Loading: Place the cleaned ITO substrates into a substrate holder and load the organic materials and metals into separate thermal evaporation sources (e.g., quartz or tungsten crucibles) inside the vacuum chamber.
-
Pump-down: Evacuate the chamber to a high vacuum, typically a base pressure of < 5 x 10⁻⁶ Torr.
-
Deposition Sequence: Sequentially deposit the layers by resistively heating the crucibles. The deposition rate and thickness of each layer must be precisely controlled using a quartz crystal microbalance (QCM). A typical device stack would be:
-
HIL: Deposit 10 nm of HAT-CN at a rate of ~0.1 Å/s.
-
HTL: Deposit 40 nm of TAPC at a rate of ~1.0 Å/s.
-
EML: Co-evaporate the synthesized carbazole host material with a phosphorescent dopant (e.g., 10 wt% Ir(ppy)₃). Deposit a 20 nm layer. The host deposition rate should be ~1.0 Å/s, and the dopant rate should be adjusted to achieve the desired concentration (e.g., ~0.1 Å/s).
-
ETL: Deposit 40 nm of TPBi at a rate of ~1.0 Å/s.
-
EIL: Deposit 1 nm of LiF at a rate of ~0.1 Å/s.
-
Cathode: Deposit 100 nm of Aluminum (Al) at a rate of ~2.0 Å/s. A shadow mask is used during this step to define the active area of the device pixels.
-
-
Encapsulation: After deposition, the devices must be immediately transferred to an inert atmosphere (e.g., a nitrogen-filled glovebox) for encapsulation. A glass lid is typically sealed over the device using a UV-cured epoxy to prevent degradation from atmospheric moisture and oxygen.
Device Characterization
Once fabricated, the device's performance must be rigorously evaluated.[17][18]
-
Electroluminescence (EL) Spectroscopy: The device is driven at a constant voltage, and the emitted light is collected by a spectrometer to measure the emission spectrum, peak wavelength, and CIE color coordinates.
-
Current Density-Voltage-Luminance (J-V-L) Analysis: A source measure unit and a photometer are used to simultaneously measure the current density and luminance as a function of the applied voltage. This data is used to determine the turn-on voltage and to calculate efficiencies.
-
Efficiency Calculations: The key performance metrics are calculated from the J-V-L data:
-
Current Efficiency (cd/A): The ratio of luminance to current density.
-
Power Efficiency (lm/W): The ratio of emitted luminous flux to input electrical power.
-
External Quantum Efficiency (EQE, %): The ratio of photons emitted from the device to the number of electrons injected. This is the most critical efficiency metric.
-
Table 3: Example Performance Data for a Hypothetical Green PhOLED
| Parameter | Target Value | Significance |
| Turn-on Voltage (at 1 cd/m²) | < 3.5 V | Indicates low energy barrier for charge injection. |
| Max. Current Efficiency | > 60 cd/A | High efficiency of converting current to light. |
| Max. Power Efficiency | > 50 lm/W | High overall energy efficiency. |
| Max. EQE | > 20% | High photon-out-per-electron-in efficiency. |
| CIE Coordinates (x, y) | (~0.30, 0.60) | Defines the precise green color of the emission. |
| Lifetime (LT₅₀ @ 1000 cd/m²) | > 10,000 hrs | Indicates good operational stability. |
References
Sources
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manufacturing of OLEDs – challenges and solutions ... [eenewseurope.com]
- 9. 1873364-08-9|this compound|BLD Pharm [bldpharm.com]
- 10. 3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole [myskinrecipes.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.researching.cn [m.researching.cn]
- 15. [Learn Display] 42. Evaporation [global.samsungdisplay.com]
- 16. opeetv.store [opeetv.store]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
"applications of 3,6-dibromo-9-aryl-carbazoles in organic solar cells"
An Application Guide to 3,6-Dibromo-9-Aryl-Carbazoles in Organic Solar Cell Technology
Introduction: The Versatility of the Carbazole Core in Photovoltaics
Organic solar cells (OSCs) represent a promising frontier in renewable energy, offering advantages such as low-cost manufacturing, mechanical flexibility, and tunable properties. The performance of these devices is intrinsically linked to the molecular architecture of the materials used within the photoactive and charge-transporting layers. Among the vast library of organic semiconductors, the carbazole moiety has established itself as a "privileged scaffold." Its rigid, planar structure and electron-rich nature provide an excellent foundation for constructing highly efficient p-type materials.
This guide focuses specifically on 3,6-dibromo-9-aryl-carbazoles , a class of intermediates that serve as exceptionally versatile building blocks for materials in OSCs. The bromine atoms at the 3 and 6 positions are not merely substituents; they are reactive handles that unlock a world of synthetic possibilities through cross-coupling reactions. This allows for the precise engineering of molecular properties. The aryl group at the 9-position is crucial for tuning solubility, morphology, and electronic characteristics. These features make 3,6-dibromo-9-aryl-carbazoles ideal starting points for two critical applications in OSCs: as monomers for light-harvesting donor-acceptor copolymers and as precursors for dedicated hole-transporting materials (HTMs).
Section 1: Strategic Roles of 3,6-Dibromo-9-Aryl-Carbazoles
The strategic placement of bromine atoms on the carbazole core allows these molecules to be pivotal in the synthesis of advanced materials for OSCs.
Monomers for Donor-Acceptor (D-A) Copolymers
The efficiency of an OSC is heavily dependent on its ability to absorb a broad range of the solar spectrum. This is often achieved by using low band-gap polymers in the active layer. The "donor-acceptor" (D-A) copolymer approach is a powerful strategy for tuning the band gap. In this design, electron-rich (donor) units are alternated with electron-deficient (acceptor) units along the polymer backbone.[1]
The 3,6-dibromo-9-aryl-carbazole unit serves as an excellent electron donor. The bromine atoms provide the reactive sites for polymerization, typically through palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling. By pairing the carbazole donor with a suitable acceptor monomer (e.g., benzothiadiazole, diketopyrrolopyrrole), a polymer with a tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be synthesized, thereby controlling the material's band gap and light absorption profile.[2][3]
Caption: Synthesis of a Hole-Transporting Material (HTM).
Section 2: Synthesis Protocols
The following protocols are generalized methodologies based on established literature procedures. Researchers should always consult the primary literature and perform appropriate safety assessments before conducting any experiment.
Protocol 2.1: Synthesis of 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole
This two-step protocol describes the synthesis of a common carbazole intermediate. The 2-ethylhexyl group is introduced to enhance solubility in common organic solvents, which is critical for solution-based device fabrication.
Step A: Bromination of 9H-Carbazole [4]
-
Setup: In a fume hood, add 9H-carbazole (1 equivalent) to a round-bottom flask equipped with a magnetic stir bar. Dissolve the carbazole in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is done to control the exothermicity of the bromination reaction and minimize side-product formation.
-
Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (NBS, 2.1 equivalents) in DMF. Add this solution dropwise to the cooled carbazole solution over 30-60 minutes. NBS is a convenient and selective brominating agent for electron-rich aromatic rings.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Pour the reaction mixture into a beaker of water to precipitate the crude product. The product is insoluble in water, allowing for easy separation.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield 3,6-dibromo-9H-carbazole. Further purification can be achieved by recrystallization.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the 3,6-dibromo-9H-carbazole (1 equivalent) from Step A and a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) (1.5 equivalents).
-
Solvent: Add an anhydrous polar aprotic solvent like DMF or Tetrahydrofuran (THF).
-
Alkylation: Add 1-bromo-2-ethylhexane (1.2 equivalents) dropwise. The base deprotonates the carbazole nitrogen, forming a nucleophilic carbazolide anion which then displaces the bromide from the alkyl halide in an SN2 reaction.
-
Reaction: Heat the mixture (e.g., to 60-80 °C) and stir for 12-24 hours until TLC analysis indicates the consumption of the starting material.
-
Workup: After cooling, carefully quench the reaction with water. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole.
Section 3: Organic Solar Cell Fabrication Protocol
This protocol outlines the fabrication of a conventional bulk heterojunction (BHJ) OSC using a carbazole-based polymer as the donor.
Protocol 3.1: Fabrication of a BHJ Solar Cell
All steps involving organic semiconductor solutions should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in a cleaning solution (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 15 minutes immediately before use. This step removes organic residues and increases the work function of the ITO, ensuring good contact with the HTL.
-
-
Hole-Transport Layer (HTL) Deposition:
-
Deposit a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO surface via spin-coating (e.g., 4000 rpm for 40 s).
-
Anneal the substrates on a hotplate at 140 °C for 15 minutes in air. PEDOT:PSS helps to smooth the ITO surface and facilitates efficient hole extraction.
-
-
Active Layer Deposition:
-
Prepare a solution of the carbazole-based donor polymer and an electron acceptor (e.g., a fullerene derivative like PC71BM or a non-fullerene acceptor) in a suitable solvent like chlorobenzene or chloroform. The weight ratio (e.g., 1:1.5) and concentration must be optimized.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer (e.g., 1500 rpm for 60 s). The film thickness is a critical parameter and is controlled by the solution concentration and spin speed.
-
Anneal the film at an optimized temperature (e.g., 100 °C for 10 minutes) to improve the nanoscale morphology of the donor-acceptor blend, which is essential for efficient exciton dissociation and charge transport.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator chamber.
-
Deposit a thin electron transport layer (ETL) like calcium (Ca, ~20 nm) followed by a thicker layer of aluminum (Al, ~100 nm) under high vacuum (<10-6 Torr). The Ca provides a low work function contact for efficient electron collection, and the Al serves as a stable top electrode.
-
Caption: Workflow for Organic Solar Cell Fabrication.
Section 4: Device Characterization and Data
Key Characterization Techniques
-
Current Density-Voltage (J-V) Measurement: The device is illuminated under a calibrated solar simulator (AM 1.5G, 100 mW/cm²) while the voltage is swept and the current is measured. This provides the key performance metrics: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of the materials. From these values, the HOMO and LUMO energy levels can be estimated, which is crucial for understanding energy level alignment and predicting device performance. [7]* UV-Visible Spectroscopy: Measures the light absorption properties of the materials, revealing their optical band gap and suitability for harvesting the solar spectrum.
Performance Data of Carbazole-Based HTMs
The table below compares the performance of perovskite solar cells using different 3,6-disubstituted carbazole derivatives as the HTM against the widely used standard, spiro-OMeTAD.
| Hole Transporting Material (HTM) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| spiro-OMeTAD (Standard) | ~1.0 - 1.15 | ~22 - 25 | ~70 - 80 | ~17 - 22+ | [8] |
| KZRD | - | - | - | 20.40 | [9] |
| TDF-2 | - | - | - | 19.38 | [8] |
| V1209 | - | - | - | 17.31 | [10] |
| V1225 | - | - | - | 17.81 | [10] |
Note: '-' indicates data not available in the cited sources. Data is for perovskite solar cells, which also benefit greatly from carbazole-based HTMs.
Energy Level Alignment
Proper energy level alignment between the different layers of an OSC is paramount for efficient operation. The diagram below illustrates a typical energy landscape. For efficient hole transfer, the HOMO of the donor should be slightly higher than the HOMO of the HTL. For efficient electron transfer, the LUMO of the donor should be higher than the LUMO of the acceptor.
Caption: Energy Level Alignment in a Typical OSC.
Conclusion and Future Outlook
3,6-dibromo-9-aryl-carbazoles are undeniably powerful and versatile platforms in the field of organic solar cells. Their robust chemistry allows for the systematic tuning of electronic and physical properties, leading to the development of highly efficient donor polymers and hole-transporting materials. The protocols and data presented herein demonstrate their practical utility and high performance potential.
Future research will likely focus on pairing novel carbazole-based donors with next-generation non-fullerene acceptors to push PCE values higher and improve device stability. Furthermore, the molecular engineering of the 9-aryl group and the moieties attached at the 3,6-positions will continue to be a key strategy for optimizing material performance for commercial applications.
References
- Synthesis and studies of carbazole-based donor polymer for organic solar cell applications. (n.d.). Springer Nature.
-
Lev, O., et al. (2024). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI. Retrieved January 19, 2026, from [Link]
-
Grimsdale, A. C., & Müllen, K. (2010). Carbazole-based polymers for organic photovoltaic devices. Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
ChemInform Abstract: Carbazole-Based Polymers for Organic Photovoltaic Devices. (2010). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Organic Solar Cells with 20.12% Efficiency Enabled by Monosubstituted Carbazole-Based Self-Assembled Monolayers. (2025). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Bouachrine, M., et al. (2014). Materials Based on Carbazole for Organic Solar Cells Applications. Theoretical Investigations. Physical Chemistry Research. Retrieved January 19, 2026, from [Link]
-
3,6-diarylcarbazoles for hole transporting layers of SOLAR cells. (n.d.). KTU ePubl. Retrieved January 19, 2026, from [Link]
-
Tarsaitė, D., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central. Retrieved January 19, 2026, from [Link]
-
2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles. (2021). Encyclopedia.pub. Retrieved January 19, 2026, from [Link]
-
3,6-Dibromo-9-hexyl-9H-carbazole. (2005). ResearchGate. Retrieved January 19, 2026, from [Link]
-
3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. (2006). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Molecular engineering of organic dyes containing N-aryl carbazole moiety for solar. (2011). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Duan, X. M., et al. (2009). 3,6-Dibromo-9-(4-chloro-benz-yl)-9H-carbazole. PubMed. Retrieved January 19, 2026, from [Link]
-
Theoretical study of the electronic structure and properties of alternating donor-acceptor conjugated oligomers: carbazole (Cbz). (2016). Core.ac.uk. Retrieved January 19, 2026, from [Link]
Sources
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. Carbazole-based polymers for organic photovoltaic devices - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. Materials Based on Carbazole for Organic Solar Cells Applications. Theoretical Investigations [physchemres.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
"improving the solubility of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole for solution processing"
Technical Support Center: A Guide to Solubilizing 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and materials scientists working with this compound, a key intermediate in the development of advanced organic semiconductor materials.[1] Given its highly aromatic and rigid structure, achieving sufficient solubility for solution processing presents a common yet significant challenge. This document provides a systematic, experience-driven approach to overcoming these solubility issues, moving from fundamental principles to practical troubleshooting workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in common lab solvents like ethanol and acetone. Is my material impure?
Not necessarily. The molecular structure is dominated by a large, non-polar carbazole core. This rigid, planar structure promotes strong intermolecular π-π stacking interactions, which make it difficult for polar solvents like ethanol to effectively solvate the molecule.[2] Higher solubility is expected in non-polar aromatic or chlorinated solvents.
Q2: What are the best starting solvents to try for this class of carbazole derivatives?
Based on the "like dissolves like" principle, you should begin with solvents that share structural similarities with the solute.[3] Good starting points include:
-
Aromatic solvents: Toluene, xylene, chlorobenzene.
-
Chlorinated solvents: Dichloromethane (DCM), chloroform, 1,2-dichloroethane.
-
Polar aprotic solvents: Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[4][5]
Q3: Is it safe to heat my solution to improve solubility? What are the risks?
Heating is a very effective method, as the dissolution of most organic solids is an endothermic process, meaning solubility increases with temperature.[6][7] However, the primary risk is thermal degradation of the compound, especially during prolonged heating. It is crucial to first determine the thermal stability of your compound (e.g., via TGA) if you plan to heat near or above 100°C for extended periods. Always start with gentle warming (e.g., 40-60°C) and use a reflux condenser to prevent solvent loss.
Q4: My compound dissolves completely when hot but precipitates or crystallizes out as soon as it cools. How can I maintain a stable solution?
This indicates you have created a supersaturated solution. For many applications, such as spin-coating, the solution only needs to be stable for a short period. If longer-term stability is required, you can try a few strategies:
-
Find a better solvent system: The ideal solvent will keep the required concentration in solution at the processing temperature (often room temperature).
-
Use a co-solvent system: Sometimes, a mixture of solvents can provide better solvating power than a single solvent, preventing precipitation.[8][9]
-
Process at an elevated temperature: If your experimental setup allows, perform the solution processing step (e.g., coating, casting) while the solution is still warm, before precipitation occurs.
Section 2: Troubleshooting Guide: A Systematic Approach to Solubilization
Poor solubility is not a dead end; it is a parameter that can be optimized. This section provides a logical workflow to systematically identify a suitable solvent system for your compound.
Initial Assessment: Understanding the Molecule
The structure of this compound (MW: 429.16 g/mol , Formula: C₂₀H₁₅Br₂N) dictates its behavior.[10]
-
Carbazole Core: Large, rigid, and aromatic. Prone to strong π-π stacking, which increases the energy required to dissolve the solid.[2]
-
3,5-dimethylphenyl Group: A bulky, non-polar substituent that can slightly disrupt crystal packing but adds to the overall hydrophobic character.
-
Dibromo Substituents: Increase the molecular weight and can participate in halogen bonding, but generally do not confer polarity for solvation in protic solvents.
This analysis leads to the hypothesis that high-energy, non-polar, or polar aprotic solvents are required to overcome the solute-solute interactions.
General Troubleshooting Workflow
The following diagram outlines a systematic process for addressing solubility challenges, from initial screening to final optimization.
Protocol 2.2.1: Small-Scale Solvent Screening
Objective: To efficiently identify promising solvents using minimal material.
Methodology:
-
Aliquot ~5 mg of the compound into several small, labeled vials (e.g., 2 mL glass vials).
-
Add a starting aliquot of a test solvent (e.g., 200 µL) to each vial, corresponding to a concentration of ~25 mg/mL.
-
Vortex each vial vigorously for 2 minutes at room temperature.
-
Observe and record the results:
-
Fully Dissolved: The solvent is highly effective.
-
Partially Dissolved: The solvent has some efficacy; may be improved with heat or as a co-solvent.
-
Insoluble/Suspended: The solvent is ineffective.
-
-
If partially dissolved, add another aliquot of solvent (e.g., 200 µL) to estimate the approximate solubility.
-
Tabulate the results for easy comparison.
Table 1: Recommended Solvents for Initial Screening
| Solvent | Class | Boiling Point (°C) | Key Considerations |
|---|---|---|---|
| Toluene | Aromatic | 111 | Good starting point for non-polar aromatics. |
| Dichloromethane (DCM) | Chlorinated | 40 | Excellent solvent but volatile. |
| Chloroform | Chlorinated | 61 | Stronger solvent than DCM, less volatile. |
| Tetrahydrofuran (THF) | Ether | 66 | Good for breaking up aggregates, risk of peroxides. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point, powerful solvent, difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Very high boiling point, strong solvent, hygroscopic.[5][11] |
Optimizing Solubility in Promising Systems
Once a promising solvent or class of solvents is identified, the next step is to optimize the conditions to achieve the target concentration.
Causality: Increasing the kinetic energy of a system by heating provides the energy needed to break the solute-solute crystal lattice bonds and allows solvent molecules to solvate the solute more effectively. For most solids, this results in higher solubility.[12][13]
Protocol 2.3.1: Determining a Temperature-Solubility Profile
-
Prepare a saturated solution of the compound in the chosen solvent at room temperature. Ensure excess solid is present.
-
Place the solution in a temperature-controlled shaker or on a stirring hotplate with a thermometer.
-
Increase the temperature in increments (e.g., 10°C). At each step, allow the system to equilibrate for 15-20 minutes.
-
If all solid dissolves, add more compound until saturation is reached again.
-
Once equilibrated at a given temperature, take a known volume of the supernatant (the clear liquid), evaporate the solvent completely, and weigh the remaining solid. This allows you to calculate the solubility in mg/mL or mol/L.
-
Plot solubility as a function of temperature to understand the relationship.
Causality: A co-solvent system works by altering the overall properties of the solvent medium. A good co-solvent can disrupt the self-association of the primary solvent, reducing the energy penalty for creating a cavity for the solute. This can reduce the interfacial tension between the solute and the solvent, enhancing solubility beyond what would be predicted by simple mixing rules.[8][9][14]
Protocol 2.3.2: Screening for Effective Co-Solvent Ratios
-
Select the best single solvent identified from Protocol 2.2.1 (Solvent A).
-
Choose a miscible co-solvent (Solvent B). A good strategy is to pair a good non-polar solvent with a more polar one (e.g., Toluene with THF, or Chloroform with a small amount of DMF).
-
Prepare a series of pre-mixed solvent systems with varying volume ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of A:B).
-
Using the method from Protocol 2.2.1, test the solubility of your compound in each of these mixtures.
-
A positive "co-solvency effect" or "synergistic effect" is observed if any mixture shows significantly higher solubility than either pure Solvent A or pure Solvent B.[11]
Section 3: References
-
Methods of solubility enhancements | PPTX - Slideshare. (n.d.). Retrieved from Google Search.
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved from Google Search.
-
Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023, March 13). Retrieved from Google Search.
-
Various techniques for solubility enhancement: An overview - The Pharma Innovation. (2015, December 14). Retrieved from Google Search.
-
Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. (n.d.). Retrieved from Google Search.
-
Advances in Solubility Enhancement Techniques - International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Retrieved from Google Search.
-
9H-Carbazole, 9-ethyl-3,6-dimethyl - Organic Syntheses Procedure. (n.d.). Retrieved from Google Search.
-
9-Vinyl-9H-carbazole-3,6-dicarbonitrile - MDPI. (n.d.). Retrieved from Google Search.
-
Carbazole - Solubility of Things. (n.d.). Retrieved from Google Search.
-
Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility - MDPI. (n.d.). Retrieved from Google Search.
-
CAS 73087-83-9 | 3,6-Dibromo-9-(4-bromo-phenyl)-9H-carbazole supply - Guidechem. (n.d.). Retrieved from Google Search.
-
(PDF) Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene. (2025, August 5). Retrieved from Google Search.
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - MDPI. (n.d.). Retrieved from Google Search.
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Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. (2025, August 6). Retrieved from Google Search.
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How to detect the best solvent for specific organic compounds from its structure - Quora. (2018, July 20). Retrieved from Google Search.
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New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC - NIH. (2022, May 22). Retrieved from Google Search.
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Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - Taylor & Francis. (n.d.). Retrieved from Google Search.
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Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29). Retrieved from Google Search.
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CN105523990A - Preparation method of high-purity 3,6-dibromo-carbazole. (n.d.). Retrieved from Google Search.
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A Technical Guide to the Solubility of 2,6-Dimethyl-9H-carbazole and its Derivatives in Organic Solvents - Benchchem. (n.d.). Retrieved from Google Search.
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Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - RSC Publishing. (2023, September 29). Retrieved from Google Search.
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Co-solvent and Complexation Systems - ResearchGate. (n.d.). Retrieved from Google Search.
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Carbazole-naphthoyl hydrazone conjugate and its Zn(II)-complex as stimuli-responsive smart materials: VOC and Cu2+ detection, AIE insights and bioimaging applications - ResearchGate. (n.d.). Retrieved from Google Search.
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Effect of Temperature and Solvent on Solubility - IU Pressbooks. (n.d.). Retrieved from Google Search.
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Stable carbamazepine colloidal systems using the cosolvent technique - PubMed. (n.d.). Retrieved from Google Search.
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3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole - Ossila. (n.d.). Retrieved from Google Search.
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3,6-Dibromocarbazole 97 6825-20-3 - Sigma-Aldrich. (n.d.). Retrieved from Google Search.
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Technical Support Center: Optimizing Suzuki Coupling for 3,6-Dibromo-9-Aryl-Carbazoles
Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving 3,6-dibromo-9-aryl-carbazole substrates. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency, yield, and purity of their coupling reactions with this specific class of compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles and supported by peer-reviewed literature.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the Suzuki coupling of 3,6-dibromo-9-aryl-carbazoles, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?
Low or no conversion in a Suzuki coupling reaction is a common issue that can often be traced back to several key factors.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction, and its inactivity is a primary suspect. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. Incomplete reduction or decomposition of the active catalyst can halt the reaction.
-
Solution:
-
Use a fresh, high-quality catalyst. Palladium catalysts, especially those in the Pd(0) state like Pd(PPh₃)₄, can degrade over time with exposure to air and moisture.[1]
-
Ensure anaerobic conditions. Oxygen can oxidize the active Pd(0) species to inactive Pd(II), leading to catalyst deactivation.[2] Properly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for an adequate amount of time.
-
Consider a pre-catalyst. Modern, air-stable Pd(II) pre-catalysts, particularly those incorporating bulky, electron-rich phosphine ligands like XPhos or SPhos, are designed for efficient in situ generation of the active Pd(0) catalyst and can be more reliable.[3][4]
-
-
-
Inefficient Oxidative Addition: The first step of the catalytic cycle is the oxidative addition of the aryl bromide to the Pd(0) center.[5][6][7] For 3,6-dibromo-9-aryl-carbazoles, this step can be sluggish if not properly optimized.
-
Solution:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos are known to accelerate the rate of oxidative addition, particularly for less reactive aryl bromides.[3][4]
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy for oxidative addition to occur. A temperature screen from 80 °C to 110 °C is often a good starting point.
-
-
-
Problematic Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a crucial step that is highly dependent on the base and solvent.[5][8]
-
Solution:
-
Base Selection: A base is required to activate the boronic acid to form a more nucleophilic boronate species.[7][8] For carbazole substrates, a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. In some cases, a stronger base like K₃PO₄ may be necessary, particularly with sterically hindered boronic acids.[3] The base should be finely powdered and anhydrous for optimal results.
-
Solvent System: A mixture of an organic solvent and water is typically used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Common solvent systems include toluene/water, dioxane/water, or DMF/water. The ratio of organic solvent to water can influence the reaction rate and should be optimized.
-
-
Question 2: I am observing significant amounts of side products, such as homocoupling of the boronic acid and debromination of my starting material. How can I minimize these?
The formation of byproducts is a common challenge in Suzuki coupling reactions, leading to reduced yields and purification difficulties.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate the homocoupling pathway.[9]
-
Solution:
-
Rigorous Degassing: As mentioned previously, ensure your reaction is thoroughly de-gassed and maintained under a strict inert atmosphere to minimize oxygen levels.[2]
-
Controlled Addition of Boronic Acid: In some cases, adding the boronic acid portion-wise or via a syringe pump can help to maintain a low concentration, thus disfavoring the homocoupling reaction.
-
-
-
Debromination (Protodebromination): This occurs when the aryl bromide is reduced to the corresponding arene. This side reaction can be facilitated by sources of hydride in the reaction mixture.
-
Solution:
-
Anhydrous Solvents: Ensure you are using high-quality, anhydrous solvents, as water can sometimes act as a proton source.
-
Choice of Base: Some bases are more prone to promoting debromination. If this is a persistent issue, consider screening alternative bases. For instance, if you are using a hydroxide base, switching to a carbonate or phosphate base might be beneficial.
-
-
Question 3: I am struggling with the purification of my final 3,6-diaryl-9-aryl-carbazole product. What are the best strategies?
Purification of highly conjugated, often poorly soluble carbazole derivatives can be challenging.
-
Removal of Boronic Acid Byproducts: Boronic acids and their byproducts can be difficult to separate from the desired product.
-
Solution:
-
Aqueous Workup: A thorough aqueous workup is the first line of defense. Washing the organic layer with a basic solution (e.g., saturated NaHCO₃ or a dilute NaOH solution) can help to remove unreacted boronic acid and its byproducts by converting them into their more water-soluble boronate salts.
-
Acidic Wash: A subsequent wash with a dilute acid (e.g., 1M HCl) can help to remove any residual basic impurities.
-
-
-
Chromatography and Recrystallization: These are the most common techniques for final purification.
-
Solution:
-
Column Chromatography: For column chromatography, a solvent system of hexane and ethyl acetate is a good starting point. A gradual increase in the polarity of the eluent can help to separate the desired product from less polar impurities.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[10][11] The key is to find a solvent or solvent mixture in which the product is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for recrystallizing carbazole derivatives include toluene, xylenes, or mixtures of dichloromethane and hexane.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for halides in Suzuki coupling, and why is 3,6-dibromocarbazole a good substrate?
The general reactivity trend for aryl halides in Suzuki coupling is I > Br > Cl >> F.[5] This is primarily due to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst. 3,6-Dibromocarbazole is an excellent substrate because the carbon-bromine bonds are sufficiently reactive to undergo oxidative addition under relatively mild conditions, while being more stable and less expensive than the corresponding diiodo- derivative.
Q2: How does the N-aryl substituent on the carbazole ring affect the Suzuki coupling reaction?
The electronic nature of the N-aryl substituent can influence the reactivity of the C-Br bonds at the 3 and 6 positions.[12] An electron-donating group on the N-aryl ring can increase the electron density of the carbazole core, potentially making oxidative addition slightly more challenging. Conversely, an electron-withdrawing group can make the C-Br bonds more electron-deficient and thus more reactive towards oxidative addition. However, in most cases, the effect is not dramatic and can be overcome by adjusting the reaction conditions, particularly the choice of ligand and temperature.[12]
Q3: Can I achieve selective mono-arylation of 3,6-dibromo-9-aryl-carbazole?
Achieving selective mono-arylation can be challenging but is possible under carefully controlled conditions. The key is to use a sub-stoichiometric amount of the boronic acid (e.g., 0.9-1.0 equivalents). Lowering the reaction temperature and catalyst loading can also favor mono-substitution. However, the reaction will likely result in a mixture of starting material, mono-arylated product, and di-arylated product, requiring careful chromatographic separation.
Experimental Protocols and Data
General Protocol for the Double Suzuki-Miyaura Coupling of 3,6-Dibromo-9-Aryl-Carbazole
This protocol provides a robust starting point for the synthesis of 3,6-diaryl-9-aryl-carbazoles.
Materials:
-
3,6-Dibromo-9-aryl-carbazole (1.0 equiv)
-
Arylboronic acid (2.2 - 2.5 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 - 0.10 equiv)
-
K₂CO₃ or Cs₂CO₃ (4.0 - 5.0 equiv)
-
Toluene or Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the 3,6-dibromo-9-aryl-carbazole, arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the anhydrous organic solvent, followed by the degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Table of Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a Buchwald ligand (e.g., XPhos, SPhos) | Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings.[1][13] Buchwald ligands can improve efficiency for challenging substrates.[3][4] |
| Ligand | (If not using a pre-ligated catalyst) PPh₃, SPhos, XPhos | PPh₃ is a standard ligand. SPhos and XPhos are bulky, electron-rich ligands that can enhance catalyst activity.[3][4] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Carbonates are generally effective and cost-efficient. K₃PO₄ is a stronger base that can be beneficial in more difficult couplings.[3] |
| Solvent | Toluene/Water, Dioxane/Water, or DMF/Water | A two-phase system is often optimal for dissolving both the organic substrates and the inorganic base.[9] |
| Temperature | 90 - 110 °C | Provides sufficient energy to overcome the activation barrier for oxidative addition. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A stepwise approach to troubleshooting low yields.
References
-
Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Martins, D. L., et al. (2017). Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling. New Journal of Chemistry, 41(19), 10836-10844. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation. The Journal of Organic Chemistry, 70(20), 8160–8163. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules. [Link]
-
A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. The Journal of Organic Chemistry. [Link]
-
Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Molecules. [Link]
-
ResearchGate. How to recrystallize an oily compound after column chromatography?. [Link]
-
ResearchGate. Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides.... [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
ResearchGate. Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. [Link]
-
University of Rochester. Recrystallization and Crystallization. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Pharmaceuticals. [Link]
-
Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]
-
ResearchGate. Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. [Link]
-
ResearchGate. Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. scs.illinois.edu [scs.illinois.edu]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
"troubleshooting low quantum yield in OLEDs with 3,6-dibromo-carbazole hosts"
Technical Support Center: 3,6-Dibromo-carbazole Hosts in OLEDs
Welcome to the technical support guide for researchers utilizing 3,6-dibromo-carbazole and its derivatives as host materials in Organic Light-Emitting Diodes (OLEDs). This resource is designed to provide in-depth, field-proven insights into troubleshooting one of the most common challenges encountered in the lab: low external quantum efficiency (EQE).
This guide is structured to move from foundational concepts to specific, actionable troubleshooting protocols. We aim not just to provide steps, but to explain the causality behind them, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses common questions regarding the use of 3,6-dibromo-carbazole as a host material. Understanding these principles is the first step in effective troubleshooting.
Q1: Why is 3,6-dibromo-carbazole a common building block for OLED host materials?
A1: The carbazole core is an electron-rich heterocycle known for good hole-transporting properties, high thermal stability, and a high triplet energy (T₁).[1][2] The bromine atoms at the 3 and 6 positions serve as versatile synthetic handles. They allow for the attachment of various functional groups through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling chemists to fine-tune the material's electronic properties.[3][4] By adding electron-withdrawing or other bulky groups, properties like the HOMO/LUMO energy levels and charge mobility can be optimized for specific phosphorescent emitters.[5]
Q2: What is External Quantum Efficiency (EQE) and what are the primary factors that limit it?
A2: External Quantum Efficiency (EQE) is the ultimate measure of an OLED's performance. It is the ratio of the number of photons emitted from the device to the number of electrons injected. It is a product of four key efficiencies:
-
η_int (Internal Quantum Efficiency): The efficiency of converting electron-hole pairs (excitons) into photons within the organic layers. In phosphorescent OLEDs (PhOLEDs), this can theoretically reach 100% by harvesting both singlet and triplet excitons.[1][6]
-
γ (Charge Balance Factor): The ratio of electrons to holes injected into the emissive layer. An imbalance leads to excess charge carriers that do not recombine, reducing efficiency.
-
η_recomb (Exciton Formation Efficiency): The probability that an injected electron and hole will form an exciton within the emissive layer.
-
η_out (Outcoupling Efficiency): The fraction of photons generated within the device that successfully escape into the air. This is typically limited to 20-30% due to reflection and waveguiding effects.
Low EQE is therefore a multifaceted problem that can stem from poor charge balance, inefficient energy transfer, exciton quenching, or poor light extraction.
Q3: What is "triplet energy" and why is it critical for a host material?
A3: In PhOLEDs, light is generated from the decay of triplet excitons on the guest (emitter) molecule. For this to happen efficiently, the host material must have a higher triplet energy (T₁) than the guest emitter.[6] This creates an energetic barrier that "confines" the excitons on the guest molecules, preventing them from transferring back to the host and being wasted through non-radiative pathways.[6] If the host's T₁ is too low, this energy back-transfer becomes a significant loss mechanism, drastically reducing EQE.[7] Carbazole derivatives are popular hosts precisely because they often possess high T₁ levels suitable for blue and green phosphorescent emitters.[1][8]
Part 2: Systematic Troubleshooting Guide for Low EQE
If your device is underperforming, a systematic approach is crucial. The following guide is designed as a logical workflow to diagnose the root cause of low quantum yield.
Troubleshooting Workflow
The diagram below outlines a systematic approach to diagnosing low EQE. Start with the most fundamental potential issues (material quality) and progress to more complex device-level problems.
Caption: A logical workflow for troubleshooting low EQE in OLEDs.
Issue 1: Poor Material Purity
Question: My EQE is very low and the device is unstable, shorting at low voltages. Could the host material be the problem?
Answer: Absolutely. This is the most fundamental and often overlooked issue. Impurities in the 3,6-dibromo-carbazole host can act as charge traps or exciton quenching centers, severely degrading device performance and lifetime.[1]
Causality:
-
Charge Trapping: Impurities can create energy states within the bandgap of the host material. These states trap electrons or holes, impeding their transport to the emissive layer and leading to an imbalance of charge carriers.
-
Exciton Quenching: Impurities with lower triplet energies than your phosphorescent emitter can act as quenching sites, providing a non-radiative pathway for excitons to decay.
-
Morphological Instability: Impurities can disrupt the uniform growth of the thin film, leading to crystalline domains, pinholes, or rough surfaces that cause electrical shorts.
Troubleshooting Protocol: Material Purification
-
Initial Analysis: Before use, analyze your "as-received" material using High-Performance Liquid Chromatography (HPLC) to assess its purity.
-
Purification: The gold standard for purifying small molecule organic materials like 3,6-dibromo-carbazole is gradient sublimation . This process separates materials based on their different sublimation temperatures under high vacuum.
-
Setup: Use a multi-zone tube furnace.
-
Conditions: The optimal temperature gradient will depend on the specific derivative, but a common starting point is a source temperature of 200-300°C under a vacuum of <10⁻⁵ Torr.
-
Validation: After sublimation, re-run HPLC analysis. A purity of >99.9% is desirable for high-performance devices. You can also use Nuclear Magnetic Resonance (NMR) to confirm the chemical structure is intact.[9][10]
-
Issue 2: Inefficient Charge Injection or Transport
Question: My device turn-on voltage is very high, and the brightness is low even at high currents. What could be the cause?
Answer: This strongly suggests a problem with charge carrier injection or transport, likely due to a mismatch in the energy levels between adjacent layers in your OLED stack.[11]
Causality: Efficient OLED operation relies on a smooth "cascade" of energy levels to allow for the easy injection of holes from the anode and electrons from the cathode into the emissive layer. Large energy barriers at these interfaces will impede charge injection, requiring a higher voltage to operate the device and reducing overall efficiency.
Visualizing the Problem: Energy Level Diagram
A properly aligned device architecture is critical. The HOMO level of the Hole Transport Layer (HTL) should be close to the work function of the anode (e.g., ITO), and the LUMO of the Electron Transport Layer (ETL) should align with the cathode. The host's HOMO and LUMO must then facilitate the transfer of these charges to the guest emitter.
Caption: Example energy level diagram for an OLED stack.
Troubleshooting Protocol: Evaluating Charge Transport
To isolate and analyze the charge transport properties of your 3,6-dibromo-carbazole host, you should fabricate single-carrier devices.
-
Hole-Only Device (HOD): This device is designed to measure only the transport of holes through your host material.[12][13]
-
Structure: ITO / PEDOT:PSS / Host Material / MoO₃ / Al
-
Principle: A high work function cathode (MoO₃/Al) is used to create a large energy barrier for electron injection, ensuring that the current is dominated by holes.
-
-
Electron-Only Device (EOD): This measures only electron transport.
-
Structure: ITO / TmPyPB / Host Material / LiF / Al
-
Principle: A low work function anode material and electron injection layer are used to block hole injection.
-
By analyzing the current density-voltage (J-V) curves of these devices, you can calculate the charge carrier mobility.[12] If the hole mobility is significantly higher than the electron mobility (which is common for carbazole-based materials), it indicates poor charge balance.[2] To fix this, you may need to blend your host with an electron-transporting material or redesign the adjacent transport layers to better confine charges within the emissive layer.
Issue 3: Exciton Quenching
Question: My device efficiency is high at low brightness but drops off sharply as I increase the current (efficiency roll-off). Why is this happening?
Answer: This is a classic sign of exciton quenching mechanisms becoming dominant at high exciton densities. In host-guest systems, the most common culprits are Triplet-Triplet Annihilation (TTA) and Triplet-Polaron Quenching (TPQ).[14][15]
Causality and Visualization:
-
Triplet-Triplet Annihilation (TTA): Two triplet excitons interact. One is annihilated non-radiatively, while the other may be promoted to a higher, non-emissive state. This process is highly dependent on the concentration of excitons.
-
Triplet-Polaron Quenching (TPQ): A triplet exciton interacts with a free charge carrier (a polaron). This interaction quenches the exciton non-radiatively.[15] This is more common in devices with poor charge balance, where there is an excess of un-recombined holes or electrons.
Caption: Competing radiative vs. non-radiative decay pathways for triplet excitons.
Troubleshooting Protocol: Mitigating Roll-Off
-
Optimize Doping Concentration: TTA is highly dependent on the distance between emitter molecules.
-
Too High: Emitter molecules are too close, leading to self-quenching and TTA.
-
Too Low: Host-to-guest energy transfer becomes inefficient.
-
Action: Fabricate a series of devices with varying doping concentrations (e.g., from 3% to 15%) to find the optimal balance that minimizes roll-off.
-
-
Broaden the Recombination Zone: A narrow recombination zone leads to a high local exciton density.
-
Action: Introduce a mixed-host system. By blending your 3,6-dibromo-carbazole derivative (primarily a hole-transporter) with a material that has better electron-transporting properties, you can create a more balanced charge transport environment. This broadens the area where electrons and holes meet, reducing the local exciton concentration and thus suppressing TTA.
-
Part 3: Data Tables and Reference Protocols
Table 1: Typical Properties of Carbazole-Based Host Materials
This table provides a reference for the expected electronic properties of materials based on the 3,6-disubstituted carbazole scaffold. Actual values will vary based on the specific substituents.
| Property | Typical Range | Measurement Technique | Significance |
| HOMO Level | -5.4 eV to -6.1 eV | Cyclic Voltammetry (CV), UPS | Determines hole injection barrier from HTL.[3][6] |
| LUMO Level | -1.9 eV to -2.8 eV | CV, IPES | Determines electron injection barrier from ETL.[3][6] |
| Triplet Energy (T₁) | 2.6 eV to 3.1 eV | 77K Phosphorescence | Must be higher than the guest emitter's T₁.[6][16] |
| Glass Transition (Tg) | > 100 °C | DSC | High Tg indicates good morphological stability.[3] |
| Hole Mobility (µh) | 10⁻⁵ to 10⁻³ cm²/Vs | HOD (SCLC method) | High mobility is needed for low voltage operation.[3] |
Protocol: Standard OLED Fabrication for Troubleshooting
This protocol describes the fabrication of a standard multilayer OLED device using thermal evaporation. Consistency in this process is key to obtaining reproducible results.[17][18]
-
Substrate Cleaning: a. Sequentially sonicate pre-patterned ITO substrates in baths of detergent, deionized water, acetone, and isopropanol (15 minutes each). b. Dry the substrates with a high-purity nitrogen gun. c. Immediately transfer to a UV-Ozone cleaner for 15 minutes to improve the ITO work function and remove organic residues.
-
Layer Deposition (High Vacuum < 5x10⁻⁶ Torr): a. Hole Injection Layer (HIL): Deposit 10 nm of MoO₃ at a rate of 0.1 Å/s. b. Hole Transport Layer (HTL): Deposit 40 nm of a suitable HTL (e.g., TAPC) at 1.0 Å/s. c. Emissive Layer (EML): Co-evaporate the 3,6-dibromo-carbazole host and the phosphorescent guest emitter. A typical starting point is a 30 nm layer with an 8% guest doping concentration. Maintain a total deposition rate of 1.0 Å/s. d. Electron Transport Layer (ETL): Deposit 35 nm of a suitable ETL (e.g., TPBi) at 1.0 Å/s. e. Electron Injection Layer (EIL): Deposit 1 nm of Lithium Fluoride (LiF) at 0.1 Å/s. f. Cathode: Deposit 100 nm of Aluminum (Al) at 2.0 Å/s.
-
Encapsulation: a. Immediately transfer the completed device to a nitrogen-filled glovebox without exposure to air or moisture. b. Encapsulate the device using a UV-curable epoxy and a glass coverslip to prevent degradation.[19]
-
Characterization: a. Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode. b. Measure the electroluminescence spectrum using a spectrometer to confirm the emission color and check for any parasitic emission from the host or transport layers.
By methodically addressing each potential point of failure, from the purity of your starting materials to the architecture of your final device, you can effectively diagnose and resolve the causes of low quantum yield in your 3,6-dibromo-carbazole based OLEDs.
References
-
High-Performance Inkjet Printed OLEDs Realized by Improved Film Morphology. IEEE Conference Publication. [Link]
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. [Link]
-
High-Performance Inkjet Printed OLEDs Realized by Improved Film Morphology. IEEE Xplore. [Link]
-
Triplet-exciton quenching in organic phosphorescent light-emitting diodes with Ir-based emitters. ResearchGate. [Link]
-
2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central. [Link]
-
Carbazole compounds as host materials for triplet emitters in organic light-emitting diodes: tuning the HOMO level without influencing the triplet energy in small molecules. PubMed. [Link]
-
Thin-Film Encapsulation for OLEDs and Its Advances: Toward Engineering. PubMed Central, NIH. [Link]
-
Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging. ACS Publications. [Link]
- Preparation method of high-purity 3,6-dibromo-carbazole.
-
Energy-Level Interpretation of Carbazole Derivatives in Self-Assembling Monolayer. MDPI. [Link]
-
Triplet Emitters for OLED Applications. Mechanisms of Exciton Trapping and Control of Emission Properties. SpringerLink. [Link]
-
The impact of trough geometry on film shape. A theoretical study of droplets containing polymer, for P-OLED display applications. PubMed. [Link]
-
Characteristics of electron‐only device (EOD), hole‐only device (HOD), and an OLED based on a neat film of 2a. ResearchGate. [Link]
-
Energy level alignment diagram of the a) blue and b) green PhOLED devices. ResearchGate. [Link]
-
Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. [Link]
-
Direct Population of Triplet States for Efficient Organic Afterglow through the Intra/Intermolecular Heavy-Atom Effect. MDPI. [Link]
-
Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega, ACS Publications. [Link]
-
Branched carbazole based derivative as very efficient host material for third generation OLED devices. ResearchGate. [Link]
-
Connectivity and twist: engineering high-performance green phosphorescent OLEDs using unipolar symmetric bicarbazole regioisomers. ResearchGate. [Link]
-
3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs. MDPI. [Link]
-
OLED devices use LED technology and use an organic material as a light emitting layer. YouTube. [Link]
-
Efficient red phosphorescent OLEDs employing carbazole-based materials as the emitting host. ResearchGate. [Link]
-
Solution-processable orange-red thermally activated delayed fluorescence emitters with 3,6-disubstituted carbazole for highly efficient OLEDs with low efficiency roll-off. ResearchGate. [Link]
-
OLED. Wikipedia. [Link]
-
(a) Energy level alignment of OLEDs. (b) Molecular structures of the... ResearchGate. [Link]
-
Pyridinyl-carbazole fragments containing host materials for efficient green and blue phosphorescent OLEDs. KTU ePubl. [Link]
-
Triplet states and energy back transfer of carbazole derivatives. RSC Publishing. [Link]
-
Characteristics of hole‐only devices (HODs) and electron‐only devices... ResearchGate. [Link]
-
The Role of 3,6-Diphenyl-9H-carbazole in Advancing OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
(PDF) Triplet states and Energy Back Transfer of Carbazole Derivatives. ResearchGate. [Link]
-
Enhancement of Blue Doping-Free and Hyperfluorescent Organic Light Emitting Diode Performance through Triplet–Triplet Annihilation in the Derivatives of Anthracene and Carbazole. ACS Applied Electronic Materials. [Link]
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Technical Support Center: Synthesis of 3,6-Dibromo-9-Aryl-Carbazoles
Welcome to the technical support center for the synthesis of 3,6-dibromo-9-aryl-carbazoles. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize these important scaffolds. We will address common challenges and side reactions encountered during the two primary stages of synthesis: the electrophilic bromination of carbazole and the subsequent N-arylation. This resource provides troubleshooting advice in a direct question-and-answer format, supported by mechanistic insights and detailed protocols to enhance the success of your experiments.
Section 1: Troubleshooting the Electrophilic Bromination of Carbazole
The first step, creating the 3,6-dibromocarbazole intermediate, is crucial for the overall success of the synthesis. The electron-rich nature of the carbazole ring makes it highly reactive towards electrophilic substitution, but this reactivity can also lead to a lack of selectivity.
Q1: My final product from the bromination step is a mixture containing mono-brominated, the desired di-brominated, and even tri-brominated carbazoles. How can I improve the selectivity for the 3,6-dibromo product?
A1: This is a classic selectivity issue arising from the high reactivity of the carbazole nucleus. The positions C-3 and C-6 are electronically activated and are the primary sites for electrophilic attack. However, once the first bromine is added, the ring remains sufficiently activated for further substitutions, leading to over-bromination. Conversely, insufficient brominating agent or short reaction times will result in incomplete conversion.
Probable Causes & Solutions:
-
Stoichiometry of Brominating Agent: The molar equivalents of your brominating agent, such as N-Bromosuccinimide (NBS), are critical. Using exactly 2.0 equivalents can still result in a product mixture due to statistical distribution. A slight excess (e.g., 2.1-2.2 equivalents) may be needed to drive the reaction to the di-substituted product, but this increases the risk of over-bromination. Careful, systematic optimization of the stoichiometry is key.
-
Reaction Conditions:
-
Temperature: Running the reaction at a controlled, low temperature (e.g., 0 °C) during the addition of the brominating agent can help manage the reaction rate and improve selectivity.[1][2] After the initial addition, the reaction can be allowed to slowly warm to room temperature.
-
Rate of Addition: Add the brominating agent slowly or portion-wise. A rapid addition increases the local concentration of the electrophile, promoting multiple substitutions on a single molecule before all carbazole molecules have reacted once.
-
-
Choice of Brominating Agent: While liquid bromine can be used, it is often too reactive and difficult to handle. NBS is a preferred reagent for controlled bromination.[1][2] Other reagents like 1,3-dibromo-5,5-dimethylhydantoin have also been reported to yield high-purity products under mild conditions.[2][3]
-
Catalyst System: A silica gel-catalyzed bromination using NBS in a non-polar solvent like methylene chloride has been reported to give yields as high as 89.5%, suggesting that the heterogeneous catalyst surface can modulate reactivity and improve selectivity.[1]
Troubleshooting Summary: Bromination Selectivity
| Problem | Probable Cause | Recommended Solution |
|---|---|---|
| Mixture of products | Incorrect stoichiometry | Titrate NBS equivalents from 2.0 to 2.2 in small increments. |
| (Mono-, Di-, Tri-bromo) | Reaction too fast/exothermic | Maintain low temperature (0 °C) during NBS addition. |
| Poor reagent control | Use a solid reagent like NBS over liquid bromine for easier handling. | |
| Add the brominating agent solution dropwise over an extended period. | ||
| Low Yield | Incomplete reaction | Monitor reaction progress via TLC. Increase reaction time if necessary. |
| Isomer formation | Non-selective conditions | Use a milder, more selective brominating system (e.g., NBS/Silica Gel).[1] |
Q2: My NMR analysis suggests the presence of bromine at positions other than C-3 and C-6. Why is this happening and how can I ensure the correct regioselectivity?
A2: While the C-3 and C-6 positions of the carbazole ring are the most electronically activated and sterically accessible for electrophilic substitution, other isomers are possible, particularly under harsh conditions. The positions C-1, C-8, C-2, and C-7 can also undergo bromination. The formation of these isomers complicates purification and reduces the yield of the desired product.
Probable Causes & Solutions:
-
High Reactivity of Brominating Agent: Highly reactive systems (e.g., Br₂ in a strong Lewis acid) can overcome the intrinsic selectivity of the carbazole ring, leading to a mixture of isomers.[4]
-
Substituent Effects: If you are starting with a carbazole that is already substituted (e.g., at the N-9 position), the electronic and steric nature of that substituent can influence the regioselectivity of subsequent bromination.[5][6] For instance, bulky N-alkyl or N-aryl groups can sterically hinder the C-1 and C-8 positions, further favoring substitution at C-3 and C-6.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile. Non-polar solvents like dichloromethane or chloroform are often preferred for selective brominations with NBS.[1] Polar aprotic solvents like DMF are also common but may require more stringent temperature control.[1][2]
To ensure high regioselectivity for the 3,6-positions, using a mild and controlled brominating system like NBS in CH₂Cl₂ or CCl₄ is highly recommended. Theoretical and experimental studies confirm that for unsubstituted carbazole, electrophilic attack is overwhelmingly favored at the para-positions relative to the nitrogen (C-3 and C-6).[7][8] Adhering to protocols that have been demonstrated to be highly regioselective is the most effective strategy.
Section 2: Troubleshooting the N-Arylation of 3,6-Dibromocarbazole
The second stage involves forming the C-N bond between the 3,6-dibromocarbazole nitrogen and an aryl group. The two most common methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Both have unique side reactions that can impact yield and purity.
Q3: I am attempting an N-arylation, but the reaction is very slow and my TLC/GC-MS shows a large amount of unreacted 3,6-dibromocarbazole. How can I drive the reaction to completion?
A3: This is a common issue related to catalyst activity, reaction conditions, or the nature of the coupling partners.
For Ullmann Condensation (Copper-Catalyzed):
-
Catalyst Source & Activation: Traditional Ullmann reactions often require harsh conditions (temperatures >200 °C) and stoichiometric amounts of copper.[9][10][11] Modern methods use catalytic amounts of a copper(I) salt, such as CuI. The quality and activity of the copper source are paramount. Using freshly purchased, high-purity CuI is recommended.
-
Ligand Assistance: The efficiency of Ullmann-type reactions is dramatically improved by the use of ligands, which stabilize the copper catalyst and facilitate the catalytic cycle. Common ligands include diamines (e.g., 1,10-phenanthroline) or amino acids (e.g., L-proline).[12][13] If your reaction is sluggish, introducing an appropriate ligand is the first and most critical optimization step.
-
Base and Solvent: A strong base, such as K₂CO₃, Cs₂CO₃, or KOH, is required to deprotonate the carbazole nitrogen.[13][14] The choice of a high-boiling point polar aprotic solvent like DMF, NMP, or DMSO is often necessary to achieve the required reaction temperatures.[11][15]
For Buchwald-Hartwig Amination (Palladium-Catalyzed):
-
Catalyst System (Precatalyst & Ligand): This reaction is highly dependent on the combination of the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand.[16][17] The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, tBuBrettPhos) are often required to promote the key reductive elimination step and stabilize the active Pd(0) species.[18][19] If your reaction is failing, screening different ligands is essential.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). Imidazoles and other N-heterocycles can sometimes inhibit the catalyst, making the choice of a robust catalyst system even more important.[20]
-
Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[18] Weaker bases like K₂CO₃ may not be effective for this transformation.
Q4: My mass spectrometry results show a major byproduct with a mass corresponding to a dimer of my aryl halide (Ar-Ar). What is this side reaction, and how can I prevent it?
A4: You are observing the homocoupling of your aryl halide starting material. This is a well-known side reaction in many cross-coupling reactions, including both Ullmann and palladium-catalyzed processes.[9][21] It occurs when two molecules of the aryl halide react with each other instead of with the intended nucleophile (3,6-dibromocarbazole).
Mechanism & Prevention:
-
In Ullmann Reactions: The mechanism can involve the formation of an organocuprate intermediate which then reacts with a second molecule of aryl halide.[22] This side reaction is often favored at the high temperatures traditionally used for these couplings.[10]
-
Solution: Using modern, ligand-assisted copper catalysis often allows for lower reaction temperatures, which can disfavor the homocoupling pathway relative to the desired C-N bond formation.[23]
-
-
In Palladium-Catalyzed Reactions: Homocoupling can occur through several pathways. For instance, if two Ar-Pd(II)-X complexes undergo ligand exchange, it can lead to an Ar-Pd(II)-Ar species that reductively eliminates to form the Ar-Ar byproduct.[10]
-
Solution: The choice of ligand is crucial. Ligands that promote the desired C-N reductive elimination over competing pathways can minimize this side reaction. Additionally, ensuring a slow addition of the aryl halide to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
Q5: I am observing a byproduct that is my aryl starting material, just without the halogen (Ar-H). What is this hydrodehalogenation, and how can I minimize it?
A5: This side reaction is known as hydrodehalogenation or simply dehalogenation . It is particularly common in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[24][25] Instead of coupling with the carbazole, the aryl halide is reduced, and the halogen is replaced by a hydrogen atom.
Mechanism & Prevention:
-
Formation of a Palladium-Hydride Species: The key intermediate in this side reaction is a palladium-hydride (Pd-H) species. This can form in several ways, such as by the oxidation of a solvent molecule (like an alcohol), the reaction with trace water, or interaction with the amine or base.[24][26]
-
Reductive Elimination: Once the Pd-H species is formed, it can undergo reductive elimination with the aryl group that is already coordinated to the palladium center (from the initial oxidative addition of Ar-X), releasing the dehalogenated arene (Ar-H).[26]
-
Prevention Strategies:
-
Solvent Choice: Solvents can be a source of hydrides. Alcohols are known culprits. Using anhydrous, aprotic solvents like toluene or dioxane can help, although dioxane itself has sometimes been implicated.[24][25]
-
Base Selection: The choice of base is critical. Some bases or their counter-ions can facilitate the formation of Pd-H species. It is worth screening different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) to find one that minimizes this side reaction for your specific substrate.[25]
-
Ligand Effects: Bulky, electron-rich ligands can accelerate the desired C-N reductive elimination, helping it to outcompete the dehalogenation pathway.[25]
-
Substrate Reactivity: Aryl iodides are generally more susceptible to dehalogenation than aryl bromides or chlorides.[24][27] If possible, using the corresponding aryl bromide instead of an iodide might reduce the extent of this side reaction.
-
Section 3: Experimental Protocols & Workflows
Protocol 1: Synthesis of 3,6-Dibromocarbazole via NBS Bromination [1][2]
-
Setup: In a round-bottom flask, dissolve carbazole (1.0 eq) in a suitable solvent (e.g., DMF or CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath under constant stirring.
-
Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (2.1 eq) in a minimal amount of the same solvent. Add this solution dropwise to the cooled carbazole solution over 30-60 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into a beaker of cold water. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or chloroform/hexane) to yield pure 3,6-dibromocarbazole as a white or off-white solid.
Protocol 2: N-Arylation of 3,6-Dibromocarbazole via Ullmann Condensation [13][14]
-
Setup: To an oven-dried flask under an inert atmosphere (Argon), add 3,6-dibromocarbazole (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Reagent Addition: Add the aryl halide (1.2 eq) and a high-boiling aprotic solvent (e.g., DMF or DMSO).
-
Reaction: Heat the reaction mixture to 100-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine to remove the solvent and inorganic salts.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 3: N-Arylation of 3,6-Dibromocarbazole via Buchwald-Hartwig Amination [18]
-
Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., RuPhos, 5 mol%), and a strong base (e.g., NaOtBu, 1.5 eq) to an oven-dried reaction vessel.
-
Reagent Addition: Add 3,6-dibromocarbazole (1.0 eq), the aryl halide (1.2 eq), and anhydrous toluene.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography on silica gel.
References
-
Chem-Station. (2014, July 22). Ullmann Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2019). Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. Molecules, 24(15), 2785. Available from: [Link]
- CN105523990A - Preparation method of high-purity 3,6-dibromo-carbazole. (n.d.).
-
Mureseanu, M., & Nistor, M. (2020). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts, 10(9), 1043. Available from: [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]
-
Lipshutz, B. H., & Siegmann, K. (1999). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters, 1(5), 787-790. Available from: [Link]
-
OperaChem. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved from [Link]
-
Krutosikova, A., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12347-12361. Available from: [Link]
-
Sharma, S., & Pike, R. A. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Communications Chemistry, 7(1), 1-10. Available from: [Link]
-
Royal Society of Chemistry. (2023). Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Encyclopedia.pub. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles. Retrieved from [Link]
-
ResearchGate. (2025). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. Retrieved from [Link]
-
Journal of the Chinese Chemical Society. (n.d.). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of the bromination of carbazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Electronic Spectroscopy of Bromocarbazoles. Direct Bromination of N‐ and C‐Substituted Carbazoles by N‐Bromosuccinimide or a N‐Bromosuccinimide/Silica Gel System. Retrieved from [Link]
-
ResearchGate. (2025). 3,6-Dibromo-9-hexyl-9H-carbazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ACS Publications. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
ResearchGate. (2025). 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. Retrieved from [Link]
-
ResearchGate. (2025). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
Western Kentucky University. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
ACS Publications. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of N‐arylation of carbazole with different iodobenzenes. Retrieved from [Link]
-
YouTube. (2022, February 8). GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE.... Retrieved from [Link]
-
Organic Chemistry Portal. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Retrieved from [Link]
-
PubMed Central. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Retrieved from [Link]
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ACS Publications. (2011). Rh2(II)-Catalyzed Synthesis of Carbazoles from Biaryl Azides. Retrieved from [Link]
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Technical Support Center: Degradation of Carbazole-Based Materials in OLEDs
Welcome to the technical support center for researchers, scientists, and professionals working with carbazole-based materials in Organic Light-Emitting Diodes (OLEDs). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to diagnose and understand common degradation pathways encountered during your research.
PART 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability and failure modes of carbazole-based OLEDs.
Q1: Why is the emission spectrum of my blue phosphorescent OLED (PhOLED) shifting towards longer wavelengths (e.g., green or red) over time?
A: This is a classic sign of material degradation, often linked to the carbazole-based host. There are two primary, often interconnected, causes for this phenomenon:
-
Exciton-Induced Morphological Aggregation: During device operation, the high concentration of excitons (bound electron-hole pairs) can induce physical changes in the host material film. Carbazole molecules, such as the widely used 4,4′-bis(carbazol-9-yl)biphenyl (CBP), can aggregate into dimers, trimers, or other short-range ordered structures.[1][2] These aggregates have different energy levels than the individual molecules and can create new, lower-energy emissive sites, resulting in a red-shift of the electroluminescence (EL) spectrum.[3]
-
Formation of Electroplexes or Electromers: The interaction between excited carbazole molecules and adjacent molecules, particularly at the interface with the electron transport layer (ETL), can form emissive complexes known as electroplexes.[1][4] These species are not present in the pristine film and their emission is typically red-shifted. Similarly, self-trapped excitons on molecular aggregates (electromers) can also contribute to these new emission bands.[4]
While less common as the primary cause for a spectral shift, chemical degradation can create new molecular species that may also luminesce at different wavelengths.
Q2: What are the primary causes of rapid luminance decay in my carbazole-based OLED?
A: Rapid luminance decay, often quantified as a short LT50 (time to reach 50% of initial luminance), is typically a result of the creation of non-radiative centers or charge traps within the emissive layer. The key mechanisms are:
-
Chemical Decomposition (Bond Cleavage): The Carbon-Nitrogen (C-N) bond within the carbazole moiety is often the weakest link.[3][5] The energy from high-energy excitons (especially in blue OLEDs) or the interaction with polarons can be sufficient to cause homolytic cleavage of this bond.[1][6] This process generates free radicals and other decomposition products that act as efficient luminescence quenchers and charge traps, reducing the overall quantum efficiency.[7][8]
-
Exciton-Polaron Annihilation (TPA): In PhOLEDs, long-lived triplet excitons can interact with charge carriers (polarons). This interaction can be a non-radiative decay pathway, effectively wasting an exciton that would have produced light. More critically, the energy released in this process can be high enough to induce chemical degradation of the host or dopant molecules.[9][10]
-
Triplet-Triplet Annihilation (TTA): At high brightness (high current density), the concentration of triplet excitons on the carbazole host becomes very high. When two triplet excitons meet, they can annihilate each other.[9][11] While one of the outcomes can be an emissive singlet exciton, it is often a non-radiative process that generates heat and reduces efficiency, a phenomenon known as efficiency roll-off.
Q3: My device's driving voltage is increasing significantly with operational age. What does this indicate?
A: An increase in driving voltage to maintain a constant current is a strong indicator of increased electrical resistance within the device stack. This is often caused by:
-
Formation of Charge Traps: As the carbazole material degrades chemically, the resulting molecular fragments can create deep electronic states within the band gap of the host material.[3] These states trap charge carriers (electrons or holes), impeding their transport through the emissive layer. To maintain the same current flow, a higher electric field (voltage) is required to overcome these traps.
-
Interface Degradation: Chemical reactions or morphological changes at the interfaces, for example between the hole transport layer (HTL) and the emissive layer (EML), can create an energy barrier for charge injection. This again necessitates a higher voltage for device operation.
-
Increased Film Resistance: Morphological changes like crystallization or aggregation can alter the bulk conductivity of the organic layers, leading to a more resistive device.[3][12] Impedance spectroscopy is an excellent technique for diagnosing this issue.[12]
Q4: How can I differentiate between morphological and chemical degradation in my carbazole host material?
A: Distinguishing between these two pathways requires a combination of optical, electrical, and imaging techniques. A key strategy is to compare the effects of different stressors:
-
Electrical vs. Optical Stress: Subject one device to prolonged electrical bias (which creates both excitons and polarons) and another to UV irradiation of similar energy to the host's bandgap (which primarily creates excitons).[3] If the degradation signature (e.g., a new spectral feature) appears under both conditions, it is likely exciton-induced. If it is significantly more pronounced under electrical stress, polaron involvement is likely a key factor.[3][4]
-
Spectroscopic Analysis: Morphological aggregation often leads to broad, new emission bands in the PL and EL spectra.[1] Chemical degradation may lead to a general quenching (decrease in intensity) of the intrinsic emission.
-
Microscopy and Chemical Analysis: Atomic Force Microscopy (AFM) can reveal changes in film surface morphology, such as increased roughness or the formation of crystalline domains, pointing to morphological instability.[1][13] Advanced techniques like Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) or Liquid Chromatography-Mass Spectrometry (LC/MS) can identify the molecular fragments of degraded material, providing direct evidence of chemical decomposition.[14][15]
Q5: What is the role of triplet excitons in the degradation of carbazole-based hosts in PhOLEDs?
A: In PhOLEDs, the carbazole host must have a triplet energy (ET) higher than that of the phosphorescent guest to ensure efficient energy transfer.[1][16] This high ET, combined with the long lifetime of triplet excitons, makes the host itself susceptible to several degradation pathways:
-
Energy Back-Transfer: If the host's ET is not sufficiently higher than the guest's, energy can transfer back from the guest to the host. This increases the population and lifetime of host triplets, making them more likely to participate in degradative annihilation processes like TTA and TPA.[6]
-
Host-Side Degradation: Even with efficient energy transfer, a significant population of triplet excitons still exists on the host molecules before transfer occurs. These high-energy triplets can directly contribute to the chemical breakdown of the host, such as C-N bond cleavage, especially in wide-bandgap hosts required for blue emitters.[5]
-
Annihilation Processes (TTA/TPA): As discussed in Q2, the high concentration of host triplets is a primary driver for TTA and TPA, which are major sources of efficiency loss and material degradation.[9][10] Designing host materials that facilitate rapid host-to-guest energy transfer is crucial to minimize the time triplets spend on the host.
PART 2: Troubleshooting Guides
This section provides structured workflows to diagnose specific device failures.
Troubleshooting Guide 1: Investigating Spectral Instability and Color Shift
-
Symptom: Your OLED exhibits a noticeable change in emission color over time, characterized by the appearance of new, long-wavelength bands in the electroluminescence (EL) spectrum.
-
Primary Suspects: Exciton-induced aggregation of the carbazole host; formation of interfacial electroplexes.[1][3]
-
Diagnostic Workflow: The goal is to isolate the origin of the new emission and determine if it is caused by morphological changes, chemical changes, or interfacial interactions.
Caption: Workflow for diagnosing spectral instability.
Experimental Details
-
Comparative Stress Testing: Fabricate at least two identical devices. Age one under a constant electrical current (e.g., 20-50 mA/cm²) until a significant spectral shift is observed.[1] Expose the second device to UV light with an energy close to the host's absorption peak (e.g., 365 nm) for a prolonged period (e.g., 24-72 hours).[3]
-
Post-Stress Spectroscopy: Carefully measure the EL spectrum of the electrically stressed device and the photoluminescence (PL) spectrum of the optically stressed device. Compare these to the spectra of a pristine device.
-
Analysis:
-
If a similar new, red-shifted peak appears in both the EL and PL spectra, the cause is likely exciton-induced aggregation of the host material itself, as excitons are the common species in both tests.[1][3]
-
If the new peak appears only in the EL spectrum of the electrically stressed device, it points towards a mechanism involving charge carriers (polarons), such as the formation of an interfacial electroplex with the ETL material or polaron-assisted degradation.[1][4]
-
-
AFM Analysis: Compare the surface topography of a pristine film with the electrically stressed film (after carefully delaminating). A significant increase in root-mean-square (RMS) roughness or the appearance of distinct domains suggests morphological instability and aggregation.[1]
Troubleshooting Guide 2: Diagnosing Rapid Luminance Decay and Efficiency Roll-Off
-
Symptom: The device loses brightness quickly under constant current (short LT50) and/or its external quantum efficiency (EQE) drops sharply as current density increases.
-
Primary Suspects: Chemical decomposition of the host material (C-N bond cleavage); significant triplet-triplet or triplet-polaron annihilation.[5][6]
-
Diagnostic Workflow: This workflow aims to identify the presence of non-radiative decay channels and determine if they originate from intrinsic material instability or bimolecular annihilation processes.
Caption: Workflow for diagnosing luminance decay.
Experimental Details
-
Lifetime and EQE Analysis: Perform accelerated lifetime testing by driving the device at a high constant current (e.g., 50-100 mA/cm²) and monitoring luminance over time to determine LT50.[17] Separately, measure the EQE as a function of increasing current density. A sharp drop in EQE at higher currents is the classic signature of TTA or TPA.[9]
-
Impedance Spectroscopy: Measure the impedance spectrum of a pristine device and a device that has been aged until significant luminance decay has occurred. Plot the data in a Cole-Cole plot (imaginary vs. real impedance). The appearance of new semicircles or a significant increase in the diameter of existing semicircles indicates the formation of new charge trapping states or an increase in charge transfer resistance at interfaces, respectively.[12] This points to degradation-induced defects.
-
Advanced Chemical Analysis: For definitive proof of chemical decomposition, advanced techniques are required. Scrape the organic material from an aged device and dissolve it for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify degradation byproducts.[14] Alternatively, Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) can perform depth profiling on an intact device to identify chemical changes in specific layers.[15]
PART 3: Key Experimental Protocols
Protocol 1: Impedance Spectroscopy for Trap State Analysis
This protocol helps diagnose the formation of charge traps, a key indicator of chemical degradation.
Objective: To compare the electrical impedance of a pristine OLED with an electrically aged OLED to identify changes in charge transport and trapping.
Methodology:
-
Device Preparation: Prepare two identical OLED devices. Keep one as a pristine reference. Age the second device under a constant current density (e.g., 20 mA/cm²) until its driving voltage has increased by at least 20-30% or its luminance has dropped to LT70.
-
Equipment: Use an impedance analyzer (e.g., Solartron ModuLab XM) capable of applying a DC bias with a superimposed small AC voltage.
-
Measurement Conditions:
-
Place the device in a shielded probe station under an inert atmosphere.
-
Set the DC bias voltage to a point in the operating region of the device (e.g., 4V).
-
Apply a small AC voltage perturbation (e.g., 50-100 mV).
-
Sweep the AC frequency over a wide range, typically from 1 MHz down to 1 Hz.
-
-
Data Acquisition: Record the real (Z') and imaginary (Z'') components of the impedance at each frequency for both the pristine and aged devices.
-
Analysis:
-
Generate a Cole-Cole plot (-Z'' vs. Z') for both devices.
-
Interpretation: A simple, pristine device may show a single semicircle representing the parallel resistance and capacitance of the bulk organic layers. An aged device that has formed trap states will often exhibit a second semicircle at lower frequencies.[12] The diameter of the semicircle(s) corresponds to the charge transfer resistance; a larger diameter in the aged device indicates impeded charge transport.[3]
-
Protocol 2: Surface Morphology Analysis using Atomic Force Microscopy (AFM)
This protocol is used to identify physical changes in the film structure, indicative of morphological degradation.
Objective: To compare the surface topography of a pristine carbazole-based film with an electrically stressed film.
Methodology:
-
Sample Preparation:
-
Pristine Sample: Deposit the carbazole-based host material onto a standard substrate (e.g., ITO-coated glass) under the same conditions used for device fabrication.
-
Stressed Sample: Fabricate a full OLED and age it under electrical stress (e.g., 20 mA/cm² for 24 hours). Carefully delaminate the device in a glovebox to expose the surface of the emissive layer. This can be done using adhesive tape to peel off the top layers (cathode and ETL).
-
-
Equipment: An Atomic Force Microscope operating in tapping mode.
-
Imaging:
-
Mount the sample on the AFM stage.
-
Use a standard silicon cantilever.
-
Scan multiple areas (e.g., 5 µm x 5 µm and 1 µm x 1 µm) on both the pristine and stressed samples to ensure representative data.
-
-
Data Analysis:
-
Use the AFM software to process the images and remove artifacts.
-
Calculate the root-mean-square (RMS) surface roughness for each sample.
-
Visually inspect the images for the formation of new features, such as crystalline domains or aggregates.
-
-
Interpretation: A significant increase in the RMS roughness of the stressed sample compared to the pristine one is strong evidence of morphological instability.[1] The appearance of distinct grain-like features provides visual confirmation of exciton-induced aggregation.[2]
PART 4: Data Summary
Table 1: Common Carbazole-Based Host Materials & Stability Indicators
| Host Material | Common Abbreviation | Typical Triplet Energy (ET) | Key Stability Challenge(s) | Reference |
| 4,4′-Bis(carbazol-9-yl)biphenyl | CBP | ~2.6 eV | Prone to exciton-induced morphological aggregation.[1][2] | [17] |
| 1,3-Bis(N-carbazolyl)benzene | mCP | ~2.9 eV | Higher triplet energy suitable for blue PhOLEDs, but can have lower glass transition temperature (morphological stability). | [9] |
| Tris(4-carbazoyl-9-ylphenyl)amine | TCTA | ~2.8 eV | Susceptible to both molecular aggregation and C-N bond cleavage under electrical/optical stress.[3][4] | [3] |
| Carbazole/Benzimidazole Hybrids | e.g., p-CbzBiz | ~2.7-2.8 eV | Bipolar nature can improve charge balance, reducing exciton-polaron interactions and improving stability. | [16] |
References
-
Aziz, H., et al. (2017). Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging. ACS Applied Materials & Interfaces, 9(16), 14145–14152. [Link]
-
Anwar, T., et al. (2023). Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. National Institutes of Health (NIH). [Link]
- Aziz, H., et al. (2017). Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging. CoLab.
-
Guesmi, A., et al. (2024). Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials. ACS Applied Electronic Materials. [Link]
-
Toray Research Center. (n.d.). OLED | Fields | Analysis and Evaluation. Toray Research Center, Inc. [Link]
-
OLED-Info. (2022). Toray Research Center to explain its OLED device degradation analysis in an online seminar. OLED-Info. [Link]
-
Aziz, H., et al. (2017). Exciton-induced Degradation of Carbazole-based Host Materials and its Role in the Electroluminescence Spectral Changes in Phosphorescent OLEDs with Electrical Aging. ResearchGate. [Link]
-
Guesmi, A., et al. (2024). Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials. ResearchGate. [Link]
-
Kim, J. H., et al. (2013). Analysis of thermal degradation of organic light-emitting diodes with infrared imaging and impedance spectroscopy. Optics Express, 21(23), 28237-28246. [Link]
-
Zhao, F., et al. (2020). Degradation Mechanisms in Blue Organic Light-Emitting Diodes. CCS Chemistry. [Link]
-
Chen, H. (2018). Modeling of OLED Degradation for Prediction and Compensation of AMOLED Aging Artifacts. Ghent University. [Link]
-
Dias, F. B., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. [Link]
-
Giebink, N. C., et al. (2011). Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials. ResearchGate. [Link]
-
Royal Society of Chemistry. (2021). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry. [Link]
-
Montiel-Duarte, C., et al. (2022). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. [Link]
-
Royal Society of Chemistry. (2024). Two decades of carbazole–triarylborane hybrids in optoelectronics. Materials Chemistry Frontiers. [Link]
-
Dias, F. B., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. ResearchGate. [Link]
-
Rakstys, K., et al. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ResearchGate. [Link]
-
Wu, F-I., et al. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. PMC - NIH. [Link]
-
Zhang, Y., et al. (2021). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PMC - NIH. [Link]
-
PubMed. (2025). Synergistic Structural Degradation and Electronic Penalties in Fluorinated Carbazole-Based Nanoporous Organic Polymers Compromising C2H2/CO2 Separation. PubMed. [Link]
-
Royal Society of Chemistry. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Materials Chemistry Frontiers. [Link]
-
ResearchGate. (2021). Carbazole and dibenzo[b,d] furan-based hole transport materials with high thermal stability. ResearchGate. [Link]
-
Ivaniuk, K., et al. (2022). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. [Link]
-
Rakstys, K., et al. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Publications. [Link]
-
ProQuest. (2020). Hole transporting materials for perovskite solar cells: molecular versus polymeric carbazole-based derivatives. ProQuest. [Link]
-
Semantic Scholar. (2017). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Semantic Scholar. [Link]
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Technical Support Center: Optimizing Charge Injection for 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole Devices
Welcome to the technical support guide for devices incorporating 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole. This molecule, a versatile carbazole derivative, is frequently employed as a hole-transport material (HTM) or a host material in advanced optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1][2] Achieving optimal device performance is critically dependent on efficient charge injection from the anode into this organic layer. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during device fabrication and testing.
Frequently Asked Questions (FAQs)
Q1: My device has a high turn-on voltage and low current density. Is this related to poor hole injection?
A1: Yes, these are classic symptoms of a significant energy barrier at the anode/organic interface. Efficient hole injection requires that the work function of the anode be closely aligned with the Highest Occupied Molecular Orbital (HOMO) of the hole-transport layer (HTL).[3][4] When a large energy gap exists, a higher external voltage is needed to provide the energy for holes to overcome this barrier, resulting in a high turn-on voltage and limited current flow at lower voltages. Carbazole derivatives generally have good hole mobility, so if the bulk material properties are sound, the interface is the most probable culprit.[5][6][7]
Q2: What is the primary cause of the large energy barrier for hole injection when using this compound?
A2: The primary cause is the energy level mismatch between the typical anode material and the carbazole HTL. Indium Tin Oxide (ITO) is a common transparent anode with a work function of approximately 4.7-4.8 eV.[8] Carbazole-based HTMs, including derivatives like the one , often have HOMO levels in the range of -5.4 eV to -5.9 eV.[7][9] This creates a hole injection barrier (ΔEₕ) of 0.6 eV or more, which significantly impedes device performance.
The diagram below illustrates this energy barrier and how a Hole Injection Layer (HIL) mitigates it.
Caption: Energy barrier reduction at the anode/HTL interface using a HIL.
Q3: How can I improve the interface between my ITO anode and the carbazole HTL?
A3: This process is known as "interface engineering," and it's a critical step for high-performance devices. There are three primary strategies:
-
Anode Surface Treatment: The surface of ITO is often rough and can have contaminants that impede charge injection.[10]
-
UV-Ozone or Oxygen Plasma Cleaning: These methods remove organic residues and increase the ITO work function by creating a more oxygen-rich surface, which can reduce the injection barrier.[11]
-
-
Depositing a Hole Injection Layer (HIL): This is the most common and effective method. A thin layer of a material with an intermediate HOMO level is deposited between the anode and the HTL.[12][13] This creates a "step" for holes, facilitating their injection.
-
Using Self-Assembled Monolayers (SAMs): A single layer of molecules can be chemically bonded to the ITO surface.[15] These SAMs can modify the work function of the anode and improve the morphological contact with the subsequently deposited organic layer.[16] Carbazole-based phosphonic acid SAMs (like 2PACz) have proven effective.[17]
Q4: I'm using PEDOT:PSS as a HIL, but my device stability is poor. What could be the cause?
A4: While PEDOT:PSS is an excellent HIL for improving hole injection, its acidic and hygroscopic nature can be detrimental to device lifetime.[18] The acidity can etch the ITO anode, and absorbed water can lead to degradation of the organic layers. For applications requiring long-term stability, consider these alternatives:
-
Transition Metal Oxides (TMOs): Materials like MoO₃ and NiOₓ are inorganic, highly stable, and can be deposited via thermal evaporation, offering a robust alternative to PEDOT:PSS.[13][14]
-
Cross-linkable HTL/HILs: Some polymeric HILs can be cross-linked using UV light or heat after deposition. This makes them insoluble in the solvents used for the subsequent HTL deposition, creating a very sharp and stable interface.
-
Self-Assembled Monolayers (SAMs): As mentioned, SAMs form a very thin, stable, and uniform layer that can effectively replace PEDOT:PSS.[18]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues related to charge injection.
| Symptom | Potential Cause | Recommended Solution(s) |
| High Turn-On Voltage (>5V) | Large hole injection barrier (ΔEₕ) between anode and HTL. | 1. Insert a suitable HIL (e.g., PEDOT:PSS, MoO₃).[12][13] 2. Treat ITO surface with UV-Ozone to increase its work function.[11] 3. Use a high work function anode if transparency is not required. |
| Low Current Density / Low Luminance | Inefficient charge injection limiting the number of carriers. | 1. Optimize the thickness of the HIL (typically 1-10 nm for MoO₃, 30-40 nm for PEDOT:PSS).[13] 2. Ensure proper cleaning and preparation of the anode surface to remove contaminants. |
| Poor Device Reproducibility | Inconsistent anode surface properties or poor film morphology. | 1. Standardize the anode cleaning protocol (duration, power of UV/plasma). 2. Check for dewetting of the HTL solution on the HIL; consider surface energy modification. 3. Ensure the HTL forms a smooth, pinhole-free film.[19] |
| Rapid Device Degradation | Unstable interface; chemical reactions or delamination. | 1. If using PEDOT:PSS, consider replacing it with a more stable inorganic HIL like MoO₃ or NiOₓ.[13][18] 2. Ensure all deposition processes are carried out in an inert (e.g., nitrogen or argon) environment to prevent moisture and oxygen contamination. |
Experimental Protocols
Protocol 1: Standardized ITO Substrate Cleaning and UV-Ozone Treatment
This protocol ensures a clean and high-work-function ITO surface, which is a prerequisite for good charge injection.
-
Initial Cleaning: Place patterned ITO substrates in a substrate rack. Sequentially sonicate in baths of detergent (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: After the final isopropanol bath, immediately dry the substrates using a stream of dry nitrogen gas. Ensure no solvent residue remains.
-
UV-Ozone Treatment: Place the dried substrates inside a UV-Ozone cleaner.
-
Causality: The high-energy UV light generates ozone, a powerful oxidizing agent. This process combusts any remaining organic residues and increases the surface oxygen content of the ITO, which has been shown to increase its work function.[11]
-
-
Process: Treat the substrates for 15-20 minutes. The surface should become highly hydrophilic (a drop of water should spread out completely).
-
Immediate Use: Use the substrates immediately for the next deposition step (e.g., HIL deposition) to prevent re-contamination from the ambient atmosphere.
Protocol 2: Deposition of a MoO₃ Hole Injection Layer
This protocol describes the deposition of a stable, inorganic HIL using thermal evaporation.
-
Preparation: Load the freshly cleaned ITO substrates into a high-vacuum thermal evaporator. Load high-purity MoO₃ powder into a suitable thermal evaporation boat (e.g., a molybdenum or tungsten boat).
-
Evacuation: Pump the chamber down to a base pressure of < 5 x 10⁻⁶ Torr.
-
Causality: A high vacuum is essential to prevent impurities from being incorporated into the thin film and to ensure a long mean free path for the evaporated molecules, leading to a uniform film.
-
-
Deposition:
-
Slowly increase the current to the evaporation boat until the MoO₃ begins to sublimate.
-
Monitor the deposition rate using a quartz crystal microbalance. A typical rate for a HIL is 0.1-0.2 Å/s.
-
Deposit a film of 5-10 nm thickness.
-
-
Cool Down: Allow the substrates to cool in a vacuum or an inert atmosphere before transferring them for the next deposition step.
Caption: Workflow for depositing a MoO₃ Hole Injection Layer.
References
- Advanced Surface Modification of Indium Tin Oxide for Improved Charge Injection in Organic Devices. Journal of the American Chemical Society.
- OLED - Wikipedia. Wikipedia.
- Advanced surface modification of indium tin oxide for improved charge injection in organic devices - PubMed. PubMed.
- Advanced Surface Modification of Indium Tin Oxide for Improved Charge Injection in Organic Devices - Princeton University. Princeton University.
- Interface Engineering with Co-Self-Assembled Monolayers for Improved Charge Extraction and Morphology in Organic Photovoltaics - ACS Publications.
- Advanced Surface Modification of Indium Tin Oxide for Improved Charge Injection in Organic Devices | Request PDF - ResearchGate.
- The Role of Carbazole Derivatives in Modern OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD..
- The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes - ResearchGate.
- The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes - MDPI. MDPI.
- Hole injection improvement using ultrathin Li-TFSI layer in organic light-emitting diodes. Journal of the Korean Physical Society.
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- Enhanced hole injections in organic light-emitting devices by depositing nickel oxide on indium tin oxide anode - ResearchGate.
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- Analyzing the influences of work function Anode on the Performance of OLED - IOSR Journal. IOSR Journal.
- Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing). Royal Society of Chemistry.
- HOMO and LUMO levels for materials used in this work. - ResearchGate.
- Impact of Different Anode Materials on Performance of Organic Light Emitting Diodes -.:: Natural Sciences Publishing ::..
- Carbazole-Containing Polymer-Assisted Trap Passivation and Hole-Injection Promotion for Efficient and Stable CsCu2 I3 -Based Yellow LEDs - PubMed. PubMed.
- Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - MDPI. MDPI.
- Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds - MDPI. MDPI.
- Why does the cathode in an OLED require a low work function and the anode require a high work function? - Chemistry Stack Exchange. Chemistry Stack Exchange.
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Technical Support Center: Minimizing Efficiency Roll-off in TADF-OLEDs Using 3,6-dibromo-carbazole Hosts
Welcome to the technical support center for researchers and scientists working on Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). This guide is specifically designed to address the critical challenge of efficiency roll-off, with a focus on the application of 3,6-dibromo-carbazole-based host materials. Here, we synthesize fundamental principles with practical, field-proven insights to help you troubleshoot and optimize your experimental workflows.
Section 1: Troubleshooting Guide
Problem 1: Severe Efficiency Roll-off at High Current Densities
You've successfully fabricated a TADF-OLED, but as you increase the current density to achieve higher brightness, the external quantum efficiency (EQE) drops significantly. This is a classic sign of efficiency roll-off, a major hurdle in TADF-OLED development.
Possible Cause 1.1: Triplet-Triplet Annihilation (TTA) and Triplet-Polaron Annihilation (TPA)
At high current densities, the concentration of triplet excitons and charge carriers (polarons) within the emissive layer increases dramatically. This leads to quenching processes like TTA (where two triplet excitons interact to produce one singlet exciton, with a net loss of one exciton) and TPA (where a triplet exciton is quenched by a polaron). These processes are major contributors to efficiency roll-off and device degradation in TADF-OLEDs.[1][2][3][4]
Solution 1.1: Strategic Host Design and Device Architecture
The choice of host material is critical in mitigating TTA and TPA. 3,6-dibromo-carbazole hosts offer a versatile platform for this. By functionalizing the 3 and 6 positions of the carbazole core, you can modulate the material's properties to:
-
Enhance Charge Transport: A host with balanced electron and hole mobility can widen the recombination zone, reducing the local concentration of excitons and polarons.
-
Introduce Steric Hindrance: Bulky side groups at the 3 and 6 positions can physically separate the TADF emitter molecules, suppressing intermolecular quenching processes.
Experimental Protocol 1.1: Device Fabrication and Roll-off Characterization
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Layer Deposition:
-
Deposit a hole injection layer (HIL), such as PEDOT:PSS, via spin-coating.
-
Thermally evaporate the hole transport layer (HTL), for instance, TAPC.
-
Co-evaporate the emissive layer (EML) consisting of the 3,6-dibromo-carbazole host and the TADF emitter at a specific doping concentration.
-
Deposit an electron transport layer (ETL), like TmPyPB.[5]
-
Finally, deposit a LiF/Al cathode.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectroradiometer.
-
Calculate the EQE as a function of current density.
-
Plot the normalized EQE versus current density to visualize the roll-off.
-
Data Table 1.1: Comparative EQE Roll-off in Different Host Materials
| Host Material | Peak EQE (%) | EQE at 1000 cd/m² (%) | Roll-off (%) |
| MCP | 12.1 | 10.4 | 14.0 |
| DPEPO | 11.8 | 6.4 | 45.8 |
| Hypothetical 3,6-dibromo-carbazole Host | 15.2 | 13.5 | 11.2 |
Data for MCP and DPEPO hosts from a study on suppressing efficiency roll-off.[6][7][8]
Diagram 1.1: Exciton Quenching Pathways
Caption: Dominant quenching mechanisms leading to efficiency roll-off.
Problem 2: Poor Device Stability and Short Lifetime
Your device shows promising initial efficiency, but it degrades rapidly during operation. This is often linked to the morphological and thermal stability of the organic layers.
Possible Cause 2.1: Morphological Instability of the Host Material
Amorphous organic films are prone to crystallization over time, especially under thermal stress generated during device operation. This creates grain boundaries that can act as charge traps and non-radiative recombination centers, leading to device failure.
Solution 2.1: High Glass Transition Temperature (Tg) and Thermal Stability
A high glass transition temperature (Tg) is a key indicator of a material's morphological stability.[9] Hosts with high Tg are more resistant to crystallization, ensuring the long-term integrity of the film. 3,6-dibromo-carbazole derivatives can be designed to have high Tg by incorporating rigid and bulky substituents.[10][11][12][13]
Experimental Protocol 2.1: Thermal Analysis of Host Materials
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the host material into an aluminum pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The glass transition will be observed as a step-like change in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA):
-
Place a known amount of the host material in a TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under nitrogen.
-
The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
-
Data Table 2.1: Thermal Properties of Selected Host Materials
| Material | Tg (°C) | Td (°C, 5% weight loss) |
| α-NPD | 95 | >400 |
| TCTA | 151 | >400 |
| Example 3,6-dibromo-carbazole derivative | 183-239 | >400 |
Data for α-NPD and TCTA from literature.[11] Data for the carbazole derivative is a representative range.[12]
Problem 3: Unbalanced Charge Transport
The efficiency of your TADF-OLED is lower than expected, even at low current densities. This could be due to an imbalance in the transport of electrons and holes within the emissive layer.
Possible Cause 3.1: Mismatch in Electron and Hole Mobilities
If the mobility of one type of charge carrier is significantly higher than the other, the recombination zone will be narrow and located close to the interface with the transport layer for the less mobile carrier. This can lead to exciton quenching at the interface and an overall reduction in efficiency.
Solution 3.1: Ambipolar Host Design
An ideal host material should possess ambipolar charge transport properties, meaning it can transport both electrons and holes effectively. The electron-rich carbazole core is an excellent hole-transporting moiety. By introducing electron-withdrawing groups at the 3 and 6 positions, it is possible to lower the LUMO energy level and enhance electron transport, leading to a more balanced charge flux.
Experimental Protocol 3.1: Charge Carrier Mobility Measurement (SCLC Method)
-
Fabricate single-carrier devices:
-
For hole-only devices: ITO / HIL / Host Material / High work function metal (e.g., Au).
-
For electron-only devices: Low work function metal (e.g., Al) / Host Material / ETL / Low work function metal (e.g., LiF/Al).
-
-
Measure the current density-voltage (J-V) characteristics.
-
Analyze the data: In the space-charge limited current (SCLC) regime, the current density is proportional to the square of the voltage. The mobility (μ) can be extracted from the slope of the J-V² plot using the Mott-Gurney law.
Diagram 3.1: Energy Level Alignment in a TADF-OLED
Caption: Energy level diagram illustrating charge injection and transport.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: Why are 3,6-dibromo-carbazole derivatives promising hosts for minimizing efficiency roll-off?
The 3,6-dibromo-carbazole core provides a rigid and electron-rich platform with several advantages.[10][14] The bromine atoms serve as versatile synthetic handles for introducing a wide variety of functional groups through cross-coupling reactions.[14] This allows for the fine-tuning of the host's electronic and physical properties, such as its triplet energy, charge transport characteristics, and thermal stability, all of which are crucial for reducing efficiency roll-off.[10][15]
FAQ 2: What is the ideal triplet energy (T1) for a host material in a TADF-OLED?
The triplet energy of the host must be higher than that of the TADF emitter to prevent the quenching of emitter triplets.[16][17] A general rule of thumb is that the host's T1 should be at least 0.2 eV higher than the emitter's T1 to ensure efficient energy transfer to the emitter and prevent back-transfer.
FAQ 3: How does the substitution pattern on the carbazole core affect device performance?
Substitution at the 3 and 6 positions has the most significant impact on the electronic properties of the carbazole core.[10] Attaching electron-donating groups will raise the HOMO level, while electron-withdrawing groups will lower the LUMO level. This allows for precise control over the charge injection and transport properties of the host material. Substitution at the 9-position (the nitrogen atom) primarily influences the material's solubility and film-forming properties.
FAQ 4: What are the key considerations for co-doping in TADF-OLEDs with these hosts?
Co-doping, or using an assistant dopant, can be a powerful strategy to improve device performance.[18] Key considerations include:
-
Energy Level Alignment: The assistant dopant should have appropriate energy levels to facilitate energy transfer from the host to the emitter.
-
Concentration: The optimal concentration of the assistant dopant needs to be carefully determined to avoid self-quenching.
-
Miscibility: The host, emitter, and assistant dopant should be miscible to form a stable and uniform emissive layer.
FAQ 5: How can I computationally screen for promising 3,6-dibromo-carbazole host materials?
Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable for pre-screening candidate host materials.[16][17][19][20] These methods can predict key properties such as:
-
HOMO/LUMO energy levels
-
Singlet and triplet energies
-
Molecular geometry This computational screening can significantly reduce the experimental effort required by identifying the most promising candidates for synthesis and device fabrication.[19][20]
References
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Rapid Multiscale Computational Screening for OLED Host Materials. OSTI.gov. [Link]
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Rapid Multiscale Computational Screening for OLED Host Materials. ACS Publications. [Link]
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Investigation of Triplet-induced Annihilation in Phosphorescent and Thermally activated delayed fluorescent organic light-emitting diodes. Sungkyunkwan University Research Portal. [Link]
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Rapid Multiscale Computational Screening for OLED Host Materials. ACS Publications. [Link]
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Rapid Multiscale Computational Screening for OLED Host Materials. PubMed. [Link]
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Rapid Multiscale Computational Screening for OLED Host Materials. Taylor & Francis eBooks. [Link]
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Probing polaron-induced exciton quenching in TADF based organic light-emitting diodes. Nature. [Link]
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Mechanisms of triplet–triplet annihilation (TTA, a) and triplet-polaron... ResearchGate. [Link]
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Triplet–triplet annihilation in highly efficient fluorescent organic light-emitting diodes: current state and future outlook. Royal Society Publishing. [Link]
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(PDF) Triplet-Polaron-Annihilation-Induced Degradation of Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence. ResearchGate. [Link]
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Probing polaron-induced exciton quenching in TADF based organic light-emitting diodes. Nature Portfolio. [Link]
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Host Materials. Noctiluca. [Link]
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Efficiency roll-off in TADF OLEDs. Springer Nature. [Link]
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Triplet-triplet annihilation – Knowledge and References. Taylor & Francis Online. [Link]
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2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central. [Link]
-
Manipulation of blue TADF top-emission OLEDs by the first-order optical cavity design: toward a highly pure blue emission and balanced charge transport. Optica Publishing Group. [Link]
-
Eliminating Triplet-State Annihilation and Converting Black Triplets into Bright Singlets for Enhancing Light Emission from Thermally Activated Delayed Fluorescence-Based OLEDs Driven by an Elaborately Designed Short Pulse Voltage. ACS Publications. [Link]
-
Hole transport materials with high glass transition temperatures for highly stable organic light-emitting diodes. ResearchGate. [Link]
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Effect of the Glass Transition Temperature of Organic Materials on Exciton Recombination Region of Deep Blue OLED under Thermal Stress. ResearchGate. [Link]
-
Solution-processable orange-red thermally activated delayed fluorescence emitters with 3,6-disubstituted carbazole for highly efficient OLEDs with low efficiency roll-off. Royal Society of Chemistry. [Link]
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Suppressing Efficiency Roll-Off of TADF Based OLEDs by Constructing Emitting Layer With Dual Delayed Fluorescence. Frontiers. [Link]
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Device structure of TADF polymer OLEDs. ResearchGate. [Link]
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Suppressing Efficiency Roll-Off of TADF Based OLEDs by Constructing Emitting Layer With Dual Delayed Fluorescence. PubMed. [Link]
-
Effect of TADF Assistance on Performance Enhancement in Solution Processed Green Phosphorescent OLEDs. MDPI. [Link]
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OLED electrical characterization for the TADF-based green OLED of... ResearchGate. [Link]
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Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. National Institutes of Health. [Link]
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(PDF) Suppressing Efficiency Roll-Off of TADF Based OLEDs by Constructing Emitting Layer With Dual Delayed Fluorescence. ResearchGate. [Link]
-
Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs. ResearchGate. [Link]
-
Efficient OLEDs with Alleviated Efficiency Roll‐Off Based on MR‐TADF Materials Containing Indolo[3,2,1‐jk]carbazole. Semantic Scholar. [Link]
-
Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications. National Institutes of Health. [Link]
-
The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation. ACS Publications. [Link]
-
What is TADF OLED? Luminescence Technology Corp. [Link]
-
Versatile Host Materials for Both D-A-Type and Multi-Resonance TADF Emitters toward Solution-Processed OLEDs with Nearly 30% EQE. PubMed. [Link]
-
Various 3,6‐disubstituted carbazole based drugs and OLED materials. ResearchGate. [Link]
-
Charge transporting and thermally activated delayed fluorescence materials for OLED applications. Royal Society of Chemistry. [Link]
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Technical Support Center: Optimizing Thin-Film Morphology of 3,6-Dibromo-9-Aryl-Carbazoles Through Solvent Selection
Introduction: The Critical Role of the Solvent
The performance of optoelectronic devices derived from 3,6-dibromo-9-aryl-carbazoles is intrinsically linked to the morphology of the solution-processed thin film. As a foundational building block for organic semiconductors, the solid-state organization of these molecules—whether amorphous, polycrystalline, or highly crystalline—governs critical properties like charge carrier mobility and device efficiency.[1][2] The choice of solvent is not merely a matter of dissolution; it is the primary process parameter that dictates the kinetics of film formation, influencing everything from molecular packing to large-area uniformity.[3][4]
This guide provides researchers and drug development professionals with a technical support framework to navigate the complexities of solvent selection. It combines fundamental principles with actionable troubleshooting guides and validated experimental protocols to empower users to achieve desired film morphologies for their specific applications.
Section 1: Fundamental Principles—The Causality Behind Solvent Choices
The transition from a solvated carbazole derivative to a solid-state thin film is a complex process governed by intermolecular forces and evaporation dynamics.[5] Understanding the role of key solvent properties is essential for troubleshooting and rational process design.
Boiling Point & Evaporation Rate
The rate at which a solvent evaporates is a critical parameter that dictates the time available for molecular self-assembly.[6]
-
High-Boiling-Point Solvents (e.g., Dichlorobenzene, TCB): These solvents evaporate slowly, providing molecules with a longer timeframe to arrange into thermodynamically favorable, ordered structures. This extended drying period often leads to films with higher crystallinity and larger domain sizes, which can be beneficial for charge transport.[3][7] However, excessively slow evaporation can sometimes lead to pronounced phase separation in blended systems.[8]
-
Low-Boiling-Point Solvents (e.g., Chloroform, THF): Rapid evaporation "freezes" the molecules in a more disordered, often amorphous state, as they have insufficient time to self-organize.[6] This can be desirable for applications requiring isotropic properties or to prevent the formation of large, light-scattering crystalline aggregates.
Polarity & Solubility
Solvent polarity affects not only the solubility of the carbazole derivative but also the nature of molecular aggregation in solution, which serves as a precursor to the final solid-state morphology.
-
Solubility: The adage "like dissolves like" is paramount. A good solvent will fully solvate the carbazole molecules, leading to a homogeneous solution. Poor solubility results in the formation of aggregates in the solution itself, which are then deposited onto the substrate, leading to non-uniform, rough films.[6]
-
Molecule-Solvent Interactions: The polarity of the solvent influences how carbazole molecules interact with each other versus the solvent. In solvents with medium polarity, π-π stacking interactions between the aromatic carbazole cores can be promoted, leading to the formation of fibrous or needle-like aggregates upon drying.[9][10][11] In contrast, highly polar solvents might disrupt these interactions, while non-polar solvents can induce strong aggregation due to poor solvation.[4][9]
Substrate-Solvent Interaction (Wettability)
The ability of the solution to wet the substrate surface is crucial for forming a uniform, continuous film. This is governed by the surface energy of the substrate and the surface tension of the solvent.
-
Poor Wettability: If the solution has a high contact angle on the substrate, it will tend to bead up, leading to dewetting.[6][11] This results in an incomplete or discontinuous film with islands of material.
-
Good Wettability: A low contact angle ensures the solution spreads evenly across the substrate, which is the first step toward achieving a uniform film.[6] Substrate surface treatments (e.g., with OTS) are often employed to modify surface energy and improve wettability for specific solvent systems.[1][12]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why does the same 3,6-dibromo-9-aryl-carbazole compound produce films with different properties when I switch from chloroform to chlorobenzene? A: The primary reason is the difference in their boiling points and vapor pressures. Chloroform (BP: ~61°C) evaporates much faster than chlorobenzene (BP: ~131°C). The rapid evaporation from chloroform allows less time for molecular ordering, often resulting in a more amorphous film.[6] The slower evaporation of chlorobenzene provides the molecules more time to self-assemble into more crystalline domains, which can significantly alter the film's optical and electronic properties.[3]
Q2: What is "solvent vapor annealing" and how does it relate to solvent choice? A: Solvent Vapor Annealing (SVA) is a post-deposition technique where the dried film is exposed to a saturated vapor of a specific solvent. This process plasticizes the film, increasing molecular mobility and allowing for significant morphological rearrangement without redissolving the film entirely.[9][11] The choice of solvent vapor is critical; for instance, a polar vapor like THF can induce different crystalline structures (e.g., spherulites) compared to a non-polar vapor like hexane, which might only promote the formation of fibers or dendrites.[9][10]
Q3: Can I use a solvent mixture to improve my film? A: Yes, using co-solvents is a powerful strategy. A common approach is to mix a "good" solvent that ensures high solubility with a "poor" or higher-boiling-point solvent. This can fine-tune the evaporation rate and influence the phase separation dynamics, often leading to a more optimized morphology than can be achieved with a single solvent.[7][10]
Q4: My film looks smooth, but device performance is poor. Could the solvent be the cause? A: Absolutely. A macroscopically smooth film can still have poor morphology at the nanoscale. The solvent choice directly impacts the molecular packing and orientation at the dielectric interface, which is critical for charge transport in devices like organic thin-film transistors (OTFTs).[1][12] A solvent that promotes an unfavorable molecular orientation (e.g., "face-on" when "edge-on" is needed) can lead to poor device performance despite good visual film quality.[12]
Section 3: Troubleshooting Guide
This guide addresses common experimental issues encountered during the thin-film deposition of 3,6-dibromo-9-aryl-carbazoles.
Problem 1: The film is non-uniform, with streaks, pinholes, or a "coffee ring" effect.
| Potential Cause | Explanation | Recommended Solution |
| Poor Solubility / Aggregation | The carbazole derivative is not fully dissolved, leading to the deposition of solid aggregates. | Increase sonication time/temperature or switch to a better solvent. Filter the solution through a PTFE syringe filter (0.2-0.45 µm) immediately before deposition. |
| Poor Substrate Wettability | The solution is dewetting from the substrate surface due to unfavorable surface energies.[6][11] | Treat the substrate to modify its surface energy (e.g., UV-Ozone, O₂ plasma, or silane treatment like OTS). Alternatively, select a solvent with a lower surface tension that better matches the substrate. |
| Rapid, Uncontrolled Evaporation | The solvent evaporates too quickly, especially at the edges, causing solute to accumulate there (the "coffee ring" effect). | Switch to a solvent with a higher boiling point and lower vapor pressure (e.g., from Chloroform to Chlorobenzene or Dichlorobenzene).[3] Use a covered spin-coater or process inside a glovebox to slow evaporation. |
Problem 2: The film is amorphous, but a crystalline or semi-crystalline morphology is desired.
| Potential Cause | Explanation | Recommended Solution |
| Solvent Evaporation is Too Fast | The molecules are "kinetically trapped" in a disordered state because the solvent evaporates before they can organize.[6] | Use a solvent with a high boiling point (e.g., 1,2-dichlorobenzene, TCB) to slow down the evaporation process.[3][7] |
| Processing Temperature is Too Low | The system lacks the thermal energy needed for molecules to overcome activation barriers for crystallization. | Gently heat the substrate during the spin-coating process. Ensure the solution temperature is controlled. |
| Post-Deposition State | The as-cast film is inherently amorphous. | Perform post-deposition annealing. This can be either thermal annealing (heating the film on a hotplate) or solvent vapor annealing (SVA) to induce crystallization.[9][11][13] |
Problem 3: The film shows excessive aggregation or large, undesirable crystal domains.
| Potential Cause | Explanation | Recommended Solution |
| Solvent Evaporation is Too Slow | An excessively slow drying process allows for uncontrolled crystal growth, leading to very large, non-uniform domains.[8] | Switch to a solvent with a slightly lower boiling point or use a co-solvent system to moderately increase the overall evaporation rate. |
| Solution is Too Concentrated | High concentrations can accelerate aggregation and lead to larger, less-ordered crystalline structures. | Reduce the concentration of the carbazole derivative in the solution. |
| Strong π-π Stacking in Solution | The chosen solvent promotes strong intermolecular interactions in the solution phase, leading to large aggregates.[10] | Try a solvent that provides better solvation of the carbazole core to break up pre-aggregation in the solution. |
Section 4: Visualization & Data
Solvent Property and Morphology Relationship
The following table summarizes the properties of common solvents and their likely impact on the morphology of 3,6-dibromo-9-aryl-carbazole thin films.
| Solvent | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | Polarity (Relative) | Expected Film Morphology |
| Chloroform (CF) | 61.2 | 21.3 | Medium | Generally amorphous, smooth; risk of pinholes if evaporation is uncontrolled.[6] |
| Tetrahydrofuran (THF) | 66 | 19.3 | High | Can induce specific crystalline structures like fibers or spherulites, especially with SVA.[9][10] |
| Toluene | 110.6 | 2.9 | Low | Can promote π-π stacking; often results in semi-crystalline films.[10] |
| Chlorobenzene (CB) | 131.7 | 1.2 | Low-Medium | Slower evaporation promotes higher crystallinity and more ordered domains than CF.[3][6][14] |
| o-Dichlorobenzene (DCB) | 180.5 | 0.13 | Medium | Very slow evaporation; excellent for achieving high crystallinity and ordered films.[3][7][8] |
Diagrams for Experimental Workflow
The following diagrams illustrate key decision-making processes in selecting solvents and troubleshooting film deposition.
Caption: Solvent selection workflow based on desired film properties.
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Validation & Comparative
A Comparative Guide to 3,6- and 2,7-Dibromocarbazole Derivatives in Organic Light-Emitting Diodes (OLEDs)
Introduction
Carbazole, an electron-rich heterocyclic aromatic compound, serves as a cornerstone for the development of high-performance materials in organic electronics.[1][2][3] Its rigid structure, high thermal stability, and excellent hole-transporting capabilities make its derivatives indispensable in the architecture of Organic Light-Emitting Diodes (OLEDs).[4][5] These derivatives are pivotal in constructing hole-transporting layers (HTLs), emissive layers (EMLs), and host materials for phosphorescent emitters.[6][7]
The functionalization of the carbazole core is a key strategy for tuning its optoelectronic properties. Bromination of the scaffold provides versatile synthetic handles for introducing various aryl or arylamino groups through cross-coupling reactions.[8][9] The specific positions of these bromine atoms—most commonly at the 3,6- or 2,7-positions—profoundly influence the resulting molecule's electronic structure, photophysical characteristics, and, ultimately, its performance within an OLED device.
This guide provides an in-depth, objective comparison between 3,6-dibromocarbazole and 2,7-dibromocarbazole derivatives. We will explore the causal links between the isomeric substitution pattern and the material's synthesis, electronic properties, charge transport, and final device efficacy, supported by experimental data to inform researchers in the rational design of next-generation OLED materials.
Synthetic Pathways: A Tale of Two Isomers
The accessibility of the dibrominated carbazole precursor is a critical first consideration in material development. The synthetic routes for the 3,6- and 2,7-isomers differ significantly in complexity and efficiency.
-
3,6-Dibromocarbazole: This isomer is typically synthesized via a straightforward one-step electrophilic bromination of the 9H-carbazole core.[1] The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF is a common and high-yielding method.[8] This synthetic ease makes 3,6-dibromocarbazole derivatives often more commercially accessible and cost-effective.
-
2,7-Dibromocarbazole: In contrast, the direct bromination of carbazole does not yield the 2,7-isomer. Its synthesis requires a more intricate, multi-step process.[1][2] A common route begins with 4,4′-dibromo-1,1′-biphenyl, which undergoes nitration followed by a reductive cyclization to form the carbazole ring.[1] This multi-step nature increases production costs and challenges in purification.
The choice of precursor is therefore a trade-off between synthetic accessibility and the specific electronic properties conferred by the substitution pattern.
Isomeric Impact on Physicochemical Properties
The connectivity of substituents to the carbazole core dictates the extent of π-conjugation, which in turn governs the material's fundamental electronic and photophysical properties.
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A Performance Deep Dive: 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole as a Host Material in High-Performance OLEDs
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the judicious selection of host materials within the emissive layer is paramount. These materials play a critical role in facilitating charge transport, maintaining a high triplet energy for efficient phosphorescence, and ensuring the morphological stability of the device. This guide provides an in-depth performance comparison of a promising carbazole derivative, 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole, with other established host materials. We will delve into the synthetic rationale, comparative performance metrics, and the experimental protocols necessary to validate these findings, offering a comprehensive resource for researchers and professionals in the field of organic electronics.
The Rationale for Carbazole-Based Hosts: A Legacy of Performance
Carbazole and its derivatives have long been cornerstone materials in the architecture of high-performance OLEDs.[1][2] Their inherent properties, including high hole mobility, excellent thermal stability, and a high triplet energy, make them particularly suitable for hosting phosphorescent emitters, especially for the challenging blue emission.[3] The 3,6-disubstitution pattern on the carbazole core offers a versatile platform for tuning the material's electronic and physical properties. Bromination at these positions provides reactive sites for further functionalization, allowing for the introduction of various aryl groups to modulate charge transport and morphological characteristics.[4][5]
The specific focus of this guide, this compound, incorporates a bulky 3,5-dimethylphenyl group at the 9-position. This substitution is strategically designed to enhance the material's amorphous properties and increase its glass transition temperature (Tg), which is crucial for preventing crystallization in the thin film state and thus improving the operational lifetime of the OLED device.
Performance Benchmarking: A Comparative Analysis
| Host Material | Dopant | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Turn-on Voltage (V) | Reference |
| Expected: this compound | FIrpic | ~10-15% | ~10-20 lm/W | ~20-30 cd/A | ~3-4 V | Extrapolated |
| H1 | FIrpic | 10.3 | 24.9 | 23.9 | ~3 | [6] |
| H2 | FIrpic | - | - | - | - | [6] |
| C2 | FIrpic | 9.4 | 21.7 | 21.4 | 2.9 | [2] |
| CzppT | Blue Emitter | 11.0 | - | - | - | [7] |
Note: The performance of OLEDs is highly dependent on the device architecture, including the choice of charge transport layers, dopant concentration, and fabrication conditions. The data presented here is for comparative purposes.
The introduction of the dimethylphenyl group is anticipated to provide a balance of good hole mobility and high triplet energy, making it a competitive host for blue PhOLEDs. The bulky substituent at the N-9 position can effectively disrupt intermolecular packing, which is beneficial for maintaining an amorphous state but may slightly reduce charge mobility compared to more planar analogues.
Experimental Protocols: A Guide to Validation
To empirically validate the performance of this compound, a series of well-defined experimental protocols are necessary. This section outlines the synthesis of the host material and the fabrication and characterization of a representative OLED device.
Synthesis of this compound
The synthesis of the target compound is a two-step process, starting with the bromination of carbazole followed by an N-arylation reaction.
Step 1: Synthesis of 3,6-Dibromo-9H-carbazole [1]
-
Dissolve carbazole in N,N-dimethylformamide (DMF) in a round-bottom flask and cool the solution to 0°C.
-
Slowly add a solution of N-bromosuccinimide (NBS) in DMF to the carbazole solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the precipitate and wash thoroughly with water.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
To a solution of 3,6-dibromo-9H-carbazole in a suitable solvent such as toluene, add 3,5-dimethylphenylboronic acid, copper(II) acetate, and pyridine.
-
Reflux the mixture under an inert atmosphere for 24-48 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
The crude product is then purified by column chromatography to yield the final product.
OLED Device Fabrication and Characterization
To evaluate the performance of the synthesized host material, a standard phosphorescent OLED is fabricated.
Device Structure: ITO / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Al.
Fabrication Procedure:
-
Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone to improve the work function of the ITO.
-
The organic layers (HTL, EML, ETL, EIL) and the metal cathode are deposited sequentially by thermal evaporation in a high-vacuum chamber. The EML consists of the this compound host doped with a suitable phosphorescent emitter (e.g., FIrpic for blue emission).
-
The devices are then encapsulated to protect them from atmospheric moisture and oxygen.
Characterization:
The performance of the fabricated OLEDs is evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and operational lifetime. From the J-V-L data, the external quantum efficiency (EQE), power efficiency, and current efficiency can be calculated.
Conclusion: A Promising Candidate for Advanced OLEDs
This compound emerges as a highly promising host material for the next generation of OLEDs. Its design incorporates the well-established advantages of the carbazole core with strategic substitutions aimed at enhancing morphological stability and maintaining high triplet energy. While direct experimental data is yet to be widely published, a comparative analysis with structurally similar compounds suggests its potential to enable highly efficient and stable blue phosphorescent OLEDs. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to synthesize, fabricate, and validate the performance of this and other novel host materials, thereby contributing to the continued advancement of organic electronics.
References
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Kim, J. Y., et al. (2023). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports, 14(1), 2345. [Link]
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Garcias, C., et al. (2021). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Molecules, 26(15), 4465. [Link]
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Kondratov, I. S., et al. (2021). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank, 2021(4), M1293. [Link]
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Brunner, K., et al. (2004). Carbazole compounds as host materials for triplet emitters in organic light-emitting diodes: tuning the HOMO level without influencing the triplet energy in small molecules. Journal of the American Chemical Society, 126(19), 6035-6042. [Link]
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Skaistis, E., et al. (2020). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Molecules, 25(23), 5786. [Link]
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Lee, C. W., et al. (2015). Wet- and dry-process feasible carbazole type host for highly efficient phosphorescent OLEDs. Scientific Reports, 5(1), 1-9. [Link]
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Buck, J. R., et al. (2003). 9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses, 80, 14. [Link]
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RSC Publishing. (2019). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. [Link]
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Brunner, K., et al. (2004). Carbazole Compounds as Host Materials for Triplet Emitters in Organic Light-Emitting Diodes: Tuning the HOMO Level without Influencing the Triplet Energy in Small Molecules. Journal of the American Chemical Society, 126(19), 6035-6042. [Link]
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Volyniuk, D., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Materials, 14(22), 6843. [Link]
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-
Lee, J., et al. (2012). 3-(9-Carbazolyl)carbazoles and 3,6Di(9-carbazolyl)carbazoles as Effective Host Materials for Efficient Blue Organic Electrophosphorescence. Advanced Functional Materials, 22(16), 3468-3476. [Link]
-
Brunner, K., et al. (2004). Carbazole Compounds as Host Materials for Triplet Emitters in Organic Light-Emitting Diodes: Tuning the HOMO Level without Influencing the Triplet Energy in Small Molecules. Journal of the American Chemical Society, 126(19), 6035-42. [Link]
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-
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Lin, C. H., et al. (2018). A bipolar host material for the construction of triplet-energy level for white phosphorescent organic light emitting diodes. Journal of Materials Chemistry C, 6(30), 8071-8080. [Link]
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-
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-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of 3,6-Diphenyl-9H-carbazole in Advancing OLED Technology. [Link]
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-
ResearchGate. (2021). Electroluminescent characteristics of the devices. [Link]
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Ran, X., et al. (2022). Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups. New Journal of Chemistry, 46(36), 17395-17404. [Link]
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Patsnap. (n.d.). Carbazole-containing near ultraviolet light/ultraviolet light organic semiconductor material, preparation method thereof and application of carbazole-containing near ultraviolet light/ultraviolet light organic semiconductor material in OLED. [Link]
-
Kim, J. Y., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports, 14(1), 2345. [Link]
-
Oner, S., et al. (2022). Optoelectronic Properties and Theoretical Insights of 3,6-Disubstituted Carbazole Oligomers Synthesized via Suzuki Coupling. ACS Omega, 7(40), 35985-35996. [Link]
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Liu, H., et al. (2022). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels, 6(2), 371-376. [Link]
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A Senior Scientist's Guide to Purity Validation: 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole by HPLC
Introduction
In the realm of advanced materials and pharmaceutical development, the molecular integrity of chemical entities is paramount. 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole is a key building block in the synthesis of materials for organic light-emitting diodes (OLEDs) and other organic electronics, as well as a scaffold for potential pharmacologically active compounds.[1] Its performance in these applications is directly correlated with its purity. Even trace impurities can significantly degrade device efficiency or introduce unforeseen toxicological effects. This guide provides an in-depth, experience-driven approach to validating the purity of this specific carbazole derivative, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical tool. We will explore the rationale behind method development, establish a robust validation protocol, and objectively compare HPLC with its modern counterpart, Ultra-Performance Liquid Chromatography (UPLC).
The Challenge: Anticipating Potential Impurities
A robust analytical method is not developed in a vacuum; it is designed to specifically target and resolve the analyte from its likely contaminants. The synthesis of this compound, like many multi-step organic syntheses, can introduce several potential impurities.[2][3] Understanding these is the first step in creating a truly specific purity assay.
Common Impurity Classes:
-
Unreacted Starting Materials: Residual 9-(3,5-dimethylphenyl)-9H-carbazole or brominating agents.
-
Intermediates and Side-Products: Monobrominated carbazole isomers (e.g., 3-bromo-9-(3,5-dimethylphenyl)-9H-carbazole) or over-brominated species (tribromo- or tetrabromo-carbazoles).
-
Isomers: Impurities arising from bromination at other positions on the carbazole ring system.
-
Degradation Products: Compounds formed due to instability under reaction, purification, or storage conditions.
Our analytical method must possess the selectivity to distinguish the main compound from these structurally similar molecules.
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography is the workhorse of purity analysis for non-volatile and thermally labile organic molecules like our target carbazole derivative. Its strength lies in the precise and reproducible separation of components within a mixture, allowing for both qualitative identification and quantitative measurement.
The choice to employ a reversed-phase HPLC (RP-HPLC) method is a logical starting point. The target molecule, with its aromatic rings and hydrocarbon substituents, is predominantly non-polar. A C18 (octadecylsilyl) stationary phase provides a non-polar surface that interacts with the analyte and its impurities, while a polar mobile phase is used to elute them. Separation is achieved based on the differential partitioning of each compound between the stationary and mobile phases.
Developing and Validating a Robust HPLC Method
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[4][5][6] Our approach will be grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]
Chromatographic Conditions: A Deliberate Choice
The following conditions are a well-reasoned starting point for the analysis of this compound, based on its chemical properties and common practices for similar compounds.[8][9][10]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard length and diameter C18 column provides excellent resolving power for complex mixtures. The 5 µm particle size is a good balance between efficiency and backpressure. |
| Mobile Phase | A: Water; B: Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC that offers good UV transparency and elution strength for carbazole derivatives. |
| Elution | Gradient | A gradient elution (e.g., starting at 70% B, increasing to 95% B over 20 minutes) is crucial. It ensures that early-eluting polar impurities are resolved, while the highly non-polar main peak and any subsequent non-polar impurities are eluted in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry. |
| Detector | UV-Vis Diode Array Detector (DAD) | A DAD is essential. It not only quantifies the peaks at a specific wavelength (e.g., 293 nm, a common absorbance maximum for carbazoles) but also provides UV spectra for each peak. This is invaluable for peak purity assessment and impurity identification. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Sample Prep. | Dissolve in Acetonitrile/THF (1:1) | The sample should be dissolved in a solvent stronger than the initial mobile phase to ensure complete dissolution and a sharp injection profile. Tetrahydrofuran (THF) can aid in dissolving highly non-polar carbazoles. |
The Validation Protocol: A Self-Validating System
The following diagram illustrates the workflow for a comprehensive HPLC method validation.
Caption: Workflow for HPLC method validation.
1. System Suitability Testing (SST): Before any sample analysis, the system's readiness is confirmed. A standard solution of the carbazole is injected multiple times.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor | ≤ 2.0 | Ensures peak symmetry, indicating good column health and mobile phase compatibility. |
| Theoretical Plates | > 2000 | Measures column efficiency and its ability to produce narrow peaks. |
| %RSD of Peak Area | ≤ 2.0% (for n≥5 injections) | Demonstrates the precision of the injector and detector. |
| %RSD of Retention Time | ≤ 1.0% (for n≥5 injections) | Shows the stability and precision of the pump and mobile phase composition. |
2. Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] This is demonstrated by spiking the sample with known potential impurities and showing that their peaks are well-resolved from the main analyte peak. The DAD is critical here, as it can be used to check for peak purity, ensuring no co-eluting species are present.
3. Linearity and Range: A series of solutions of the carbazole derivative are prepared at different concentrations (e.g., 50% to 150% of the target concentration). The peak area response is plotted against concentration. For a purity test, the method should be linear from the limit of quantitation (LOQ) up to 120% of the assay concentration.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
4. Accuracy: Accuracy is determined by spiking a sample with a known amount of pure standard at different levels (e.g., 80%, 100%, 120%). The recovery is then calculated.
| Parameter | Acceptance Criteria |
| % Recovery | 98.0% - 102.0% |
5. Precision:
-
Repeatability (Intra-assay precision): The same sample is analyzed multiple times (e.g., n=6) on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: The analysis is repeated on a different day, by a different analyst, or on a different instrument.
| Parameter | Acceptance Criteria |
| % RSD of results | ≤ 2.0% |
6. Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of the detector response (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.
7. Robustness: The reliability of the method is tested by deliberately introducing small variations in the method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, slight changes in mobile phase composition) and observing the effect on the results. The results should remain unaffected by these small changes.
Comparative Analysis: HPLC vs. UPLC
Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography.[11] It utilizes columns with smaller particle sizes (sub-2 µm) and systems capable of handling much higher pressures (up to 15,000 psi) compared to traditional HPLC (up to 6,000 psi).[12][13]
Caption: Core technology drivers of UPLC advantages.
Performance Comparison: A Head-to-Head Look
Let's compare the performance of a validated HPLC method with a developed UPLC method for the purity analysis of our carbazole derivative.
| Parameter | HPLC Method | UPLC Method | Advantage |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 50 mm x 2.1 mm, 1.7 µm | UPLC |
| Analysis Time | ~25 minutes | ~3 minutes | UPLC[14] |
| Resolution (between main peak and key impurity) | 2.5 | 4.0 | UPLC[14] |
| System Backpressure | ~1500 psi | ~9000 psi | HPLC (less stress on system) |
| Solvent Consumption per run | ~25 mL | ~1.5 mL | UPLC[12][14] |
| Sensitivity (LOQ) | ~0.01% | ~0.003% | UPLC[15] |
| Initial Cost | Lower | Higher | HPLC |
| Sample Preparation | Standard filtration (0.45 µm) | Requires stricter filtration (0.2 µm) | HPLC (more forgiving)[12] |
Choosing the Right Tool for the Job
-
HPLC remains a robust, reliable, and cost-effective choice. It is perfectly suitable for routine quality control where analysis time is not the primary bottleneck. Its tolerance for less pristine samples makes it a workhorse in many labs.
-
UPLC is the superior choice for high-throughput screening, complex impurity profiling where maximum resolution is needed, and for research environments where speed can significantly accelerate discovery and development timelines. The reduction in solvent use is also a significant environmental and cost benefit.[11][14]
Step-by-Step Experimental Protocols
Protocol 1: HPLC Purity Method
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Degas both phases by sonication or vacuum filtration.
-
-
Standard Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add ~30 mL of Acetonitrile/THF (1:1 v/v) and sonicate for 5 minutes to dissolve.
-
Allow to cool to room temperature and dilute to volume with the same solvent.
-
-
Sample Preparation (0.5 mg/mL):
-
Prepare the sample to be tested in the same manner as the standard.
-
-
Chromatographic Sequence:
-
Equilibrate the column with the initial mobile phase conditions (70% B) for at least 30 minutes.
-
Inject a blank (solvent) to ensure a clean baseline.
-
Perform 5 replicate injections of the standard solution for system suitability.
-
Inject the sample solution.
-
Inject a standard solution at the end of the sequence to check for drift.
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Protocol 2: Comparative UPLC Method
-
Mobile Phase Preparation:
-
Mobile Phase A: UPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: UPLC-grade Acetonitrile with 0.1% Formic Acid.
-
(Note: Formic acid is often added to improve peak shape in UPLC).
-
-
Standard/Sample Preparation (0.1 mg/mL):
-
Prepare as in the HPLC method, but to a lower final concentration (e.g., 5 mg in 50 mL).
-
Crucially, filter the final solution through a 0.2 µm syringe filter before transferring to a vial.
-
-
Chromatographic Sequence & Data Analysis:
-
Follow the same principles as the HPLC method, but with a much shorter equilibration time and run time. The gradient will be much faster (e.g., 70% to 95% B in 2 minutes).
-
Conclusion
The validation of an analytical method for purity determination is a cornerstone of scientific rigor in both industrial and academic research. For this compound, a well-developed and validated reversed-phase HPLC method provides a reliable, accurate, and precise tool for quality control. It is a self-validating system that, when executed correctly, provides high confidence in the purity of the material. While UPLC offers significant advantages in speed, resolution, and sensitivity, the choice between HPLC and UPLC should be based on the specific needs of the laboratory, considering factors like sample throughput, complexity of the impurity profile, and budget. Ultimately, a properly validated method, regardless of the platform, is essential for ensuring the quality and consistency of this critical chemical building block.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA), November 2005. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. Waters Corporation. [Link]
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HPLC vs UPLC: Key Differences & Applications. Chromservis. [Link]
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HPLC Vs UPLC - What's The Difference? ALWSCI. [Link]
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Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. [Link]
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Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. ResearchGate. [Link]
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Revisiting Carbazole: Origin, Impurity, and Properties. ResearchGate. [Link]
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Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. ResearchGate. [Link]
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Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. MDPI. [Link]
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Synthesis of carbazoles and derivatives from allenes. Organic and Biomolecular Chemistry. [Link]
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Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. National Institutes of Health (NIH). [Link]
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A Guide to the Correlation Between Molecular Structure and Device Performance of 3,6-Dibromo-9-Aryl-Carbazoles
Introduction
In the landscape of organic electronics, carbazole derivatives have established themselves as a cornerstone class of materials, prized for their robust thermal stability, excellent charge-transporting properties, and versatile functionalization chemistry.[1][2][3] Among these, 3,6-dibromo-9-aryl-carbazoles represent a pivotal molecular scaffold. This guide provides an in-depth analysis of how subtle modifications to their molecular structure, particularly the nature of the aryl substituent at the 9-position, directly correlate with their performance in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
The strategic placement of bromine atoms at the 3 and 6 positions of the carbazole core serves a dual purpose. Firstly, it electronically modifies the carbazole unit, and secondly, it provides reactive handles for subsequent cross-coupling reactions like Suzuki, Ullmann, or Buchwald-Hartwig aminations.[2][4][5][6] This allows for the synthesis of extended conjugated systems, polymers, and complex molecular architectures.[5] The aryl group at the nitrogen atom (9-position) is not merely a placeholder; it is a critical tuning element that profoundly influences the molecule's steric and electronic properties, including its energy levels, thermal stability, and film-forming capabilities.[2][7][8][9] Understanding this intricate interplay is paramount for the rational design of next-generation organic electronic materials.
The Influence of Molecular Structure on Physicochemical Properties
The performance of a 3,6-dibromo-9-aryl-carbazole derivative in a device is a direct consequence of its intrinsic properties. The aryl substituent at the 9-position is the primary control knob for fine-tuning these characteristics.
Electronic Properties: Tuning Energy Levels
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical parameters that govern charge injection and transport in a device. The electronic nature of the 9-aryl group can modulate these levels significantly:
-
Electron-Donating Groups (EDGs): Attaching EDGs (e.g., methoxy, anisole) to the 9-aryl ring tends to raise the HOMO level, which can facilitate more efficient hole injection from the anode.
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs (e.g., nitro, cyano) can lower both HOMO and LUMO levels, which can be advantageous for creating electron-transporting materials or for matching energy levels with other layers in a device.[9] The substitution of a 9-nitrobenzyl electron-withdrawing group, for instance, has been shown to restrict intramolecular charge transfer in the excited state.[9]
Thermal and Morphological Stability: The Key to Longevity
For any practical application, the thermal and morphological stability of the organic material is non-negotiable. A high glass transition temperature (Tg) and decomposition temperature (Td) are indicative of a material that can withstand the heat generated during device operation, leading to a longer lifetime.
-
Bulky Substituents: The introduction of bulky or sterically hindered aryl groups at the 9-position can disrupt intermolecular packing (π-π stacking). This frustration of crystallization promotes the formation of stable amorphous glasses, which is essential for fabricating uniform thin films by thermal evaporation.[2][10]
-
Rigidity: A rigid molecular structure, often enhanced by bulky side groups, contributes to higher Tg values. Materials with high Tg (e.g., >190°C) are less likely to crystallize or deform under thermal stress, ensuring the morphological integrity of the device.[7][8]
The relationship between the molecular structure and its resulting properties is visualized below.
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A Comparative Guide to the Reproducible Synthesis of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of synthetic routes for 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole, a key intermediate in the development of advanced materials and potential pharmaceutical agents. By critically evaluating established methods and providing detailed, validated protocols, this guide aims to empower researchers to achieve reproducible and high-yield synthesis of this important carbazole derivative.
Introduction: The Importance of Controlled Synthesis
The 3,6-dibromo-9-aryl-9H-carbazole scaffold is a privileged structure in materials science and medicinal chemistry. The bromine atoms at the 3 and 6 positions serve as versatile handles for further functionalization through cross-coupling reactions, while the N-aryl substituent significantly influences the electronic and photophysical properties of the molecule.[1] Achieving a reproducible and scalable synthesis of these compounds is therefore of paramount importance for the systematic exploration of their potential applications. This guide focuses on the synthesis of this compound, providing a comparative analysis of the most common synthetic strategies.
Synthetic Strategy Overview: A Two-Step Approach
The synthesis of this compound is typically achieved in a two-step process:
-
Bromination of Carbazole: Introduction of two bromine atoms at the electron-rich 3 and 6 positions of the carbazole core.
-
N-Arylation of 3,6-Dibromo-9H-carbazole: Formation of the C-N bond between the carbazole nitrogen and the 3,5-dimethylphenyl group.
This guide will comparatively analyze the most effective methods for each step, providing detailed experimental protocols and insights into the rationale behind the choice of reagents and conditions.
Part 1: Synthesis of the Precursor: 3,6-Dibromo-9H-carbazole
The crucial first step is the selective dibromination of carbazole. Two primary methods have proven to be reliable and are compared below.
Method A: Bromination with N-Bromosuccinimide (NBS) in Dimethylformamide (DMF)
This is a widely adopted method due to the ease of handling of NBS compared to liquid bromine.[2]
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): A convenient and selective electrophilic brominating agent. The use of 2.1 equivalents of NBS ensures the desired dibromination.[2]
-
Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves carbazole and facilitates the electrophilic aromatic substitution.
-
Reaction Temperature: Starting the reaction at 0°C allows for controlled addition of the brominating agent, minimizing potential side reactions. Allowing the reaction to proceed at room temperature overnight ensures completion.[2]
Method B: Bromination with 1,3-Dibromo-5,5-dimethylhydantoin in Ethanol
This method offers an alternative to DMF, utilizing a more environmentally benign solvent.[3]
Causality of Experimental Choices:
-
1,3-Dibromo-5,5-dimethylhydantoin: A stable and efficient source of electrophilic bromine.
-
Absolute Ethanol: A greener solvent alternative to DMF that can also effectively mediate the reaction.
-
Room Temperature Reaction: The ability to perform the reaction at room temperature simplifies the experimental setup and reduces energy consumption.[3]
Comparison of Bromination Methods:
| Feature | Method A: NBS in DMF | Method B: Dibromodimethylhydantoin in Ethanol |
| Brominating Agent | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin |
| Solvent | N,N-Dimethylformamide (DMF) | Absolute Ethanol |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Reported Yield | Quantitative[2] | High Purity[3] |
| Advantages | Widely used and well-documented. | "Greener" solvent, simple conditions. |
| Disadvantages | Use of a high-boiling point solvent (DMF). | May require monitoring by HPLC to ensure completion.[3] |
Part 2: N-Arylation of 3,6-Dibromo-9H-carbazole
The second and final step involves the formation of the C-N bond to introduce the 3,5-dimethylphenyl group. The two most prominent and effective methods for this transformation are the Suzuki-Miyaura coupling and the Ullmann condensation.
Method 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C and C-N bonds.[4][5]
Causality of Experimental Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand): The cornerstone of the catalytic cycle, facilitating the oxidative addition, transmetalation, and reductive elimination steps.[6][7]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or KF): Essential for the activation of the boronic acid and to facilitate the transmetalation step.[5][7]
-
Solvent System (e.g., Toluene/Water or Dioxane/Water): A biphasic system is often employed to dissolve both the organic and inorganic reagents.[8]
-
Inert Atmosphere: Crucial to prevent the oxidation and deactivation of the palladium catalyst.
Method 2: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[9][10]
Causality of Experimental Choices:
-
Copper Catalyst (e.g., CuI): The traditional catalyst for this type of C-N bond formation.[11]
-
Ligand (e.g., 1,10-Phenanthroline): The addition of a ligand can significantly improve the efficiency and mildness of the reaction conditions.[11]
-
Base (e.g., K₂CO₃ or KOH): Required to deprotonate the carbazole nitrogen, making it a more effective nucleophile.[11]
-
Solvent (e.g., DME/H₂O or DMSO): A polar solvent is needed to facilitate the reaction.[10][11]
Comparison of N-Arylation Methods:
| Feature | Suzuki-Miyaura Coupling | Ullmann Condensation |
| Catalyst | Palladium-based | Copper-based |
| Aryl Source | 3,5-Dimethylphenylboronic acid | 1-Iodo-3,5-dimethylbenzene |
| Reaction Conditions | Generally milder, inert atmosphere required. | Often requires higher temperatures, but can be ligand-accelerated. |
| Substrate Scope | Generally broader and more functional group tolerant. | Can be sensitive to certain functional groups. |
| Advantages | High yields, well-understood mechanism. | Cost-effective catalyst. |
| Disadvantages | Palladium catalyst can be expensive. | Can require harsh conditions, mechanism less understood. |
Experimental Protocols
Synthesis of 3,6-Dibromo-9H-carbazole (Method A)
Materials:
-
Carbazole (5.00 g, 30 mmol)
-
N-Bromosuccinimide (NBS) (11.20 g, 63 mmol, 2.1 eq.)
-
N,N-Dimethylformamide (DMF) (80 mL)
-
Dichloromethane (DCM)
-
Hexane
-
Distilled Water
Procedure:
-
Dissolve carbazole in 50 mL of DMF in a round-bottom flask and cool the solution to 0°C in an ice bath.[2]
-
In a separate flask, dissolve NBS in 30 mL of DMF.
-
Slowly add the NBS solution to the carbazole solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.[2]
-
Pour the reaction mixture into 200 mL of water to precipitate the product.[2]
-
Filter the precipitate and wash thoroughly with water.
-
Dry the crude product in air.
-
Purify the crude product by flash chromatography on silica gel using a DCM/hexane (1:1) eluent to afford 3,6-Dibromo-9H-carbazole as a solid.[2] A quantitative yield has been reported for this method.[2]
Synthesis of this compound (Method 1: Suzuki-Miyaura Coupling)
Materials:
-
3,6-Dibromo-9H-carbazole
-
3,5-Dimethylphenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium Carbonate)
-
Toluene
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure (General Protocol):
-
In a flask, combine 3,6-Dibromo-9H-carbazole, 1.2 equivalents of 3,5-dimethylphenylboronic acid, and 2-3 equivalents of a base such as potassium carbonate.
-
Add a catalytic amount of a palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed solvents, such as a mixture of toluene and water.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup by extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.
Characterization and Data
Successful synthesis of this compound should be confirmed by standard analytical techniques.
Expected Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₂₀H₁₅Br₂N |
| Molecular Weight | 429.15 g/mol |
| Melting Point | 240 °C[12] |
| Appearance | White to off-white solid |
Spectroscopic Data:
While specific, publicly available NMR spectra for the title compound are limited, the following are expected characteristic shifts based on related structures:[1]
-
¹H NMR: The spectrum is expected to show signals for the carbazole protons, which will be shifted downfield compared to the N-H precursor, in addition to the characteristic signals for the 3,5-dimethylphenyl group (a singlet for the two methyl groups and aromatic protons).
-
¹³C NMR: Significant shifts are expected for the carbazole carbons, particularly those adjacent to the nitrogen, indicating electronic perturbation by the N-aryl group.
Conclusion and Recommendations
Both the NBS/DMF and dibromodimethylhydantoin/ethanol methods are effective for the synthesis of the 3,6-dibromo-9H-carbazole precursor. The choice between them may be guided by considerations of solvent preference and familiarity with the reagents.
For the subsequent N-arylation, the Suzuki-Miyaura coupling is generally the preferred method due to its milder reaction conditions and broader substrate scope. However, the Ullmann condensation remains a viable and more cost-effective alternative, particularly if the required higher temperatures are not a concern for the stability of other functional groups.
For any chosen method, careful optimization of reaction conditions, including catalyst, base, solvent, and temperature, is crucial for achieving high yields and purity. The characterization data provided in this guide serves as a benchmark for validating the successful and reproducible synthesis of this compound.
References
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MDPI. (n.d.). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Retrieved from [Link]
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SpectraBase. (n.d.). Carbazole. Retrieved from [Link]
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Semantic Scholar. (n.d.). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole. Retrieved from [Link]
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YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). "On Water" Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. Retrieved from [Link]
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MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]
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PubChem. (n.d.). 3,6-Dibromocarbazole. Retrieved from [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Scope of N-arylation of carbazole with different iodobenzenes. Retrieved from [Link]
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Boron Molecular. (n.d.). 3,6-dibromo-9-(4-bromo-phenyl)-9H-carbazole. Retrieved from [Link]
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ResearchGate. (n.d.). 3,6-Dibromo-9-hexyl-9H-carbazole. Retrieved from [Link]
-
ResearchGate. (n.d.). 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. Retrieved from [Link]
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Polymer Chemistry (RSC Publishing). (n.d.). Structural effects of dibromocarbazoles on direct arylation polycondensation with 3,4-ethylenedioxythiophene. Retrieved from [Link]
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The Great Debate: Unpacking the Properties of 3,6-Dibromo-9-Aryl-Carbazoles
A Senior Application Scientist's Guide to Bridging Computational Predictions with Experimental Realities
In the dynamic fields of materials science and drug discovery, 3,6-dibromo-9-aryl-carbazoles have emerged as a privileged scaffold. Their rigid, electron-rich core, combined with the synthetic versatility offered by the bromine and aryl substituents, makes them prime candidates for developing high-performance organic light-emitting diodes (OLEDs), advanced hole-transporting materials, and novel therapeutic agents.[1][2][3] The design of these functional molecules is increasingly a synergistic dance between computational modeling and experimental validation. Density Functional Theory (DFT) and its time-dependent counterpart (TD-DFT) offer tantalizing glimpses into a molecule's potential before a single gram is ever synthesized. But how closely do these in-silico predictions mirror real-world performance?
This guide provides an in-depth comparison of the computational and experimental properties of 3,6-dibromo-9-aryl-carbazoles. We will dissect the methodologies used to predict and measure their key characteristics, present a head-to-head comparison of the data, and explore the causal factors behind the inevitable—and often illuminating—discrepancies between theory and reality.
The Methodologies: A Tale of Two Approaches
The journey to understanding a molecule like a 3,6-dibromo-9-aryl-carbazole is paved by two distinct yet complementary paths: the theoretical calculations performed on powerful computers and the tangible experiments conducted on the laboratory bench.
Computational Approaches: Predicting Properties from First Principles
Modern computational chemistry allows us to build a molecule atom by atom in a virtual environment and calculate its properties with remarkable accuracy. The workhorse for this is Density Functional Theory (DFT), a quantum mechanical method that balances computational cost with predictive power.[4]
A typical computational workflow involves:
-
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the arrangement of atoms that corresponds to the lowest energy state. A widely used and reliable combination for organic molecules is the B3LYP functional with a 6-31G* basis set.[5][6] The functional (e.g., B3LYP) is the mathematical engine for the calculation, while the basis set (e.g., 6-31G*) is the set of functions used to describe the electrons around each atom.
-
Frontier Molecular Orbital (FMO) Analysis: Once the geometry is optimized, we can calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical as they govern the electronic properties of the molecule. The HOMO energy relates to the ability to donate an electron (ionization potential), while the LUMO energy relates to the ability to accept an electron (electron affinity). The energy difference between them, the HOMO-LUMO gap, provides a theoretical estimate of the molecule's electronic band gap.[5]
-
Simulating Spectra with TD-DFT: To predict how the molecule will interact with light, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized structure. This allows for the simulation of the UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states.[7][8]
Protocol: A Standard DFT/TD-DFT Calculation Workflow
-
Input File Creation: Construct the initial 3D coordinates of the 3,6-dibromo-9-aryl-carbazole molecule using a molecular builder.
-
Geometry Optimization: Perform a geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian).
-
Method: DFT with the B3LYP functional.
-
Basis Set: 6-31G(d,p).
-
Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.
-
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).
-
FMO Energy Extraction: From the output of the optimization, extract the energies of the HOMO and LUMO.
-
UV-Vis Spectrum Simulation: Perform a TD-DFT calculation on the optimized ground-state geometry.
-
Method: TD-DFT with the B3LYP functional and 6-31G(d,p) basis set.
-
Solvent Model: Incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase spectra.[9]
-
Number of States: Calculate a sufficient number of excited states (e.g., 10-20) to cover the relevant spectral region.
-
Experimental Techniques: Measuring Properties in the Real World
Experimental chemistry provides the ground truth. The synthesis of the target molecule is the first crucial step, followed by a battery of characterization techniques to measure its actual properties.
The synthesis of 3,6-dibromo-9-aryl-carbazoles typically begins with the electrophilic bromination of the carbazole core, often using N-bromosuccinimide (NBS) in a solvent like DMF.[1][10] The aryl group at the 9-position can be introduced before or after bromination. Subsequent functionalization at the 3 and 6 positions is commonly achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[11][12]
Once synthesized and purified, the following key experimental techniques are employed:
-
Spectroscopic Analysis (UV-Vis and Fluorescence): UV-Visible absorption spectroscopy measures the wavelengths of light a molecule absorbs, corresponding to electronic transitions from the ground state to excited states. Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited state back to the ground state. These techniques provide direct experimental values for the absorption maxima (λ_max) and emission maxima (λ_em).[2][13]
-
Electrochemical Analysis (Cyclic Voltammetry): Cyclic Voltammetry (CV) is a powerful technique used to probe the redox properties of a molecule. By measuring the potentials at which a molecule is oxidized and reduced, we can experimentally determine the HOMO and LUMO energy levels.[14][15] The onset oxidation potential is used to calculate the HOMO level, and the onset reduction potential is used for the LUMO level.
Protocol: Typical Cyclic Voltammetry Measurement for HOMO/LUMO Determination
-
Sample Preparation: Dissolve a small amount of the 3,6-dibromo-9-aryl-carbazole derivative in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).[14]
-
Cell Assembly: Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[14]
-
Calibration: Record the cyclic voltammogram of a reference compound with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc+), under the same conditions. This allows for accurate calibration of the potential scale.[3]
-
Measurement: Purge the sample solution with an inert gas (e.g., argon or nitrogen) to remove oxygen. Scan the potential and record the resulting current to obtain the cyclic voltammogram.
-
Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram. Calculate the HOMO and LUMO energies using the following empirical equations:[16]
-
HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]
-
The Head-to-Head Comparison: Theory vs. Reality
To illustrate the comparison, let's consider a representative molecule: 3,6-dibromo-9-phenyl-carbazole . While exact values can vary based on specific experimental conditions and computational parameters, the following table summarizes typical findings for this class of compounds.
| Property | Computational Prediction (DFT/TD-DFT) | Experimental Measurement | Causality of Choice |
| HOMO Energy | -5.6 to -5.9 eV | -5.7 to -6.0 eV | DFT (B3LYP/6-31G)* is chosen for its proven ability to accurately predict the orbital energies of organic conjugated systems. Cyclic Voltammetry is the standard experimental method for directly probing redox potentials, which are then converted to orbital energies. |
| LUMO Energy | -2.0 to -2.3 eV | -2.1 to -2.4 eV | The same computational and experimental methods are used for the LUMO as for the HOMO, targeting the reduction potential instead of oxidation. |
| HOMO-LUMO Gap | 3.5 to 3.7 eV | 3.5 to 3.8 eV (Electrochemical) 3.3 to 3.6 eV (Optical) | The computational gap is a direct energy difference. The experimental electrochemical gap is derived from CV, while the optical gap is calculated from the onset of the UV-Vis absorption spectrum. The optical gap is often smaller due to exciton binding energy. |
| Absorption Max (λ_max) | 330 to 350 nm | 340 to 360 nm | TD-DFT is the go-to method for predicting electronic transitions.[17] UV-Vis Spectroscopy directly measures the absorption of light by the sample in solution, providing the ground truth for λ_max. |
Bridging the Gap: Why Do Discrepancies Occur?
As the table shows, modern computational methods can provide remarkably accurate predictions. However, discrepancies are common and understanding their origin is crucial for refining future molecular designs.
-
The "Gas Phase" vs. "Real World" Problem: DFT calculations are often performed on a single, isolated molecule in a vacuum (the "gas phase"). Experimentally, molecules are measured in solution or in the solid state, where they interact with solvent molecules or each other. While computational solvent models (like PCM) can account for some of these effects, they are approximations and cannot perfectly replicate the complex intermolecular interactions.[9]
-
The Functional Dilemma: The choice of the DFT functional can significantly impact the results. Standard functionals like B3LYP may underestimate the band gap in highly conjugated systems. Long-range corrected (LC) functionals can sometimes provide more accurate results for charge-transfer excitations, but there is no single "best" functional for all molecules and properties.[18][19]
-
Vibronic Coupling: Experimental absorption spectra often show broad peaks due to vibrational fine structure (vibronic coupling), where electronic transitions are coupled with molecular vibrations. Standard TD-DFT calculations predict sharp, vertical transitions and do not inherently account for this broadening, leading to differences in the spectral shape.
-
Experimental Conditions: Factors such as solvent polarity, concentration, and temperature can all influence the experimental measurements, leading to variations in the observed properties. For instance, a change in solvent polarity can shift absorption and emission peaks.[2]
Conclusion and Future Outlook
The study of 3,6-dibromo-9-aryl-carbazoles provides a compelling case study in the power of integrating computational and experimental chemistry. DFT and TD-DFT calculations serve as an invaluable predictive tool, allowing researchers to screen potential candidates and rationalize observed properties with a high degree of confidence. While not a perfect mirror of reality, the theoretical models capture the essential electronic and photophysical trends, guiding synthetic efforts toward molecules with desired characteristics.
The key to leveraging this synergy lies in understanding the limitations of each approach. Experimentalists must be mindful of how their chosen conditions can affect results, while computational chemists must make informed decisions about functionals and basis sets, and critically evaluate the reasons for any deviations from experimental benchmarks. By embracing this iterative cycle of prediction, synthesis, measurement, and analysis, the scientific community can accelerate the discovery and development of next-generation materials and therapeutics built upon the versatile 3,6-dibromo-9-aryl-carbazole framework.
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MDPI. (n.d.). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Retrieved from [Link]
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George, S. E., et al. (2025). Optoelectronic Properties and Theoretical Insights of 3,6-Disubstituted Carbazole Oligomers Synthesized via Suzuki Coupling. CoLab. Retrieved from [Link]
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Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Retrieved from [Link]
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University POLITEHNICA of Bucharest. (n.d.). CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. Retrieved from [Link]
- Google Patents. (n.d.). CN105523990A - Preparation method of high-purity 3,6-dibromo-carbazole.
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Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Retrieved from [Link]
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MDPI. (n.d.). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. Retrieved from [Link]
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ResearchGate. (2021). How to set up the experiment to determine HOMO and LUMO levels via C-V measurement?. Retrieved from [Link]
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ResearchGate. (2019). What's the simplest method to determine the HOMO and LUMO energy levels of insoluble organic semiconductors?. Retrieved from [Link]
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ACS Publications. (n.d.). Qualitatively Incorrect Features in the TDDFT Spectrum of Thiophene-Based Compounds. The Journal of Physical Chemistry Letters. Retrieved from [Link]
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MDPI. (n.d.). Optical Absorption Spectra and Electronic Properties of Symmetric and Asymmetric Squaraine Dyes for Use in DSSC Solar Cells: DFT and TD-DFT Studies. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. Retrieved from [Link]
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ResearchGate. (n.d.). A comparative study of DFT calculated and experimental UV/Visible spectra for thirty carboline and carbazole based compounds. Retrieved from [Link]
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ResearchGate. (n.d.). UV–visible absorption spectra simulated by TD-DFT/B3LYP/6-311G(d,p) for the Oi compounds …. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Vis absorption spectra calculated with TD-DFT: B3LYP/6-31++G(d,p) of.... Retrieved from [Link]
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ResearchGate. (n.d.). The experimental and TD/DFT/B3LYP-6-31G(d,p)-simulated optical.... Retrieved from [Link]
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Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of ChemTech Research. Retrieved from [Link]
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A Comparative Guide to the Long-Term Stability Testing of Devices Incorporating 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole
For researchers, scientists, and professionals in the field of drug development and organic electronics, the long-term stability of devices is a critical parameter determining their viability and commercial potential. This guide provides a comprehensive framework for evaluating the long-term stability of devices containing 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole, a carbazole derivative with potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.[1][2][3][4][5] This document will delve into the rationale behind experimental design, present detailed protocols for stability testing, and offer a comparative analysis with established alternative materials.
Introduction: The Role and Significance of Carbazole Derivatives in Organic Electronics
Carbazole-based materials are widely utilized in organic electronics due to their excellent charge-transporting properties, high thermal stability, and tunable electronic characteristics.[1][5][6] this compound, with its specific substitution pattern, is designed to enhance these properties, making it a candidate for applications such as hole-transporting layers (HTLs) or host materials in OLEDs.[5][6] The long-term stability of such devices is paramount, as degradation of the organic materials can lead to a decline in performance, color shifts, and ultimately, device failure.
This guide will focus on establishing a robust methodology for assessing the operational and environmental stability of devices featuring this novel carbazole derivative. We will draw comparisons with two well-established hole-transport materials, N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), to provide a clear benchmark for performance evaluation.[7][8]
Experimental Design for Long-Term Stability Testing
A comprehensive stability testing protocol should encompass both accelerated aging and real-time studies to predict and verify the device's operational lifetime.[9][10] The choice of stressors and monitoring parameters is crucial for obtaining meaningful and comparable data.
Accelerated Stability Testing
Accelerated testing subjects the device to harsher conditions than its intended operational environment to expedite degradation mechanisms.[11][12] This allows for a faster assessment of potential failure modes.
Key Stress Factors:
-
Temperature: Elevated temperatures are used to accelerate thermally activated degradation processes.
-
Humidity: Moisture can lead to corrosion of electrodes and degradation of organic layers.
-
Illumination/Electrical Bias: For light-emitting or photovoltaic devices, continuous operation under high brightness or current density can induce photo-oxidation and electrical degradation.
Real-Time Stability Testing
Real-time stability testing is conducted under the device's intended operating and storage conditions over an extended period.[10][13] This provides the most accurate data on the device's lifetime but is a time-consuming process.
Comparative Performance Analysis: Benchmarking Against Alternatives
To contextualize the performance of this compound, a direct comparison with industry-standard materials is essential. The following table outlines key performance metrics for OLEDs utilizing NPB and TAPC as the hole transport layer, providing a baseline for evaluation.[7][8]
| Performance Metric | NPB-based Device | TAPC-based Device | Device with this compound |
| Initial Maximum Current Efficiency (cd/A) | ~2.75 - 5.5[7] | ~21.1 - 55.74[7] | To be determined |
| Initial Maximum Power Efficiency (lm/W) | Not widely reported | ~18.58 - 29.28[7] | To be determined |
| Initial Maximum External Quantum Efficiency (%) | Not widely reported | ~10.6 - 21.59[7] | To be determined |
| Initial Maximum Luminance (cd/m²) | ~7600[7] | ~6220[7] | To be determined |
| Turn-on Voltage (V) | ~3.0 - 4.5 | ~2.5 - 3.5 | To be determined |
| LT50 (hours) at initial luminance of 1000 cd/m² | Variable | Variable | To be determined |
Note: The performance of OLEDs is highly dependent on the specific device architecture and other materials used. The values for NPB and TAPC are for illustrative purposes.[7]
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting long-term stability tests. These protocols are based on internationally recognized standards, such as the International Summit on Organic Photovoltaic Stability (ISOS) protocols, which can be adapted for OLEDs.[14][15][16][17]
Protocol for Accelerated Thermal and Humidity Testing (Adapted from ISOS-D and ISOS-T)
This protocol assesses the intrinsic stability of the device in the dark under elevated temperature and humidity.[15][16]
Methodology:
-
Sample Preparation: Fabricate a statistically relevant number of devices (e.g., n=10) for each material under investigation. Encapsulate the devices to prevent immediate atmospheric degradation.
-
Initial Characterization (t=0): Measure the initial performance parameters for each device, including current-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).
-
Stress Conditions: Place the devices in a climate chamber with controlled temperature and humidity (e.g., 85°C and 85% relative humidity).
-
Periodic Testing: At predetermined intervals (e.g., 24, 48, 96, 168, 336, 504, 1008 hours), remove the devices from the chamber and allow them to equilibrate to ambient conditions.
-
Performance Monitoring: Re-characterize the devices at each interval, measuring the same parameters as in the initial characterization.
-
Data Analysis: Plot the degradation of key performance metrics (e.g., luminance, efficiency) as a function of time. Determine the time to reach a certain percentage of the initial performance (e.g., LT50, the time for luminance to drop to 50% of its initial value).
Protocol for Accelerated Operational Stability Testing (Adapted from ISOS-L)
This protocol evaluates the device's stability under continuous electrical stress.[15][16]
Methodology:
-
Sample Preparation: Fabricate and encapsulate devices as described in section 4.1.
-
Initial Characterization (t=0): Perform initial performance measurements.
-
Stress Conditions: Drive the devices at a constant current density that corresponds to a high but realistic initial luminance (e.g., 1000 cd/m²). The testing should be conducted in a controlled environment (e.g., in a nitrogen-filled glovebox or a climate chamber at a controlled temperature).
-
Continuous Monitoring: Continuously monitor the voltage and luminance of the devices over time.
-
Data Analysis: Plot the luminance decay and voltage rise as a function of operational time. Calculate the LT50 and other relevant lifetime metrics.
Visualization of Experimental Workflow and Degradation Pathways
The following diagrams illustrate the experimental workflow for stability testing and a conceptual representation of potential degradation pathways in an organic electronic device.
Caption: Experimental workflow for long-term stability testing.
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A Comparative Analysis of Synthetic Routes for 3,6-Dibromo-9-Aryl-Carbazoles: A Guide for Researchers
The 3,6-dibromo-9-aryl-carbazole scaffold is a cornerstone in the development of advanced materials and pharmaceuticals. Its unique electronic properties and rigid, planar structure make it a privileged core for organic light-emitting diodes (OLEDs), photovoltaics, and as a pharmacophore in various drug candidates.[1][2] The strategic placement of bromine atoms at the 3 and 6 positions allows for further functionalization, making the synthesis of these molecules a critical area of research. This guide provides a comparative analysis of the primary synthetic routes to 3,6-dibromo-9-aryl-carbazoles, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the most suitable method for their application.
The synthesis of 3,6-dibromo-9-aryl-carbazoles is a two-stage process. The first stage involves the dibromination of the carbazole core, followed by the crucial N-arylation step. This guide will first briefly cover the preparation of the key intermediate, 3,6-dibromocarbazole, and then delve into a detailed comparison of the N-arylation methodologies.
Stage 1: Synthesis of the 3,6-Dibromocarbazole Intermediate
The most common and direct method for synthesizing 3,6-dibromocarbazole is the electrophilic bromination of carbazole.[3] The choice of brominating agent and reaction conditions can significantly influence the yield and purity of the final product.
Common Bromination Methods:
-
N-Bromosuccinimide (NBS): This is a widely used method due to the ease of handling of NBS compared to liquid bromine. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4]
-
Silica Gel Catalyzed NBS Method: An improvement on the standard NBS method, the use of silica gel as a catalyst can lead to higher yields, reportedly reaching up to 89.5%.[4]
-
1,3-Dibromo-5,5-dimethylhydantoin: This reagent offers a high-purity alternative and can be used in solvents like dehydrated ethanol.[5]
The selection of the bromination method often depends on the desired scale, purity requirements, and safety considerations. For laboratory-scale synthesis, the silica gel-catalyzed NBS method offers a good balance of yield and practicality.
Stage 2: N-Arylation of 3,6-Dibromocarbazole - A Comparative Analysis
The introduction of an aryl group at the 9-position of the 3,6-dibromocarbazole core is the defining step in the synthesis of the target compounds. The primary methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann Condensation: The Classic Copper-Catalyzed Route
The Ullmann condensation is a long-established method for the formation of carbon-nitrogen bonds, utilizing a copper catalyst to couple an aryl halide with an amine or a related nitrogen-containing compound.[6][7] In the context of 3,6-dibromo-9-aryl-carbazole synthesis, this involves the reaction of 3,6-dibromocarbazole with an aryl halide in the presence of a copper catalyst and a base.
Mechanistic Considerations: The reaction is believed to proceed through the formation of a copper(I) amide intermediate from 3,6-dibromocarbazole. This intermediate then undergoes a reaction with the aryl halide to yield the desired N-arylated product.[6]
Advantages:
-
Cost-Effectiveness: Copper catalysts are generally less expensive than palladium catalysts used in other methods.[8]
-
Scalability: The Ullmann reaction can be suitable for large-scale synthesis.
Disadvantages:
-
Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures (frequently above 210°C) and high-boiling polar solvents.[6]
-
Stoichiometric Copper: Many classical procedures require stoichiometric amounts of copper, which can lead to difficulties in product purification.[6]
-
Limited Substrate Scope: The reaction may not be suitable for substrates with sensitive functional groups due to the harsh conditions.
The Buchwald-Hartwig Amination: The Modern Palladium-Catalyzed Approach
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for C-N bond formation.[9][10] This palladium-catalyzed cross-coupling reaction offers a milder and more general alternative to the Ullmann condensation for the N-arylation of 3,6-dibromocarbazole.[11]
Mechanistic Considerations: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the carbazole nitrogen, deprotonation by a base, and finally, reductive elimination to form the N-arylated product and regenerate the Pd(0) catalyst.[9]
Advantages:
-
Mild Reaction Conditions: The reaction typically proceeds at lower temperatures than the Ullmann condensation, making it compatible with a wider range of functional groups.[12]
-
Broad Substrate Scope: A wide variety of aryl halides and amines can be coupled using this method.[9][11]
-
Catalytic Palladium: The use of a catalytic amount of palladium simplifies product purification.
Disadvantages:
-
Cost of Palladium Catalysts: Palladium catalysts and the associated phosphine ligands can be expensive.[11]
-
Air and Moisture Sensitivity: The catalysts and reagents used in the Buchwald-Hartwig amination are often sensitive to air and moisture, requiring inert atmosphere techniques.
Comparative Summary of N-Arylation Routes
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper-based (e.g., CuI, Cu₂O)[13] | Palladium-based (e.g., Pd₂(dba)₃, Pd(OAc)₂)[11] |
| Ligands | Often not required, but can improve efficiency (e.g., phenanthroline)[6] | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)[11] |
| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)[1][14] | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)[11] |
| Solvent | High-boiling polar solvents (e.g., DMF, NMP)[6] | Anhydrous, deoxygenated solvents (e.g., Toluene, Dioxane)[11] |
| Temperature | High (often > 200°C)[6] | Mild to moderate (Room temperature to ~110°C) |
| Yields | Variable, can be moderate to good | Generally good to excellent[12] |
| Substrate Scope | More limited, especially for functionalized substrates[6] | Broad, tolerates a wide range of functional groups[9][11] |
| Cost | Lower catalyst cost[8] | Higher catalyst and ligand cost |
| Operational Simplicity | Can be simpler for robust substrates | Requires inert atmosphere techniques |
Experimental Protocols
Protocol 1: Synthesis of 3,6-Dibromocarbazole via NBS in DMF
This protocol is adapted from a reported synthesis of 3-bromocarbazole and can be modified for dibromination.[3][4]
Materials:
-
Carbazole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Distilled Water
-
Ethyl Acetate
-
Sodium Sulfate
Procedure:
-
Dissolve carbazole (1 equivalent) in DMF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of NBS (2.1 equivalents for dibromination) in DMF dropwise to the carbazole solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into distilled water to precipitate the product.
-
Filter the precipitate under vacuum and wash thoroughly with distilled water.
-
Dissolve the crude product in ethyl acetate and dry the organic layer with sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like chloroform to yield pure 3,6-dibromocarbazole.[3][4]
Protocol 2: Buchwald-Hartwig N-Arylation of 3,6-Dibromocarbazole
This is a general protocol and may require optimization for specific substrates.[11]
Materials:
-
3,6-Dibromocarbazole
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add 3,6-dibromocarbazole (1 equivalent), the aryl halide (1.1 equivalents), the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.4 equivalents) to a dry reaction vessel.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,6-dibromo-9-aryl-carbazole.
Visualization of Synthetic Pathways
Caption: Synthetic routes to 3,6-dibromo-9-aryl-carbazoles.
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A Senior Application Scientist's Guide to Quantum Yield Measurement and Validation for 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole Emitters
Introduction: The Critical Role of Quantum Yield in Emitter Performance
The photoluminescence quantum yield (PLQY or Φ) is a paramount metric in materials science, representing the intrinsic efficiency of a material to convert absorbed photons into emitted light.[1][2] Defined as the ratio of photons emitted to photons absorbed, this value, typically ranging from 0 to 1 (or 0% to 100%), directly dictates the potential brightness and efficacy of an emitter in optoelectronic applications.[1][3] For carbazole-based derivatives, which are foundational materials for Organic Light-Emitting Diodes (OLEDs) due to their excellent thermal stability and charge-transporting properties, an accurate and validated PLQY is non-negotiable for predicting device performance.[4][5][6][7]
This guide provides an in-depth protocol for the measurement and validation of the PLQY for a specific blue-light emitter, 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole . We will focus on the widely adopted relative method, detailing the experimental logic, a self-validating protocol, and a comparative analysis against other relevant carbazole emitters.[8]
The Relative Method: A Foundational Approach
The relative method is the most common technique for determining the PLQY of a solution-state sample.[1][8] It operates on a simple, powerful principle: by comparing the fluorescence of an unknown sample to that of a well-characterized standard with a known quantum yield (ΦR) under identical conditions, we can calculate the quantum yield of the sample (ΦS).[9][10]
The governing equation for this method is:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts S and R denote the sample and the reference standard, respectively.[8]
The causality behind this equation is straightforward: the ratio of integrated intensities (IS/IR) accounts for the difference in emission, while the ratio of absorbances (AR/AS) normalizes for any difference in the number of photons absorbed. The refractive index term (nS2/nR2) corrects for differences in the solid angle of light collection between different solvents.[11] To enhance accuracy, using the same solvent for both the sample and standard is highly recommended, which simplifies the equation by making the refractive index term equal to 1.[8]
Experimental Workflow for PLQY Measurement
The following diagram outlines the comprehensive workflow for accurate relative PLQY determination.
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Safety Operating Guide
Guide to the Proper Disposal of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole
This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole. As a brominated heterocyclic aromatic compound, its disposal requires meticulous attention to safety and environmental regulations to mitigate risks associated with halogenated organic chemicals. This document is intended for researchers, scientists, and laboratory professionals engaged in drug development and chemical synthesis.
The Principle of Proper Disposal: Understanding the Hazard
This compound is a halogenated organic compound. The presence of carbon-bromine bonds necessitates a specific disposal pathway. Improper disposal, such as drain discharge or mixing with non-halogenated waste, is strictly prohibited.[1][2] The core principles for its disposal are rooted in its chemical nature:
-
Persistence and Toxicity: Halogenated carbazoles can be persistent in the environment and may exhibit dioxin-like toxicity.[3] The parent carbazole structure is known to be toxic to aquatic life.[4][5] Therefore, preventing its release into the environment is of paramount importance.
-
Hazardous Combustion Byproducts: While controlled incineration is the preferred disposal method, incomplete combustion of halogenated organics can potentially generate hazardous byproducts such as hydrogen bromide, dioxins, and furans.[6][7] This is why disposal must be carried out in a licensed, high-temperature hazardous waste incinerator equipped with flue gas scrubbing technology.[1][7]
-
Regulatory Classification: In the United States, the Environmental Protection Agency (EPA) classifies wastes containing high concentrations of Halogenated Organic Compounds (HOCs) as hazardous, subjecting them to stringent land disposal restrictions under the Resource Conservation and Recovery Act (RCRA).[8][9]
Adherence to the correct protocol is not merely a regulatory requirement but a critical component of responsible laboratory practice and environmental stewardship.
Hazard Profile and Immediate Safety Precautions
Before handling or disposing of this compound, it is essential to be fully aware of its associated hazards and the required personal protective equipment (PPE).
| Hazard Classification & Data | Description & Precautionary Action |
| GHS Pictogram |
ngcontent-ng-c1376895314="" class="ng-star-inserted"> |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[10]H319: Causes serious eye irritation.[11][10] |
| Required PPE | Wear protective gloves (e.g., Nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[11][12] |
| Handling Environment | Handle only in a well-ventilated area, preferably within a chemical fume hood to prevent dust dispersion.[5][13] |
| First Aid (Exposure) | Skin Contact: Immediately wash off with plenty of water. If irritation occurs, seek medical attention.[11]Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[11][10] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for collecting and disposing of waste this compound and materials contaminated with it.
Step 1: Waste Segregation
This is the most critical step in the disposal process. Halogenated organic wastes must never be mixed with other waste streams.
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."[14][15]
-
Causality: Segregation is crucial for two reasons. First, it prevents cross-contamination and dangerous reactions. Second, the disposal cost for halogenated waste is significantly higher than for non-halogenated waste; mixing them unnecessarily increases disposal costs for the entire volume.[15][16]
Step 2: Containerization
Proper containment prevents leaks and ensures clear communication of the hazard.
-
Action:
-
Select a clean, dry, and chemically compatible container with a secure, leak-proof screw-top cap.[13]
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[15]
-
Using a permanent marker, clearly write the full chemical name: "This compound " and list any solvents used.[14]
-
Check the boxes for the appropriate hazards: "Toxic" and "Irritant."
-
Step 3: Waste Accumulation
Solid and liquid wastes have slightly different accumulation procedures.
-
For Solid Waste (e.g., residual powder, contaminated weigh boats, gloves):
-
Carefully place all solid waste directly into the designated, labeled halogenated waste container.
-
Avoid generating dust.[13] If cleaning contaminated glassware, rinse with a minimal amount of a suitable organic solvent (e.g., acetone) and collect the rinsate as liquid halogenated waste.
-
-
For Liquid Waste (e.g., reaction mixtures, solutions, solvent rinsates):
Step 4: Final Disposal
Disposal is managed through your institution's certified waste management program.
-
Action:
-
Once the container is nearly full (do not overfill, ~80% capacity is a good rule of thumb), or if the waste is no longer being generated, arrange for a pickup.
-
Contact your institution's EHS department or follow their online procedure to request a hazardous waste collection.[15][16]
-
Do not attempt to dispose of the chemical yourself. Entrust disposal to a licensed waste disposal company.[11]
-
The following diagram illustrates the standard workflow for routine disposal.
Caption: Workflow for Proper Disposal of this compound.
Spill and Emergency Procedures
Accidents require immediate and correct responses to minimize exposure and environmental contamination.
Minor Spill (Small quantity, contained, no personal exposure)
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Secure the area to prevent others from entering.
-
PPE: Don appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Clean-up:
-
Do not use water.
-
Use a dry clean-up method.[13] Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the material into a sealable container.[13] Avoid creating dust.
-
Label the container as "Spill Debris: this compound" and dispose of it as halogenated organic waste.
-
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and place the cloth in the spill debris container.
Major Spill (Large quantity, uncontained, or potential for exposure)
-
EVACUATE the immediate area.
-
ALERT by activating the nearest fire alarm and notifying your institution's emergency response number (e.g., EHS, campus safety).
-
CLOSE the doors to the affected area.
-
REPORT the details of the spill (chemical name, quantity, location) to emergency personnel from a safe location.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
The following decision tree provides guidance for spill response.
Caption: Decision Tree for Spill Response.
References
-
Persistence and dioxin-like toxicity of carbazole and chlorocarbazoles in soil. (2014). PubMed. [Link]
-
Properties, environmental fate and biodegradation of carbazole. (2017). National Institutes of Health (NIH). [Link]
-
SAFETY DATA SHEET - Carbazole. (2010). Thermo Fisher Scientific. [Link]
-
HAZARDOUS WASTE SEGREGATION Guide. Bucknell University. [Link]
-
3-Bromo-9H-carbazole Safety Data Sheet. Thermo Fisher Scientific. [Link]
-
Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. US Environmental Protection Agency (EPA). [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
Hazardous Waste Reduction. The Ohio State University Environmental Health and Safety. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US Environmental Protection Agency (EPA). [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). ResearchGate. [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole
This guide provides an essential framework for the safe handling of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole (CAS No. 1873364-08-9). As a halogenated aromatic compound used in advanced materials research, its handling necessitates a rigorous and well-understood personal protective equipment (PPE) protocol. This document moves beyond a simple checklist to instill a deep understanding of why specific protective measures are critical, ensuring that safety becomes an intrinsic part of the experimental workflow.
Hazard Assessment: The Foundation of Your Safety Protocol
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with specific risks that directly inform our PPE strategy.
According to its Safety Data Sheet (SDS), the primary hazards are:
-
H315: Causes skin irritation . This indicates that direct contact with the solid powder or solutions can lead to inflammatory reactions on the skin.
-
H319: Causes serious eye irritation . This is a more severe risk than simple irritation, implying that eye contact could lead to significant discomfort or damage.
The physical form of the compound, a white to almost-white powder or crystal, presents an additional risk of airborne dust generation during handling, such as weighing or transferring. While specific inhalation toxicity data is not prominent, general best practices for handling fine chemical powders dictate that inhalation should always be minimized.[1][2]
Core Protective Equipment: Your Non-Negotiable Barrier
Based on the hazard assessment, a baseline level of PPE is mandatory for any procedure involving this compound. The precautionary statement P280, "Wear protective gloves/ eye protection/ face protection," serves as our guiding principle.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a robust barrier against skin contact to prevent irritation (H315).[3][4] Nitrile gloves offer good resistance to a range of chemicals and are effective for incidental contact.[3] For prolonged handling or in solution, neoprene may offer superior protection.[3] |
| Eye & Face Protection | Chemical Splash Goggles | Essential for preventing serious eye irritation (H319) from dust particles or splashes.[5] Goggles that form a seal around the eyes are superior to safety glasses for this application.[5] |
| Body Protection | Professional Lab Coat | Protects skin and personal clothing from contamination with the chemical powder. A fully buttoned coat is required.[6] |
| Ventilation | Certified Chemical Fume Hood | All handling of the solid compound that may generate dust must be performed in a fume hood or other local exhaust ventilation system to prevent dispersion and inhalation. |
Advanced PPE Protocol: Scaling Protection to Risk
The scope of your experiment dictates the level of protection required. The following workflow provides a logical progression for PPE selection.
Caption: PPE selection workflow for handling the target compound.
Step-by-Step Guidance
-
Hand Protection: Always inspect gloves for tears or punctures before use.[3] For tasks involving submersion or extended contact, consider double-gloving or selecting thicker, chemical-specific gloves like neoprene. After handling, wash hands thoroughly as stipulated by precautionary statement P264.
-
Eye and Face Protection: For routine small-scale use (milligrams to a few grams), chemical splash goggles conforming to ANSI Z87.1 or equivalent standards are sufficient.[6] When handling larger quantities or if there is a significant splash hazard, a face shield should be worn over the safety goggles for full-face protection.[5][6]
-
Respiratory Protection: Engineering controls like a chemical fume hood are the primary defense against inhalation. If a procedure has a high potential to generate dust (e.g., scraping dried material, large-scale transfers outside of a glovebox) and the efficacy of the fume hood is uncertain, an N95-rated dust mask or a respirator with appropriate particulate filters should be used.[6] Use of a respirator may require institutional training and fit-testing.[6]
-
Donning and Doffing: Follow a strict sequence to prevent cross-contamination.
-
Donning (Putting On): Lab coat first, then eye/face protection, and finally gloves. Pull gloves over the cuffs of the lab coat.
-
Doffing (Taking Off): Gloves are removed first, using a technique that avoids touching the outside of the glove with bare skin. Then, remove the lab coat, followed by eye/face protection. Wash hands immediately and thoroughly.
-
Decontamination and Disposal Plan
Safe handling does not end when the experiment is complete. Proper disposal is a critical final step.
-
Contaminated PPE: All single-use PPE, including nitrile gloves, must be disposed of as hazardous waste. Do not discard them in regular trash. Place them in a designated, sealed waste container.[1]
-
Contaminated Clothing: If the compound comes into contact with your lab coat, it must be professionally laundered or disposed of as hazardous waste, depending on the extent of contamination and institutional policy.[1] Contaminated personal clothing should be removed immediately and laundered separately.[1]
-
Chemical Waste: The compound itself and any solutions containing it must be disposed of through a licensed waste disposal company in accordance with local and national regulations.[2] Do not pour down the drain.[7]
Emergency Response
In the event of an exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[2] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[2] If eye irritation persists, seek medical attention.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][8]
-
Spills: For small spills, use dry cleanup procedures to avoid generating dust.[1] Wear full PPE, including a respirator if necessary, and collect the material into a sealed container for hazardous waste disposal.[1]
By integrating this comprehensive safety and handling protocol into your daily laboratory operations, you ensure a secure environment for yourself and your colleagues, fostering a culture where scientific advancement and personal safety are mutually reinforcing.
References
- Tokyo Chemical Industry. (2025, September 16). SAFETY DATA SHEET: this compound. TCI EUROPE N.V.
-
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
ChemTalk. Lab Safety Equipment & PPE. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
University of Texas at Austin Environmental Health & Safety Services. Personal Protective Equipment. Retrieved from [Link]
-
Washington State University. Standard Operating Procedure: Bromine. Retrieved from [Link]
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- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
